4-Chloro-2-hydrazinylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-chloropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWOSVIWAQWADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663753 | |
| Record name | 4-Chloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364757-36-8 | |
| Record name | 4-Chloro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-hydrazinylpyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-hydrazinylpyridine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry landscape. Its unique structural arrangement, featuring a pyridine ring substituted with both a chloro group and a hydrazinyl moiety, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. The electron-withdrawing nature of the chlorine atom and the nucleophilic character of the hydrazine group provide two reactive centers, enabling a wide range of chemical transformations. This guide, presented from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a particular focus on its burgeoning role in the development of novel therapeutic agents.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 364757-36-8 | [1][2] |
| Molecular Formula | C₅H₆ClN₃ | [1][2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Boiling Point | 221.6 ± 50.0 °C at 760 mmHg | [1][3] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [2][3] |
| pKa | 9.00 ± 0.70 (Predicted) | [2] |
| LogP | 1.79390 | [1] |
Molecular Structure and Spectroscopic Analysis
The formal IUPAC name for this compound is (4-chloro-2-pyridinyl)hydrazine. The structure consists of a pyridine ring chlorinated at the 4-position and substituted with a hydrazine (-NHNH₂) group at the 2-position.
2D Structure:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 6-position, being adjacent to the nitrogen and the hydrazinyl group, would likely appear as a doublet at the most downfield chemical shift. The protons at the 3 and 5-positions would also appear as doublets, with their precise shifts influenced by the electronic effects of the chloro and hydrazinyl groups. Additionally, broad signals corresponding to the -NH and -NH₂ protons of the hydrazine moiety would be present, and their chemical shifts would be sensitive to solvent and concentration. Based on data for 4-chloropyridine and 2-hydrazinopyridine, the aromatic protons are expected in the range of δ 6.5-8.2 ppm.[1][4][5]
-
¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms attached to the chlorine and hydrazine groups (C4 and C2, respectively) would show characteristic chemical shifts. The remaining three carbons (C3, C5, and C6) would also have unique resonances.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the hydrazine group in the region of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would also be present at a lower frequency, typically in the 600-800 cm⁻¹ range.[6][7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 143. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.[8][9] Fragmentation would likely involve the loss of the hydrazinyl group or cleavage of the pyridine ring.[10]
Synthesis and Reactivity
The synthesis of this compound can be approached through several routes, primarily involving the nucleophilic substitution of a suitable di-substituted pyridine.
Synthetic Workflow
A plausible and commonly employed method for the synthesis of hydrazinylpyridines involves the reaction of a chloropyridine derivative with hydrazine hydrate.
Caption: Plausible synthetic routes to this compound.
Experimental Protocol: Synthesis from 2,4-Dichloropyridine
This protocol is adapted from general procedures for the synthesis of hydrazinylpyridines.[11]
Materials:
-
2,4-Dichloropyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyridine (1 molar equivalent).
-
Carefully add an excess of hydrazine hydrate (4-6 molar equivalents) to the flask.
-
Add ethanol as a polar solvent. The mass ratio of hydrazine hydrate to ethanol can be optimized, for instance, 1:0.1.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum to obtain this compound.
Rationale: The hydrazine acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring. The substitution typically occurs preferentially at the 2-position due to the electronic activation of this position in the pyridine ring. The use of excess hydrazine drives the reaction to completion.
Reactivity Profile
The dual functionality of this compound makes it a valuable intermediate for the synthesis of various heterocyclic systems. The hydrazine group is a potent nucleophile and can readily react with electrophiles, particularly carbonyl compounds, to form hydrazones. This reactivity is central to its use in constructing more complex molecular scaffolds.
Caption: Key reaction pathways of this compound.
The formation of hydrazones from this compound and various aldehydes or ketones is a cornerstone of its synthetic utility. These hydrazone intermediates can then undergo further reactions, such as cyclization, to form a variety of heterocyclic systems like pyrazoles, triazoles, and pyridazines. For instance, reaction with β-ketoesters can lead to the formation of pyrazolone-fused pyridines.[12]
Applications in Drug Discovery and Medicinal Chemistry
The hydrazinopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This compound serves as a key starting material for the synthesis of molecules with a wide range of therapeutic potential, most notably in oncology.
Role as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature heterocyclic cores that can be accessed through intermediates like this compound. The development of pyrazolopyridine and related fused heterocyclic systems has been a fruitful area of research for targeting various kinases involved in cancer cell signaling pathways.
Caption: Drug discovery workflow starting from this compound.
Anticancer Activity of Derivatives
Numerous studies have demonstrated the potent anticancer activities of hydrazide-hydrazone derivatives.[13][14] Compounds derived from chloro-substituted hydrazinylpyridines have shown cytotoxicity against various cancer cell lines, including those of the breast, colon, and prostate.[14][15] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis. For example, derivatives of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit inhibitory activity against kinases like AKT2/PKBβ, a key player in glioma pathogenesis.[16]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[12][17][18]
Hazard Summary:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[19][20]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[19][20]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
In case of exposure, immediate medical attention is advised. Standard first-aid measures for chemical exposure should be followed.[17][18]
Conclusion
This compound is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry and drug discovery. Its dual reactive sites provide a versatile platform for the synthesis of a wide array of heterocyclic compounds, many of which have demonstrated promising biological activities. The continued exploration of the chemistry of this compound and its derivatives holds great promise for the development of novel therapeutics, especially in the field of oncology. As with all research chemicals, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.
References
- 1. 4-chloropyridine(626-61-9) 1H NMR [m.chemicalbook.com]
- 2. 4-CHLORO-PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 6. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydrazinopyridine(4930-98-7) IR Spectrum [chemicalbook.com]
- 8. PubChemLite - this compound (C5H6ClN3) [pubchemlite.lcsb.uni.lu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 12. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]
- 15. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pyridine, 2-chloro- [webbook.nist.gov]
- 17. 4-Chloropyridine N-oxide(1121-76-2) 1H NMR [m.chemicalbook.com]
- 18. 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum [chemicalbook.com]
- 19. Page loading... [guidechem.com]
- 20. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Chloro-2-hydrazinylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-hydrazinylpyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive chlorine atom and a versatile hydrazinyl group, renders it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis and purification protocols, safety and handling procedures, and its significant applications in the development of novel pharmaceuticals.
Core Chemical Identifiers and Properties
A foundational understanding of a chemical entity begins with its fundamental identifiers and physical characteristics. This data is crucial for accurate documentation, safety assessment, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 364757-36-8 | [1] |
| Molecular Formula | C5H6ClN3 | [2] |
| Molecular Weight | 143.57 g/mol | [1] |
| Predicted Boiling Point | 221.6 ± 50.0 °C | [1] |
| Predicted Density | 1.43 ± 0.1 g/cm³ | [1] |
| Predicted XlogP | 1.1 | [2] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in many organic solvents |
Synthesis and Purification: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a di-substituted pyridine with hydrazine hydrate. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 4-position due to the electron-withdrawing effect of the ring nitrogen, making the reaction regioselective.
Experimental Protocol: Synthesis from 2,4-Dichloropyridine
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,4-Dichloropyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol or other suitable polar solvent (e.g., methanol, isopropanol)
-
Water (deionized)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyridine (1 molar equivalent) in a suitable polar solvent such as ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4-6 molar equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. A high yield of this compound as a white to off-white solid is typically obtained.[3]
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
For obtaining high-purity material, recrystallization is a standard and effective method.[4] The choice of solvent is critical for successful recrystallization.
General Procedure for Recrystallization:
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, methanol/acetone, or ethyl acetate/heptane.[4][5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] The process can be aided by placing the solution in a cold bath or refrigerator.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The chemical shifts and coupling constants provide valuable information about the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C=N and C=C stretching of the pyridine ring, and C-Cl stretching.
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 143.57), as well as characteristic fragmentation patterns.[1][2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Reactivity and Applications in Medicinal Chemistry
The chemical reactivity of this compound is dominated by the hydrazinyl and chloro substituents, making it a versatile intermediate for the synthesis of various heterocyclic systems.
Synthesis of Pyrazole Derivatives
A primary application of this compound is in the synthesis of pyrazole-containing compounds.[6][7] The hydrazinyl moiety can readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole ring.
References
- 1. chembk.com [chembk.com]
- 2. PubChemLite - this compound (C5H6ClN3) [pubchemlite.lcsb.uni.lu]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. chim.it [chim.it]
- 7. mdpi.com [mdpi.com]
physical and chemical properties of 4-Chloro-2-hydrazinylpyridine
An In-Depth Technical Guide to 4-Chloro-2-hydrazinylpyridine: Physicochemical Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. As a bifunctional molecule, featuring a nucleophilic hydrazine group and a synthetically versatile chlorinated pyridine scaffold, it serves as a valuable building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, reactivity analysis, and potential applications, particularly in the realm of drug discovery and medicinal chemistry. The content herein is synthesized for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
Introduction
The Role of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The introduction of substituents, such as halogens and hydrazine moieties, dramatically expands its synthetic utility and allows for the fine-tuning of physicochemical and pharmacological properties. Chlorine, in particular, is a common bioisostere for methyl groups and can modulate a compound's lipophilicity, metabolic stability, and binding interactions[1]. More than a quarter of all FDA-approved drugs contain at least one halogen atom, underscoring the importance of chlorinated heterocycles[1].
Structural Features and Significance of this compound
This compound (CAS No. 364757-36-8) is a key intermediate whose structure is primed for diverse chemical transformations. The primary reactive center is the hydrazine group (-NHNH2), a potent nucleophile capable of forming hydrazones with aldehydes and ketones, or participating in cyclization reactions to generate fused heterocyclic systems like triazoles and pyrazoles[2][3]. The chlorine atom at the 4-position offers a secondary site for modification, typically through nucleophilic aromatic substitution, while also influencing the overall electronics of the pyridine ring. This dual functionality makes it a highly sought-after precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs[2].
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is critical for its synthesis, purification, and characterization. While extensive experimental data for this specific isomer is not broadly published, reliable predictions and comparisons to closely related analogs provide a strong foundational profile.
General and Physical Properties
The core identifying and physical characteristics of this compound are summarized below. It is important to note that several of these values are computationally predicted and should be treated as estimates pending experimental verification.
| Property | Value | Source |
| CAS Number | 364757-36-8 | [2][4][5] |
| Molecular Formula | C₅H₆ClN₃ | [2][4][5] |
| Molecular Weight | 143.57 g/mol | [2][4] |
| IUPAC Name | (4-chloropyridin-2-yl)hydrazine | [2] |
| Appearance | White to off-white solid (inferred from analogs) | [6] |
| Boiling Point | 221.6 ± 50.0 °C (Predicted) | [4][5] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [5] |
| LogP | 1.79 (Predicted) | [4] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. Based on the known spectra of analogous compounds such as 2-hydrazinopyridine, 4-chloropyridine, and other isomers, the following spectral characteristics can be anticipated for this compound.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at C3 (adjacent to the hydrazine) and the proton at C5 would likely appear as doublets, while the proton at C6 would be a singlet or a narrowly split doublet. Additionally, broad, exchangeable signals corresponding to the -NH and -NH₂ protons of the hydrazine group would be present, likely downfield.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the five unique carbon atoms in the pyridine ring. The carbons attached to the nitrogen, chlorine, and hydrazine groups (C2, C4, C6) would have characteristic chemical shifts influenced by these substituents.
-
IR Spectroscopy: Key infrared absorption bands would confirm the presence of principal functional groups. Expected peaks include N-H stretching vibrations for the hydrazine group (typically in the 3200-3400 cm⁻¹ range), C=N and C=C stretching vibrations from the pyridine ring (1500-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region (typically below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 143. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the molecular ion peak would be observed, confirming the presence of a single chlorine atom.
Chemical Reactivity and Stability
Reactivity Profile
The chemistry of this compound is dominated by the nucleophilic character of its hydrazine moiety.
-
Nucleophilic Reactions: The terminal nitrogen of the hydrazine group is highly nucleophilic and readily attacks electrophilic centers. Its most common reaction is condensation with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use as a building block[3].
-
Cyclization Reactions: The resulting hydrazone intermediates can be further elaborated. For instance, oxidative cyclization can lead to the formation of fused heterocyclic systems such as 1,2,4-triazolo[4,3-a]pyridines, a scaffold of interest in medicinal chemistry[7].
-
Substitution Reactions: While the chlorine at the 4-position is less reactive than a halogen at the 2-position, it can undergo nucleophilic aromatic substitution under more forcing conditions, allowing for the introduction of other functional groups.
Stability and Storage
Like many hydrazine derivatives, this compound should be handled with care.
-
Stability: The compound may be sensitive to air and light over long periods. Hydrazines can undergo oxidation.
-
Storage Conditions: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[6]. Refrigeration or freezing (at -20°C) is recommended for long-term storage to minimize degradation[6][8]. It should be stored away from strong oxidizing agents[8].
Synthesis and Purification Workflow
The most direct and common method for synthesizing hydrazinylpyridines is through the nucleophilic aromatic substitution of a corresponding dichloropyridine with hydrazine hydrate.
Synthesis Rationale
The synthesis of this compound is achieved by reacting 2,4-dichloropyridine with hydrazine hydrate. In the pyridine ring, the positions ortho (2,6) and para (4) to the ring nitrogen are electronically deficient and thus activated for nucleophilic attack. The 2-position is generally more reactive than the 4-position. Therefore, hydrazine, acting as the nucleophile, will preferentially displace the chlorine atom at the C2 position, yielding the desired product with high regioselectivity. The use of an excess of hydrazine hydrate can also serve as the base to neutralize the HCl byproduct.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for similar syntheses[9][10].
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloropyridine (1.0 eq).
-
Reagent Addition: Add a polar solvent such as ethanol or isopropanol, followed by the slow addition of hydrazine hydrate (4.0-6.0 eq). The reaction is often exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the product. If necessary, cool further in an ice bath.
-
Filtration: Collect the resulting solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove excess hydrazine hydrate and other water-soluble impurities, followed by a wash with a cold, non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight. The product is typically obtained as a white or off-white crystalline solid.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Research and Development
The utility of this compound is most pronounced in its role as an intermediate for constructing molecules with potential biological activity.
A Scaffold for Bioactive Molecules
The hydrazinylpyridine core is a versatile starting point for accessing a variety of molecular frameworks. Its ability to form hydrazones that can subsequently be cyclized is a powerful strategy in medicinal chemistry. This approach allows for the rapid diversification of a lead compound, enabling the exploration of the structure-activity relationship (SAR). The presence of the chlorine atom provides a handle for later-stage functionalization or can be a key pharmacophoric element itself, participating in halogen bonding or other crucial receptor-ligand interactions[2].
Logical Pathway for Drug Scaffold Synthesis
The following diagram illustrates a common synthetic pathway where this compound is used to generate a more complex heterocyclic system, a common strategy in the development of kinase inhibitors and other targeted therapeutics.
Caption: From building block to bioactive candidate.
Safety and Handling
Hazard Identification
While a specific safety data sheet for this compound is not widely available, data from its isomers and related hydrazine compounds suggest the following hazards should be assumed:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[11][12].
-
Eye Damage/Irritation: May cause serious eye irritation or damage[11][12].
-
General Precaution: Compounds containing a hydrazine group should always be handled with care, as hydrazine itself is toxic and flammable[2].
Recommended Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[13][14].
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[14].
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition[13][14][15].
First Aid
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen[14].
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water[14].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[16].
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[14].
Conclusion
This compound stands out as a valuable and versatile chemical intermediate. Its well-defined reactivity, centered on the nucleophilic hydrazine group, combined with the synthetic options offered by the chlorinated pyridine ring, makes it a powerful tool for synthetic and medicinal chemists. While a comprehensive experimental dataset for this specific molecule is still emerging, its properties can be reliably inferred from established chemical principles and data from closely related analogs. For researchers in drug discovery and materials science, this compound represents a key starting point for the rational design and synthesis of novel, high-value compounds.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 364757-36-8 [smolecule.com]
- 3. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:364757-36-8 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. 700811-29-6 CAS MSDS (PYRIDINE, 2-CHLORO-4-HYDRAZINO-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 11. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 4-CHLORO-PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Spectroscopic Characterization of 4-Chloro-2-hydrazinylpyridine: A Predictive and Methodological Guide
Introduction: The Structural Significance and Analytical Imperative of 4-Chloro-2-hydrazinylpyridine
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyridine, it serves as a versatile scaffold for the synthesis of novel therapeutic agents, leveraging the reactivity of the hydrazinyl group and the electronic properties of the chloro-substituted aromatic ring. The precise arrangement of these functional groups dictates the molecule's steric and electronic profile, which in turn governs its biological activity and potential as a drug candidate.
Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. For a molecule like this compound, a comprehensive spectroscopic analysis is not merely a routine characterization step but a critical component of its scientific validation. Spectroscopic data provides an empirical fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound based on theoretical principles and data from analogous structures, in the absence of readily available experimental spectra in public-access databases. Furthermore, it outlines the standardized, field-proven protocols for acquiring high-fidelity Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.
Molecular Structure and Key Features
To understand the spectroscopic properties of this compound, it is essential to first visualize its molecular architecture.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
Predicted Mass Spectrometric Data
While experimental data is not publicly available, the expected mass-to-charge ratios (m/z) for various adducts of this compound can be predicted with high accuracy.[1] These predictions are crucial for identifying the compound in complex mixtures and confirming its elemental composition via high-resolution mass spectrometry (HRMS).
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.03230 |
| [M+Na]⁺ | 166.01424 |
| [M+K]⁺ | 181.98818 |
| [M]⁺ | 143.02447 |
| [M-H]⁻ | 142.01774 |
| Monoisotopic Mass | 143.02502 |
Data sourced from PubChemLite.[1]
Expert Interpretation: The presence of a chlorine atom is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion peak ([M]⁺) and any fragments containing the chlorine atom will appear as a pair of peaks separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1. This isotopic pattern is a powerful tool for confirming the presence of chlorine in the molecule.
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution should be freshly prepared and filtered through a 0.22 µm syringe filter to remove any particulates.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Method Parameters:
-
Ionization Mode: Positive and negative ESI modes should be run in separate experiments to detect both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species.
-
Infusion: The sample solution can be directly infused into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Source Conditions: Optimize the capillary voltage (typically 3-4 kV), cone voltage, and desolvation gas temperature and flow to achieve a stable and robust signal for the analyte.
-
Mass Range: Scan a mass range appropriate for the expected ions, for instance, m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak and its corresponding isotopic pattern.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. The fragmentation pattern will be influenced by the stability of the pyridine ring and the lability of the hydrazinyl group.
-
Diagram: MS Experimental Workflow
Caption: Workflow for obtaining and analyzing mass spectrometry data.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared Absorption Bands
Based on the structure of this compound, the following characteristic IR absorption bands are expected. The predictions are informed by typical frequency ranges for these functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazine) | 3400 - 3200 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=N Stretch (Pyridine Ring) | 1600 - 1550 | Strong |
| C=C Stretch (Pyridine Ring) | 1500 - 1400 | Strong |
| N-H Bend (Hydrazine) | 1650 - 1580 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Expert Interpretation: The N-H stretching region (3400-3200 cm⁻¹) will likely show multiple bands due to the symmetric and asymmetric stretching of the -NH₂ group and the N-H of the secondary amine in the hydrazinyl moiety. The strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations and provide a clear indication of the aromatic core. The C-Cl stretch, expected in the fingerprint region, will be a strong, sharp band that confirms the presence of the halogen.
Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: No specific sample preparation is typically required for solid samples with ATR-IR. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: A background spectrum of the clean, empty ATR crystal must be collected first. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply firm, even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.
-
Compare the obtained spectrum with spectral databases, if available, for verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Predicted ¹H and ¹³C NMR Spectral Features
A definitive experimental NMR spectrum for this compound is not readily found in the literature. However, a predictive analysis based on the electronic effects of the substituents can provide a strong hypothesis of the expected spectrum.
¹H NMR (Proton NMR): The pyridine ring has three aromatic protons. The chloro- and hydrazinyl- groups exert significant electronic effects, influencing the chemical shifts of these protons.
-
H3: This proton is ortho to the electron-donating hydrazinyl group and meta to the electron-withdrawing chloro group. It is expected to be the most upfield (lowest ppm) of the ring protons.
-
H5: This proton is meta to the hydrazinyl group and ortho to the chloro group. It will be shifted downfield relative to H3.
-
H6: This proton is ortho to the ring nitrogen and meta to the chloro group. The proximity to the electronegative nitrogen will cause a significant downfield shift, likely making it the most deshielded of the ring protons.
-
-NH- and -NH₂: The protons on the hydrazinyl group are exchangeable and may appear as broad signals. Their chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR (Carbon NMR): The molecule has five distinct carbon atoms in the pyridine ring.
-
C2: Attached to the nitrogen of the hydrazinyl group, this carbon will be significantly shielded.
-
C4: Bonded to the electronegative chlorine atom, this carbon will be deshielded (shifted downfield).
-
C6: Being adjacent to the ring nitrogen, this carbon will also be deshielded.
-
C3 and C5: These carbons will have chemical shifts influenced by their positions relative to the substituents.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for full assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to assign the signals to the specific protons and carbons in the molecule.
-
Conclusion
While a complete, publicly available experimental dataset for this compound is currently elusive, a robust, predictive analysis based on fundamental spectroscopic principles provides a strong framework for its characterization. The distinctive isotopic signature in mass spectrometry, the characteristic functional group vibrations in IR spectroscopy, and the predictable electronic environment in NMR spectroscopy together form a comprehensive analytical picture. The protocols outlined in this guide represent the industry-standard methodologies that will enable researchers to generate high-quality, reliable data for this and other novel chemical entities, ensuring the scientific integrity required for advanced drug discovery and development.
References
An In-depth Technical Guide to the Biological Activity of Substituted Hydrazinopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted hydrazinopyridines and their hydrazone derivatives are a versatile and highly significant class of heterocyclic compounds within the field of medicinal chemistry.[1][2] The characteristic hydrazone functional group (—NHN=CH—) is a key structural motif that confers a broad spectrum of biological activities, establishing these scaffolds as promising candidates for the development of novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive exploration of the synthesis, diverse biological activities, and critical structure-activity relationships of substituted hydrazinopyridines, with a detailed focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Part 1: Synthesis of Hydrazinopyridines and Their Hydrazone Derivatives
The synthesis of the core hydrazinopyridine scaffold is the foundational step in accessing this class of biologically active molecules. These precursors are then typically converted to their corresponding hydrazone derivatives to explore a wide range of pharmacological activities.
Synthesis of the Hydrazinopyridine Core
A prevalent laboratory method for the synthesis of 2-hydrazinopyridine involves the nucleophilic substitution of 2-chloropyridine with hydrazine hydrate, usually conducted at elevated temperatures.[6] However, this method presents challenges for large-scale synthesis, primarily due to the requirement of a large excess of hydrazine hydrate, which can lead to difficulties in product purification and poses safety concerns.[7] To address these limitations, alternative strategies have been developed, such as utilizing 2-bromopyridine as a starting material or employing additives like tetrabutylammonium iodide to enhance reaction yields.[7] An alternative synthetic route begins with 2-aminopyridine, which undergoes diazotization followed by a reduction step to yield the desired 2-hydrazinopyridine.[7]
Experimental Protocol: Laboratory-Scale Synthesis of 2-Hydrazinopyridine [6]
-
Reaction Setup: In a suitable reaction vessel, combine 2-chloropyridine (1 equivalent) with hydrazine hydrate (10 volumes).
-
Reaction Conditions: Heat the mixture with stirring at 100 °C for 48 hours.
-
Reaction Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase consisting of an 8:2 mixture of ethyl acetate and methanol.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with water. Perform repeated extractions with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and remove the solvent under reduced pressure to afford the 2-hydrazinopyridine product.
Synthesis of Hydrazone Derivatives
The pharmacologically versatile hydrazone derivatives are most commonly prepared via a condensation reaction. This reaction involves a substituted hydrazide, such as the well-known antitubercular drug isoniazid (a derivative of isonicotinic acid hydrazide), and a suitable aldehyde or ketone.[1][8][9] The reaction is generally robust and can be performed in common organic solvents like ethanol or methanol.[9]
Experimental Protocol: General Synthesis of Hydrazone Derivatives [9]
-
Reactant Preparation: Dissolve the substituted hydrazide (e.g., isonicotinic acid hydrazide) in a suitable solvent, such as ethanol.
-
Reagent Addition: Add the selected aldehyde or ketone to the solution.
-
Catalysis (Optional): To enhance the reaction rate, a catalytic amount of an acid, such as glacial acetic acid, may be added.
-
Reaction Conditions: Heat the reaction mixture at reflux for a duration of several hours.
-
Product Isolation: The desired hydrazone derivative often precipitates from the solution as it cools. The solid product can be isolated by filtration, washed with a cold solvent, and purified by recrystallization.
Diagram: General Synthesis of Hydrazone Derivatives
Caption: General workflow for the synthesis of hydrazone derivatives.
Part 2: Biological Activities of Substituted Hydrazinopyridines
The substituted hydrazinopyridine scaffold and its corresponding hydrazone derivatives are privileged structures in medicinal chemistry, demonstrating a remarkable breadth of biological activities.
Anticancer Activity
A significant body of research has highlighted the potential of hydrazone derivatives as effective anticancer agents.[10]
Mechanism of Action
A primary mechanism through which certain hydrazinopyridine derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases.[11] For example, a series of imidazo[1,2-α]pyridine derivatives incorporating a 1,2,3-triazole moiety has been shown to effectively inhibit the c-Met kinase, a protein that is frequently overactive in various cancers.[11] By preventing the phosphorylation of c-Met, these compounds can disrupt downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell growth and proliferation.[11] Other documented anticancer mechanisms include the induction of apoptosis, which has been confirmed by observing increased caspase-3 activity and through Annexin-V staining in cancer cells following treatment with these compounds.[10] Additionally, certain 2,4-diarylaminopyrimidine hydrazone derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a protein that is overexpressed in some forms of thyroid cancer.[12]
Structure-Activity Relationship (SAR)
The anticancer efficacy of these compounds is intricately linked to the specific substituents and their positions on both the pyridine and hydrazone components of the molecule. For instance, within a series of imidazo[1,2-α]pyridine derivatives, those featuring methyl, tertiary butyl, and dichloro-phenyl groups on the triazole ring demonstrated the most potent inhibition of c-Met kinase.[11] In a separate study, a hydrazide-hydrazone derivative containing a pyrrole ring was identified as the most effective compound against prostate, breast, and colon cancer cell lines.[10] The presence of methoxy groups on a quinoline hydrazide scaffold has also been shown to be a key determinant of activity against neuroblastoma and breast cancer cell lines.[13]
Quantitative Data: Anticancer Activity of Hydrazide-Hydrazone Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 | [10] |
| MCF-7 (Breast) | 2.99 | [10] | |
| HT-29 (Colon) | 1.71 | [10] | |
| Imidazopyridine derivative 6d | c-Met kinase inhibition | 55.3% inhibition at 25 µM | [11] |
| Imidazopyridine derivative 6e | c-Met kinase inhibition | 53.0% inhibition at 25 µM | [11] |
| Imidazopyridine derivative 6f | c-Met kinase inhibition | 51.3% inhibition at 25 µM | [11] |
| Quinoline hydrazide 17 | SH-SY5Y (Neuroblastoma) | >80% reduction in cell viability at 10 µM | [13] |
| Kelly (Neuroblastoma) | >95% reduction in cell viability at 10 µM | [13] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [10]
-
Cell Culture: Maintain and propagate cancer cell lines (e.g., PC-3, MCF-7, HT-29) in their appropriate growth media and under standard cell culture conditions.
-
Cell Seeding: Plate the cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the synthesized hydrazone derivatives for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Introduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to permit the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a specific wavelength (e.g., 570 nm) with a microplate reader.
-
Data Analysis: Determine the percentage of cell viability relative to untreated controls and calculate the IC50 value for each test compound.
Diagram: c-Met Signaling Pathway Inhibition
References
- 1. tsijournals.com [tsijournals.com]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity | MDPI [mdpi.com]
- 9. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Chloro-2-hydrazinylpyridine as a Versatile Building Block for Organic Synthesis
Abstract
4-Chloro-2-hydrazinylpyridine has emerged as a strategically important bifunctional building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique architecture, featuring a nucleophilic hydrazinyl group at the C2 position and a halogenated site at C4 amenable to cross-coupling, offers a powerful platform for the convergent synthesis of complex heterocyclic scaffolds. This guide provides an in-depth analysis of the synthesis, reactivity, and synthetic applications of this compound. We will explore its utility in constructing high-value fused heterocycles such as[1][2][3]triazolo[4,3-a]pyridines and substituted pyrazoles. Furthermore, this whitepaper details the strategic functionalization of the C4-chloro position through palladium-catalyzed cross-coupling reactions, enabling rapid library generation and structural diversification. Authored from the perspective of an application scientist, this document emphasizes the causal relationships behind experimental choices, provides validated protocols, and offers insights to empower researchers in leveraging this versatile reagent for their synthetic campaigns.
The Strategic Value of this compound
Heterocyclic compounds form the cornerstone of modern pharmaceuticals, with nitrogen-containing rings being particularly prevalent in a vast array of clinically approved drugs.[4][5] Within this landscape, scaffolds derived from hydrazine precursors, such as pyrazoles and triazoles, are recognized as "biologically privileged" structures due to their ability to engage in diverse biological interactions.[4] this compound serves as an exemplary starting material, embodying two distinct and orthogonally reactive functional groups that allow for sequential and controlled molecular elaboration.
-
The Hydrazinyl Moiety (-NHNH₂): This nucleophilic group is the workhorse for constructing fused and appended five-membered rings. It readily condenses with carbonyls and participates in cyclization reactions to form stable aromatic systems like pyrazoles and triazoles.
-
The C4-Chloro Substituent (-Cl): The chlorine atom at the 4-position of the pyridine ring is a versatile handle for late-stage functionalization. While relatively inert to nucleophilic aromatic substitution (SNAr), it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.
This dual reactivity profile makes it an ideal substrate for creating diverse molecular libraries from a single, common intermediate.
Physicochemical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| CAS Number | 364757-36-8 |
| Appearance | Off-white to yellow solid (typical) |
| IUPAC Name | (4-chloropyridin-2-yl)hydrazine |
(Data sourced from ChemBK and other chemical databases)[6]
Synthesis of the Building Block: A Deliberate Approach
The most direct and industrially scalable synthesis of this compound involves the selective nucleophilic aromatic substitution of 2,4-dichloropyridine with hydrazine hydrate.
Rationale for Regioselectivity
The key to this synthesis is the pronounced difference in reactivity between the C2 and C4 positions of the 2,4-dichloropyridine starting material. The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the α (C2) and γ (C4) positions. The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C4 position.[3] This inherent electronic bias allows for a highly regioselective reaction where hydrazine preferentially displaces the chloride at the C2 position.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the hydrazinolysis of dichloropyridines.[7][8]
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Hydrazine hydrate (≥80%, 4.0-6.0 equiv)
-
Ethanol (or another polar solvent)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloropyridine (1.0 equiv).
-
Carefully add hydrazine hydrate (4.0-6.0 equiv) followed by a minimal amount of a polar solvent such as ethanol (e.g., a mass ratio of hydrazine hydrate to solvent of 1:0.05-0.25).[7]
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into cold water to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove excess hydrazine hydrate and any salts.
-
Dry the resulting white to off-white solid under vacuum to yield this compound. Yields are typically high, often in the range of 95-99%.[7]
Application in Heterocyclic Synthesis via the Hydrazinyl Group
The primary utility of this compound lies in its capacity to serve as a precursor to fused and substituted heterocyclic systems.
Synthesis of[1][2][3]Triazolo[4,3-a]pyridines
The[1][2][3]triazolo[4,3-a]pyridine core is found in a multitude of biologically active compounds.[2] The synthesis is a robust two-step sequence involving hydrazone formation followed by oxidative cyclization.
The process begins with the condensation of the hydrazinylpyridine with an aldehyde or acyl chloride to form a stable hydrazone intermediate. This intermediate is then subjected to an oxidative cyclization. The oxidant facilitates the removal of two protons and two electrons, promoting an intramolecular electrophilic cyclization of the pyridine ring nitrogen onto the hydrazone carbon, followed by aromatization to yield the fused triazole system.
Caption: Workflow for the synthesis of triazolopyridines.
This protocol is based on the procedure reported in Organic Syntheses for a similar substrate.[2]
Materials:
-
(E)-4-Chloro-2-(2-(arylmethylene)hydrazinyl)pyridine (Hydrazone intermediate, 1.0 equiv)
-
Chloramine-T trihydrate (1.2 equiv) or N-Chlorosuccinimide (NCS)
-
2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM)
Procedure:
-
Charge a reaction flask with the hydrazone intermediate (1.0 equiv) and a suitable solvent like 2-MeTHF.
-
Add the oxidant (e.g., Chloramine-T trihydrate, 1.2 equiv) to the stirred solution.
-
Heat the mixture to a moderate temperature (e.g., 60 °C) for 2-4 hours, monitoring for completion by TLC.[2]
-
Cool the reaction to room temperature.
-
Perform an aqueous work-up. Typically, this involves washing with an aqueous solution of sodium sulfite or sodium thiosulfate to quench the excess oxidant, followed by washing with aqueous sodium hydroxide to remove the sulfonamide byproduct.[2]
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
| Oxidant | Solvent | Temperature (°C) | Typical Yield | Reference |
| Chloramine-T | 2-MeTHF | 60 | >90% | [2] |
| NCS | DMF | 0 | High | [9] |
Synthesis of Pyrazole-Substituted Pyridines
Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, provides a direct route to pyrazole-substituted pyridines, which are also valuable scaffolds in drug discovery.[3][5]
This reaction, a variant of the Knorr pyrazole synthesis, involves the initial condensation of one of the carbonyls with the terminal nitrogen of the hydrazine, followed by condensation of the second carbonyl with the internal nitrogen, and subsequent dehydration to form the aromatic pyrazole ring.
Caption: Synthesis of pyrazole-substituted pyridines.
This is a general procedure based on established methods.[3]
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equiv).
-
A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the condensation.
-
Heat the mixture to reflux for 3-6 hours, monitoring for completion by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue can be purified by crystallization or column chromatography to afford the desired pyrazole derivative.
Downstream Functionalization via the C4-Chloro Group
After the hydrazinyl moiety has been transformed into a stable heterocyclic ring, the C4-chloro group becomes the prime target for diversification. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose.[1][10]
The Rationale for Late-Stage Functionalization
Attempting cross-coupling on this compound directly is often problematic. The free hydrazine can act as a ligand for the palladium catalyst, potentially poisoning it or leading to undesired side reactions. By first forming a stable, less-coordinating triazole or pyrazole ring, the C4-chloro position is unmasked for clean and efficient cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Cl bond on the pyridine ring, while less reactive than a corresponding bromide or iodide, can be effectively activated using modern palladium catalysts with specialized ligands.[1]
This reaction is ideal for forming C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Rationale: The choice of a palladium pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a suitable phosphine ligand is critical. For challenging chloro-heteroaryl substrates, electron-rich, bulky ligands are often required to facilitate the rate-limiting oxidative addition step.[11] A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step.
This reaction is a powerful method for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines.
-
Rationale: This coupling is highly sensitive to the ligand choice. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote both the oxidative addition of the C-Cl bond and the final reductive elimination.[1][2] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[1]
The following table summarizes typical conditions for these transformations on a 7-chloro-[1][2][3]triazolo[4,3-a]pyridine substrate.
| Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 |
| Buchwald-Hartwig | Pd(OAc)₂ / RuPhos or BrettPhos | NaOtBu | Toluene, Dioxane | 80 - 110 |
Conclusion and Future Outlook
This compound is a quintessential example of a modern building block that enables efficiency and creativity in organic synthesis. Its predictable regioselectivity and the orthogonal nature of its two functional groups allow for a logical and convergent approach to complex molecular targets. The initial cyclization reactions provide stable heterocyclic cores, which can then be decorated with a wide array of functionalities via robust palladium-catalyzed cross-coupling reactions. This strategy is exceptionally well-suited for the demands of medicinal chemistry, where the rapid exploration of structure-activity relationships (SAR) is paramount. Future work will likely focus on expanding the repertoire of reactions at both the hydrazine and chloro positions, including the development of enantioselective transformations and the application of novel coupling technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Hydrazinyl Group on a Pyridine Ring: A Nexus of Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrazinylpyridine scaffold represents a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. The unique electronic interplay between the electron-deficient pyridine ring and the nucleophilic hydrazinyl group bestows this moiety with a rich and tunable reactivity. This guide provides a comprehensive exploration of the chemical behavior of the hydrazinyl group attached to a pyridine ring, delving into the mechanistic underpinnings of its key transformations. We will examine nucleophilic substitution, condensation, cyclization, and metal-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and execution. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Privileged Status of Hydrazinylpyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, π-π stacking, and metal coordination within biological targets.[1] When functionalized with a hydrazinyl (-NHNH2) group, the resulting hydrazinylpyridine becomes a powerful building block in drug discovery.[2][3][4][5][6] The hydrazinyl moiety serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex heterocyclic systems often found in pharmacologically active compounds.[7][8][9][10][11][12][13] Understanding and controlling the reactivity of this functional group is paramount to unlocking its full potential in the synthesis of novel chemical entities.
The reactivity of the hydrazinyl group is profoundly influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom in the pyridine ring makes the ring itself susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][14][15][16] This electronic pull also modulates the nucleophilicity of the attached hydrazinyl group, a factor that must be considered in reaction design.[17][18][19]
This guide will systematically dissect the core reactions of hydrazinylpyridines, providing not just protocols, but the scientific rationale behind them.
Synthesis of Hydrazinylpyridines: The Gateway to a Versatile Scaffold
The most prevalent and efficient method for the synthesis of hydrazinylpyridines is the nucleophilic aromatic substitution (SNAAr) of a suitable halopyridine with hydrazine hydrate.[7][20][21][22][23]
Nucleophilic Aromatic Substitution (SNAAr)
The reaction proceeds via the addition of the nucleophilic hydrazine to the electron-deficient pyridine ring, followed by the elimination of the halide. The position of the halogen on the pyridine ring and the presence of other electron-withdrawing or -donating groups significantly impact the reaction rate and regioselectivity.
Experimental Protocol: Synthesis of 2-Hydrazinyl-5-nitropyridine [20]
-
Materials: 2-Chloro-5-nitropyridine, hydrazine hydrate, ethanol.
-
Procedure:
-
In a thick-walled ACE tube, dissolve 2-chloro-5-nitropyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Seal the tube and heat at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture and can be isolated by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-hydrazinyl-5-nitropyridine.
-
-
Causality of Experimental Choices:
-
Thick-walled ACE tube: Allows for safe heating of the reaction mixture above the boiling point of the solvent, accelerating the reaction rate.
-
Excess hydrazine hydrate: Ensures complete consumption of the starting halopyridine and drives the equilibrium towards the product.
-
Ethanol as solvent: A polar protic solvent that can solvate both the reactants and facilitate the reaction. It is also relatively environmentally friendly.[7]
-
The Nucleophilic Character of the Hydrazinyl Group
The terminal nitrogen atom of the hydrazinyl group is a potent nucleophile, readily participating in a variety of bond-forming reactions.
Condensation with Carbonyl Compounds: Formation of Hydrazones
One of the most fundamental reactions of hydrazinylpyridines is their condensation with aldehydes and ketones to form hydrazones.[22][24][25][26][27] This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration.
The resulting hydrazones are not merely stable products but are valuable intermediates for the synthesis of a wide range of heterocyclic compounds.
Cyclization Reactions: Building Heterocyclic Complexity
The true synthetic power of hydrazinylpyridines is realized in their ability to undergo cyclization reactions, providing access to a diverse array of fused and non-fused heterocyclic systems.
Synthesis of Pyrazoles
Hydrazinylpyridines react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles, a privileged scaffold in medicinal chemistry.[8][9][10][11] The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of a Pyrazole Derivative [8]
-
Materials: 2-Hydrazinylpyridine, acetylacetone, ethanol, catalytic acetic acid.
-
Procedure:
-
Dissolve 2-hydrazinylpyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add acetylacetone (1.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for a specified time, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Self-Validation: The formation of the pyrazole can be confirmed by spectroscopic methods (NMR, MS). The regioselectivity of the cyclization is an important consideration, particularly with unsymmetrical 1,3-dicarbonyls.
Formation of Triazolopyridines and Other Fused Systems
Hydrazinylpyridines are key precursors for the synthesis of fused heterocyclic systems such as[7][20][22]triazolo[4,3-a]pyridines. These are typically formed by the reaction of the hydrazinylpyridine with a one-carbon synthon, such as orthoesters or cyanogen bromide, followed by cyclization.
Metal-Catalyzed Cross-Coupling Reactions
The hydrazinyl group can also participate in modern metal-catalyzed cross-coupling reactions, further expanding the synthetic utility of hydrazinylpyridines.[28][29][30][31][32] Palladium-catalyzed reactions, in particular, have been developed for the C-N coupling of hydrazine with aryl halides.[30]
Table 1: Summary of Key Reactions of the Hydrazinyl Group on a Pyridine Ring
| Reaction Type | Reagents | Product(s) | Key Features |
| Nucleophilic Aromatic Substitution | Halopyridine, Hydrazine Hydrate | Hydrazinylpyridine | Primary synthesis route.[7][20][21][22][23] |
| Condensation | Aldehydes, Ketones | Hydrazones | Forms stable intermediates for further reactions.[22][24][25][26][27] |
| Cyclization (Pyrazoles) | 1,3-Dicarbonyl Compounds | Pyrazole Derivatives | Access to a key medicinal chemistry scaffold.[8][9][10][11] |
| Cyclization (Fused Systems) | Orthoesters, Cyanogen Bromide | Triazolopyridines, etc. | Construction of complex fused heterocycles. |
| Metal-Catalyzed Cross-Coupling | Aryl Halides, Palladium Catalyst | Aryl Hydrazines | Modern method for C-N bond formation.[28][29][30][31][32] |
Conclusion: A Versatile Tool for the Medicinal Chemist
The hydrazinyl group on a pyridine ring is a remarkably versatile functional group, offering a wealth of opportunities for the synthesis of novel and complex molecules. Its reactivity, governed by the electronic interplay with the pyridine ring, can be finely tuned to achieve a desired chemical transformation. From its role as a simple nucleophile to its participation in intricate cyclization and cross-coupling reactions, the hydrazinylpyridine scaffold remains a critical tool in the arsenal of the modern drug discovery scientist. A thorough understanding of the principles outlined in this guide will empower researchers to leverage the full synthetic potential of this privileged structural motif.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 5. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. e-journals.in [e-journals.in]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 22. Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives | Semantic Scholar [semanticscholar.org]
- 23. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Hydrazine. Part IX. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 28. Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions [mdpi.com]
- 32. Trip Medical Database [tripdatabase.com]
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-2-hydrazinylpyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility profile of 4-Chloro-2-hydrazinylpyridine, a crucial parameter for its application in research and drug development. This document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and their influence on its behavior in various common laboratory solvents. Furthermore, it equips the reader with robust, field-proven methodologies for the empirical determination of its solubility, ensuring both scientific integrity and practical applicability.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound is a heterocyclic organic compound with a molecular structure that lends itself to a variety of chemical reactions, making it a valuable building block in medicinal chemistry and organic synthesis. The presence of a pyridine ring, a chloro substituent, and a hydrazinyl group provides multiple sites for chemical modification. The utility of this compound in any application, from synthetic transformations to biological screening, is fundamentally governed by its solubility. A well-characterized solubility profile is essential for:
-
Reaction Optimization: Ensuring the compound is sufficiently dissolved in a reaction solvent is critical for achieving optimal reaction kinetics and yield.
-
Purification: Solubility differences are exploited in crystallization and chromatographic purification methods.
-
Formulation Development: For potential pharmaceutical applications, understanding solubility in aqueous and organic media is a prerequisite for developing effective delivery systems.
-
Biological Assays: Accurate concentration determination in biological buffers is necessary for meaningful in vitro and in vivo studies.
This guide will first delve into the theoretical underpinnings of this compound's solubility based on its molecular characteristics and then provide a detailed experimental framework for its quantitative determination.
Physicochemical Properties and Predicted Solubility Behavior
A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility. The key parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | PubChem[1] |
| Molecular Weight | 143.57 g/mol | PubChem[2] |
| XLogP3-AA (Predicted Lipophilicity) | 1.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | PubChem[2] |
Interpretation of Physicochemical Properties and Solubility Prediction:
The predicted XLogP3-AA value of 1.1 suggests that this compound has a relatively balanced lipophilic and hydrophilic character. A positive LogP value indicates a preference for a non-polar environment over a polar one, but a value close to 1 suggests that it will likely exhibit some solubility in both polar and non-polar solvents.
The presence of two hydrogen bond donors (the -NH and -NH₂ protons of the hydrazinyl group) and three hydrogen bond acceptors (the two nitrogen atoms of the pyridine ring and the nitrogen of the hydrazinyl group) is a strong indicator of its potential to dissolve in protic solvents like water, alcohols (methanol, ethanol), and to a lesser extent, in polar aprotic solvents that can accept hydrogen bonds. The topological polar surface area (TPSA) of 50.9 Ų further supports the likelihood of reasonable solubility in polar solvents.
Based on these properties, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions can be readily formed.
-
Moderate Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can act as hydrogen bond acceptors.
-
Low to Moderate Solubility: Predicted in water. While the molecule has hydrogen bonding capabilities, the presence of the chlorophenyl ring contributes to its lipophilicity, which may limit its aqueous solubility. The basicity of the pyridine and hydrazine moieties suggests that solubility in acidic aqueous solutions will be enhanced due to salt formation.
-
Low Solubility: Expected in non-polar solvents such as hexane and toluene, as the polar functional groups will have limited favorable interactions with these solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
While predictions provide a useful starting point, empirical determination of solubility is essential for accurate and reproducible scientific work. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, DMF, acetonitrile, toluene, hexane) of high purity
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound before handling. The compound is harmful if swallowed or in contact with skin, causes skin irritation, and may cause serious eye damage.[2]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle hydrazine-containing compounds with care, as hydrazine itself is toxic and flammable.
Experimental Workflow
The following workflow is designed to determine the equilibrium solubility of the compound in various solvents.
Figure 1: A generalized workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility readings.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undissolved compound in the original filtered supernatant by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Summary of Expected Solubility Profile
The following table summarizes the predicted and provides a template for recording experimentally determined solubility data for this compound.
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25 °C) |
| Water | Polar Protic | Low to Moderate | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Acetone | Polar Aprotic | Moderate | To be determined |
| Acetonitrile | Polar Aprotic | Moderate | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | To be determined |
| Toluene | Non-polar | Low | To be determined |
| Hexane | Non-polar | Low | To be determined |
Conclusion
The solubility of this compound is a multifaceted property governed by its balanced lipophilic and hydrophilic nature, as well as its capacity for hydrogen bonding. While theoretical predictions based on its physicochemical parameters provide valuable initial guidance, rigorous experimental determination is paramount for its effective application in research and development. The protocols and logical framework presented in this guide are designed to empower scientists to accurately characterize the solubility profile of this important chemical entity, thereby facilitating its use in a wide array of scientific endeavors.
References
Methodological & Application
Application Note & Protocol: Synthesis of (3-Chloro-2-pyridyl)hydrazine from 2,3-Dichloropyridine
Abstract
This document provides a comprehensive technical guide for the synthesis of (3-chloro-2-pyridyl)hydrazine, a critical intermediate in the pharmaceutical and agrochemical industries, notably in the production of insecticides like Rynaxypyr.[1] The synthesis is achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloropyridine with hydrazine hydrate. A core focus of this guide is the elucidation of the reaction's regioselectivity, explaining the chemical principles that dictate the preferential formation of the 3-chloro-2-hydrazinyl isomer. We present a detailed, field-tested experimental protocol, quantitative data, process visualizations, and a discussion of the underlying reaction mechanism to ensure reproducible and high-yield synthesis for researchers and process chemists.
Introduction and Mechanistic Insights
The functionalization of pyridine rings is a cornerstone of medicinal chemistry. 2,3-Dichloropyridine is a versatile building block, with two chlorine atoms that exhibit different reactivities, allowing for selective chemical transformations.[2] The reaction with hydrazine hydrate is a classic example of nucleophilic aromatic substitution (SNAr), a process fundamental to pyridine chemistry.[2]
The Principle of Regioselectivity in the SNAr Reaction
A common query pertains to the synthesis of specific isomers, such as 4-chloro-2-hydrazinylpyridine, from a dichlorinated precursor. However, in the case of 2,3-dichloropyridine, the reaction with a nucleophile like hydrazine does not yield a 4-chloro isomer. Instead, it regioselectively produces (3-chloro-2-pyridyl)hydrazine.
The rationale for this selectivity lies in the electronic structure of the pyridine ring. The pyridine nitrogen is strongly electron- withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.
In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate dictates the reaction's feasibility and regiochemical outcome.
-
Attack at C2: When hydrazine attacks the C2 position, one of the resonance structures of the resulting Meisenheimer complex places the negative charge directly on the electronegative nitrogen atom. This is a highly stabilizing configuration.[3]
-
Attack at C3: Attack at the C3 position does not allow for a resonance structure that localizes the negative charge on the ring nitrogen. The charge is distributed only among the carbon atoms of the ring, resulting in a less stable intermediate.
Therefore, the reaction pathway involving attack at the C2 position is kinetically and thermodynamically favored, leading exclusively to the displacement of the C2 chlorine and the formation of (3-chloro-2-pyridyl)hydrazine.[2][4]
Caption: Reaction mechanism for the regioselective synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system for the reliable synthesis of (3-chloro-2-pyridyl)hydrazine. The procedure has been consolidated from multiple verified sources to ensure robustness and high yield.[1][2][5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 2,3-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 1.0 | 10.0 g | Starting material. |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 10.0 | 33.8 mL | Nucleophile and reaction medium. Corrosive and toxic. |
| Deionized Water | H₂O | 18.02 | - | ~215 mL | For work-up and washing. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional)
-
Büchner funnel and vacuum flask
-
Vacuum oven
Step-by-Step Procedure
-
Reaction Setup: Assemble the round-bottom flask with the reflux condenser and magnetic stirrer. Add 2,3-dichloropyridine (10.0 g, 67.6 mmol) to the flask.
-
Addition of Hydrazine: Carefully add hydrazine hydrate (33.8 mL, 676 mmol) to the flask containing the 2,3-dichloropyridine.[2] Safety Note: Hydrazine hydrate is highly corrosive and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) using the heating mantle. Maintain a gentle reflux for 14 hours.[2][6] The reaction progress can be monitored by LC-MS or TLC (Thin Layer Chromatography).
-
Cooling and Precipitation: Upon completion, turn off the heat and allow the reaction mass to cool to approximately 80 °C.
-
Quenching: Slowly and carefully add 50 mL of deionized water to the warm mixture with continuous stirring.[2]
-
Crystallization: Continue cooling the mixture to room temperature (25-30 °C) while stirring to facilitate the precipitation of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with deionized water (e.g., 3 x 55 mL portions) to remove any remaining hydrazine hydrate and other water-soluble impurities.[2]
-
Drying: Dry the purified product in a vacuum oven at 60 °C until a constant weight is achieved. The final product, (3-chloro-2-pyridyl)hydrazine, should be a light brownish or off-white crystalline powder.[7]
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Expected Results
| Parameter | Expected Value | Source |
| Product Name | (3-chloro-2-pyridyl)hydrazine | [1][2] |
| Appearance | Light brownish crystalline powder | [7] |
| Yield | 90-99% | [5][8] |
| Purity (by LC) | >98% | [7] |
| Melting Point | 162-165 °C | [7] |
Troubleshooting and Optimization
-
Low Yield: An insufficient reflux time or temperature may lead to an incomplete reaction. Ensure the mixture is refluxing for the specified duration. The large excess of hydrazine hydrate is crucial for driving the reaction to completion and minimizing dimer formation.[9]
-
Impure Product: Inadequate washing can leave residual hydrazine hydrate. Ensure the filtered solid is washed thoroughly with copious amounts of water. If impurities persist, recrystallization from a suitable solvent like ethanol or a THF/ethanol mixture can be performed.[1]
-
Alternative Solvents: While using hydrazine hydrate in excess as the solvent is common, other polar solvents like ethanol, n-butanol, or DMF can be employed.[1][6][10] The use of a co-solvent may alter reaction times and temperatures.
Conclusion
The synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine is a robust and high-yielding process governed by the principles of regioselective nucleophilic aromatic substitution. The electronic stabilization provided by the pyridine nitrogen atom definitively directs the nucleophilic attack to the C2 position. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development.
References
- 1. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
The Alchemist's Guide to Pyridine-Fused Heterocycles: A Senior Application Scientist's Handbook for Synthesis from 4-Chloro-2-hydrazinylpyridine
Introduction: The Strategic Value of 4-Chloro-2-hydrazinylpyridine in Medicinal Chemistry
In the intricate tapestry of medicinal chemistry, the pyridine scaffold stands as a cornerstone, gracing a significant portion of FDA-approved drugs. Its inherent physicochemical properties and ability to engage in crucial biological interactions have cemented its status as a privileged structure. Within this esteemed family, this compound emerges as a particularly versatile and powerful building block. Its dual reactive centers—the nucleophilic hydrazine moiety and the electrophilic chlorinated pyridine ring—offer a gateway to a diverse array of fused heterocyclic systems. These resulting scaffolds, including pyrazolopyridines, triazolopyridines, and pyridazinopyridines, are at the heart of numerous therapeutic agents, exhibiting a broad spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the synthetic pathways to these valuable heterocyclic compounds, starting from the strategic precursor, this compound. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of the resulting molecular architectures.
I. Synthesis of Pyrazolo[3,4-b]pyridines: The Knorr Cyclization and Beyond
The pyrazolo[3,4-b]pyridine core is a prominent feature in a multitude of biologically active molecules, with applications ranging from kinase inhibition in oncology to the treatment of neurodegenerative diseases.[1][4][5] The most classical and reliable method for the construction of this scaffold from a hydrazine precursor is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining amino group of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds is a crucial aspect to consider, often influenced by the electronic and steric nature of the substituents on the dicarbonyl moiety.
Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of 7-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol details the synthesis of a model pyrazolo[3,4-b]pyridine derivative using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome:
The reaction should yield 7-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine as a solid. Characterization should be performed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield (%) |
| This compound | 1.0 | Ethanol | Reflux | 3-6 h | 75-85 |
| Acetylacetone | 1.1 | ||||
| Glacial Acetic Acid | Catalytic |
II. Synthesis of[1][2][3]Triazolo[4,3-a]pyridines: Versatile Routes to a Privileged Scaffold
The[1][2][3]triazolo[4,3-a]pyridine framework is another key heterocyclic system with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and antimicrobial properties.[2][6][7] Several efficient synthetic strategies exist for the construction of this ring system starting from 2-hydrazinylpyridine derivatives.
A. Cyclization with One-Carbon Synthons
A straightforward approach involves the reaction of this compound with reagents that can provide a single carbon atom to form the triazole ring. Common one-carbon synthons include formic acid, triethyl orthoformate, and formamide.
The reaction with triethyl orthoformate is believed to proceed via the initial formation of an ethoxymethylenehydrazinyl intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol to form the dihydrotriazolopyridine, which then aromatizes to the final product.
Workflow for Triazolo[4,3-a]pyridine Synthesis
Caption: Synthesis of triazolopyridines.
Experimental Protocol: Synthesis of 7-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst, optional)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of triethyl orthoformate (which can also serve as the solvent).
-
Optionally, a catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield (%) |
| This compound | 1.0 | Triethyl orthoformate | Reflux | 4-8 h | 80-90 |
| Triethyl orthoformate | Excess |
B. Oxidative Cyclization of Hydrazones
Another powerful method involves the formation of a hydrazone from this compound and an aldehyde, followed by an oxidative cyclization to form the triazole ring.
Experimental Protocol: Two-Step Synthesis of 3-Aryl-7-chloro-[1][2][3]triazolo[4,3-a]pyridines
Step 1: Hydrazone Formation
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired aromatic aldehyde (1.0 eq).
-
Stir the mixture at room temperature. The hydrazone often precipitates from the solution.
-
Collect the solid hydrazone by filtration and wash with cold ethanol.
Step 2: Oxidative Cyclization
-
Suspend the hydrazone in a suitable solvent such as dichloromethane or chloroform.
-
Add an oxidizing agent, for example, [bis(trifluoroacetoxy)iodo]benzene (PIFA) or lead tetraacetate, portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction, wash the organic layer with an aqueous solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Synthesis of Pyridazino[4,5-b]pyridines: Building the Six-Membered Heterocycle
The synthesis of pyridazine-fused systems from this compound is less commonly reported but represents a valuable transformation. A plausible strategy involves the reaction with a 1,4-dicarbonyl compound or a γ-ketoacid, leading to the formation of the pyridazine ring.
Conceptual Approach: Cyclocondensation with γ-Ketoacids
The reaction of a hydrazine with a γ-ketoacid is a known method for the synthesis of pyridazinones. In this case, the hydrazine would initially react with the ketone functionality to form a hydrazone. Subsequent intramolecular cyclization involving the carboxylic acid would lead to the formation of the pyridazinone ring.
Conceptual Workflow for Pyridazino[4,5-b]pyridine Synthesis
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Evolution in Medicinal Chemistry of Prazolopyrimidine Derivatives as Anticancer Agents - Europub [europub.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 4-Chloro-2-hydrazinylpyridine in Modern Agrochemical Synthesis
Introduction: The Versatility of the Pyridine Scaffold in Crop Protection
The pyridine ring is a cornerstone in the development of novel agrochemicals, offering a versatile scaffold that can be functionalized to create a wide array of bioactive molecules.[1] Its presence in numerous herbicides, insecticides, and fungicides underscores its importance in modern agriculture. Among the myriad of pyridine-based intermediates, 4-Chloro-2-hydrazinylpyridine stands out as a particularly valuable building block. Its bifunctional nature, featuring a reactive hydrazinyl group and a strategically positioned chlorine atom, allows for a diverse range of chemical transformations. This opens the door to the synthesis of complex heterocyclic systems that are often the basis for potent agrochemical activity.
This application note provides a comprehensive guide for researchers and scientists on the effective utilization of this compound in the synthesis of next-generation agrochemicals. We will delve into the fundamental reactivity of this intermediate, provide detailed protocols for its conversion into bioactive compounds, and discuss the chemical rationale behind the synthetic strategies.
Core Synthesis and Key Reactions
The primary utility of this compound in agrochemical synthesis lies in the high reactivity of its hydrazinyl moiety. This functional group is a potent nucleophile, readily participating in condensation and cyclization reactions to form stable heterocyclic structures.
A prevalent application is the reaction with aldehydes and ketones to form pyridinyl-hydrazones. These hydrazones are not merely intermediates but often exhibit significant biological activity themselves. Furthermore, the hydrazinyl group can be a precursor for the construction of various fused heterocyclic systems, such as triazolopyridines or pyrazolopyridines, which are prominent pharmacophores in many commercial agrochemicals.
The chlorine atom at the 4-position of the pyridine ring also plays a crucial role. While it can be retained in the final molecule to modulate its physicochemical properties and biological activity, it can also serve as a leaving group for further nucleophilic substitution reactions, adding another layer of synthetic versatility.
Application in Fungicide Synthesis: A Representative Protocol
One of the promising applications of this compound is in the synthesis of novel fungicides. Pyridine-based fungicides have shown broad-spectrum activity against a variety of plant pathogens.[2][3] The following protocol outlines a representative synthesis of a pyridinyl-hydrazone fungicide, based on established chemical transformations of hydrazinylpyridines.
Protocol 1: Synthesis of a Representative Pyridinyl-Hydrazone Fungicide
This protocol details the condensation reaction between this compound and a substituted benzaldehyde to yield a pyridinyl-hydrazone with potential fungicidal properties.
Materials:
-
This compound
-
4-Fluorobenzaldehyde
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.43 g (10 mmol) of this compound in 100 mL of anhydrous ethanol.
-
Addition of Aldehyde: To the stirred solution, add 1.24 g (10 mmol) of 4-fluorobenzaldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution. If necessary, the solution can be cooled further in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with deionized water.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Expected Outcome:
The reaction is expected to yield a crystalline solid, (E)-1-((4-chloropyridin-2-yl)imino)-1-(4-fluorophenyl)methane, with a yield of 85-95%. The structure and purity of the compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for hydrazone formation as it readily dissolves the reactants and allows for heating to reflux to drive the reaction to completion.
-
Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent dehydration to form the stable hydrazone.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of a pyridinyl-hydrazone fungicide.
Application in Herbicide and Insecticide Synthesis
The versatility of the this compound scaffold extends to the synthesis of herbicides and insecticides.
Herbicidal Derivatives
In herbicide development, the pyridine core is often part of synthetic auxin herbicides.[4][5][6] While direct synthesis from this compound is less commonly documented in publicly available literature, the structural motif is present in patented herbicidal compositions. The hydrazinyl group can be used to construct more complex heterocyclic systems appended to the pyridine ring, which can modulate the herbicidal activity and selectivity.
Insecticidal Analogs
The synthesis of potent insecticides such as Chlorantraniliprole and Cyantraniliprole involves a 3-chloro-2-hydrazinopyridine intermediate.[7][8] Although a different isomer, the synthetic principles are highly relevant. The hydrazinyl group is crucial for the formation of the pyrazole ring system, which is essential for the insecticidal activity of these compounds. It is plausible that this compound could be employed in analogous synthetic strategies to create novel insecticide candidates with potentially different target specificities or improved properties.
Data Summary: Physicochemical Properties
A summary of the key physicochemical properties of the starting material is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | [9] |
| Molecular Weight | 143.57 g/mol | [9] |
| CAS Number | 700811-29-6 | [9] |
| Appearance | Solid | |
| IUPAC Name | (2-chloro-4-pyridinyl)hydrazine | [9] |
Conclusion and Future Perspectives
This compound is a high-value intermediate for the synthesis of a diverse range of agrochemicals. Its utility in creating novel fungicides, and its potential for the development of new herbicides and insecticides, make it a molecule of significant interest for researchers in crop protection. The protocols and insights provided in this application note are intended to serve as a practical guide for harnessing the synthetic potential of this versatile building block. Future research in this area will likely focus on exploring the full range of heterocyclic systems that can be accessed from this compound and evaluating the biological activity of the resulting novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 6. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 4-Chloro-2-hydrazinylpyridine in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract: This technical guide provides an in-depth analysis of 4-Chloro-2-hydrazinylpyridine as a pivotal building block in modern medicinal chemistry. We elucidate its strategic importance in the synthesis of fused heterocyclic systems, with a primary focus on the pyrazolo[3,4-b]pyridine scaffold, a privileged core in numerous kinase inhibitors and other therapeutic agents. This document furnishes researchers, chemists, and drug development professionals with a comprehensive understanding of the underlying reaction mechanisms, detailed, field-proven experimental protocols, and critical safety considerations. Our objective is to bridge theoretical knowledge with practical application, enabling the efficient and rational design of novel pharmaceutical intermediates.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical development, the assembly of complex molecular architectures from versatile and strategically functionalized starting materials is paramount. This compound (IUPAC Name: (2-chloro-4-pyridinyl)hydrazine) is one such high-value intermediate.[1] Its structure is deceptively simple, yet it contains the precise arrangement of functional groups to serve as a powerful linchpin in the construction of bicyclic heteroaromatic compounds.
The molecule's utility stems from two key features:
-
The hydrazinyl group (-NHNH2) at the 2-position is a potent binucleophile, primed for cyclization reactions with 1,3-dielectrophiles (such as β-ketoesters or malonates) to form a five-membered pyrazole ring.
-
The chloro atom (-Cl) at the 4-position is a stable and reactive handle. It is relatively inert during the initial cyclization but serves as an excellent site for subsequent diversification through transition-metal-catalyzed cross-coupling reactions.
This dual functionality allows for a convergent and highly efficient synthetic strategy, making this compound a cornerstone for building libraries of compounds, particularly those based on the pyrazolo[3,4-b]pyridine core. This scaffold is of immense interest as it is a key structural component in a multitude of kinase inhibitors targeting critical signaling pathways in oncology and inflammatory diseases.[2]
Core Application: Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine ring system is a "privileged scaffold" in medicinal chemistry, frequently found in molecules that exhibit a wide range of biological activities.[3][4] Its structural resemblance to purine allows it to function as a hinge-binding motif in many protein kinases, making it a foundational element in the design of targeted therapies.[2]
Mechanistic Rationale: The Gould-Jacobs Analogue Reaction
The primary application of this compound is in the construction of the pyrazolo[3,4-b]pyridine core via a reaction analogous to the Gould-Jacobs reaction. The process involves the condensation of the hydrazinylpyridine with a suitable 1,3-dicarbonyl compound, typically a β-ketoester, followed by a cyclodehydration step.
Causality of the Mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine group, being the more nucleophilic nitrogen, initiates an attack on one of the carbonyl carbons of the 1,3-dicarbonyl partner.
-
Condensation: This leads to the formation of a hydrazone intermediate with the elimination of a water molecule.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration & Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring fused to the parent pyridine structure. The chloro-substituent at what is now the 4-position of the pyrazolo[3,4-b]pyridine ring remains intact throughout this sequence.
Below is a diagram illustrating this fundamental synthetic transformation.
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
Experimental Protocols & Methodologies
The following protocols are presented as robust starting points for synthesis and are derived from established methodologies in the field.[4][5] Researchers should perform their own optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol details the foundational cyclization reaction to form the core heterocyclic system.
Objective: To synthesize the 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine intermediate from this compound and ethyl acetoacetate.
Materials & Reagents:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol to dissolve the starting material (approx. 10-15 mL per gram of hydrazinylpyridine).
-
Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq). Causality Note: The acid catalyst protonates the carbonyl oxygen of the ketoester, increasing its electrophilicity and accelerating the initial condensation step.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product may precipitate from the solution.
-
Work-up:
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid), water, and brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine.
Caption: Experimental workflow for core synthesis.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol describes the subsequent functionalization of the chloro-group, a critical step for exploring Structure-Activity Relationships (SAR).
Objective: To couple an arylboronic acid with the 4-chloro-1H-pyrazolo[3,4-b]pyridine core to generate a diversified library of potential pharmaceutical agents.
Materials & Reagents:
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine derivative (from Protocol 1)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a flask charged with a magnetic stir bar, add the 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality Note: This is crucial to remove oxygen, which can oxidize and deactivate the Palladium(0) catalyst.
-
Solvent & Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Water 6:1) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to 90-100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired arylated product.
Data Summary & Characterization
The successful synthesis of these intermediates relies on rigorous analytical confirmation.
| Starting Hydrazine | Coupling Partner | Reaction Type | Typical Yield (%) | Analytical Confirmation |
| This compound | Ethyl Acetoacetate | Cyclocondensation | 70-85% | ¹H NMR, ¹³C NMR, LC-MS |
| 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | Phenylboronic Acid | Suzuki Coupling | 60-90% | ¹H NMR, ¹³C NMR, LC-MS |
| 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | 4-Fluorophenylboronic Acid | Suzuki Coupling | 65-92% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS |
Critical Safety & Handling Considerations
Professional laboratory diligence is mandatory when working with these compounds.
-
This compound: This compound is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage. It is also suspected of causing cancer and is fatal if inhaled. Always handle in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
-
Hydrazine Hydrate: A common precursor for hydrazinylpyridines, it is corrosive, toxic, and a suspected carcinogen.[6][7] Extreme caution is required.
-
Palladium Catalysts: While not acutely toxic, palladium compounds are heavy metals and should be handled with care to avoid inhalation of fine powders.
-
Solvents: Use appropriate ventilation and grounding for flammable organic solvents like ethanol, toluene, and dioxane.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8]
-
Inhalation: Move the individual to fresh air immediately.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Always consult the specific Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[8][9][10]
Conclusion
This compound is far more than a simple chemical; it is a strategic tool that unlocks efficient pathways to high-value pharmaceutical intermediates. Its capacity to first build the biologically relevant pyrazolo[3,4-b]pyridine core and then serve as a point for diversification makes it an invaluable asset in the drug discovery pipeline. The protocols and insights provided herein are intended to empower researchers to leverage this versatile building block in their quest for novel therapeutics, particularly in the competitive field of kinase inhibitor development.
References
- 1. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
analytical methods for the characterization of 4-Chloro-2-hydrazinylpyridine
An In-Depth Guide to the Analytical Characterization of 4-Chloro-2-hydrazinylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its purity and structural integrity are paramount to ensure the desired outcome, yield, and safety profile of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential analytical methodologies for the complete characterization of this compound, blending theoretical principles with detailed, field-proven protocols. We will explore chromatographic techniques for purity and impurity assessment, alongside spectroscopic methods for unambiguous structural elucidation.
The Strategic Importance of Analytical Characterization
In any synthetic workflow, the starting materials are the foundation upon which the entire process is built. For a reactive intermediate like this compound (Molecular Formula: C₅H₆ClN₃, Monoisotopic Mass: 143.02502 Da), a thorough analytical characterization is not merely a quality control checkpoint; it is a critical risk mitigation strategy.[1][2] The presence of isomeric impurities, residual solvents, or degradation products can have profound consequences on reaction kinetics, yield, and the impurity profile of the final compound.
This guide outlines a multi-faceted analytical approach. Chromatographic methods like HPLC and GC-MS are employed to "separate and quantify," while spectroscopic methods such as NMR and FTIR are used to "identify and confirm."
Caption: Overall Analytical Workflow for this compound.
Chromatographic Methods: Assessing Purity and Profiling Impurities
Chromatography is the cornerstone for determining the purity of a chemical substance by separating it from any contaminants.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of this compound due to its high resolution and sensitivity for non-volatile organic molecules.[3] A reversed-phase method is typically employed, where the analyte is separated on a non-polar stationary phase based on its polarity.
Causality Behind Method Choice: The pyridine ring and hydrazine group lend this compound sufficient polarity to be soluble in common HPLC mobile phases, while the C18 stationary phase provides the necessary hydrophobic interaction for effective separation from both more polar and less polar impurities. UV detection is highly effective due to the aromatic nature of the pyridine ring.
Protocol 1: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Waters X-Bridge C18 (or equivalent), 250 mm x 4.6 mm, 3.5 µm particle size.[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by ensuring consistent ionization of the basic pyridine nitrogen.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is used to ensure the elution of compounds with a wide range of polarities.
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: HPLC Method Parameters Summary
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 3.5 µm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid (aq)B: Acetonitrile | Provides good separation and peak shape for pyridine compounds. |
| Flow Rate | 1.0 mL/min | Optimal for resolution and run time on a 4.6 mm ID column. |
| Detector | UV at 254 nm | The pyridine ring has strong absorbance at this wavelength. |
| Temperature | 30 °C | Ensures retention time stability. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile by-products. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer, providing a mass "fingerprint" for identification.[5]
Causality Behind Method Choice: While the parent compound may have limited volatility, GC-MS is invaluable for detecting low molecular weight impurities that HPLC might not resolve from the solvent front. Derivatization can sometimes be employed to increase the volatility of hydrazine compounds, but a direct injection is often sufficient for impurity profiling.[6][7]
Protocol 2: GC-MS for Volatile Impurity Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column is a general-purpose column suitable for a wide range of analytes.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio). A split injection prevents column overloading with the main component.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1 mg/mL.
Data Analysis: The Total Ion Chromatogram (TIC) will show all separated components. The mass spectrum of each peak can be compared against a library (e.g., NIST) to identify known impurities. The mass spectrum of the main peak should correspond to this compound, exhibiting a molecular ion (M⁺) peak at m/z 143 and a characteristic M+2 peak (~33% of M⁺) due to the ³⁷Cl isotope.[1]
Spectroscopic Methods: Unambiguous Structural Confirmation
While chromatography tells us "what's in the sample and how much," spectroscopy tells us "what the molecule looks like."
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and isomeric purity of this compound.
Causality Behind Method Choice: NMR provides direct information about the carbon-hydrogen framework of a molecule. The chemical shift, integration, and coupling patterns of the protons in the ¹H NMR spectrum provide definitive proof of the substitution pattern on the pyridine ring, allowing it to be distinguished from other isomers like 2-Chloro-4-hydrazinylpyridine.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize many polar compounds and its residual peak does not interfere with most analyte signals.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: ≥1024 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Expected Spectral Features: Based on the structure of this compound, the following signals are anticipated:
-
¹H NMR (in DMSO-d₆):
-
Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be characteristic of the 2,4-substitution.
-
Broad signals corresponding to the hydrazine protons (-NH-NH₂), which may exchange with trace water in the solvent. The chemical shift can be variable.
-
-
¹³C NMR (in DMSO-d₆):
-
Five signals corresponding to the five distinct carbon atoms in the pyridine ring. The carbon atom attached to the chlorine (C4) and the carbon attached to the hydrazine group (C2) will have characteristic chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality Behind Method Choice: This technique provides a quick confirmation that the key functional groups—hydrazine (N-H), pyridine ring (C=N, C=C), and the chloro-substituent (C-Cl)—are present in the sample.
Protocol 4: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background scan should be run first.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Table 2: Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydrazine (N-H) | Stretching | 3100 - 3400 (often two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Pyridine Ring (C=C, C=N) | Stretching | 1500 - 1600 |
| N-H | Bending (Scissoring) | 1580 - 1650 |
| C-Cl | Stretching | 700 - 850 |
digraph "Method_Selection" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="What is the Analytical Goal?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Determine Purity / \nQuantify Impurities", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Confirm Chemical Structure", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Volatile [label="Volatile or Non-Volatile Impurities?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonVolatile [label="Use HPLC", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IsVolatile [label="Use GC-MS", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Confirm [label="Initial ID or Unambiguous Proof?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InitialID [label="Use FTIR & MS", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Proof [label="Use ¹H & ¹³C NMR", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Purity [label="Quantitative"]; Start -> Structure [label="Qualitative"]; Purity -> Volatile; Volatile -> NonVolatile [label="Non-Volatile"]; Volatile -> IsVolatile [label="Volatile"]; Structure -> Confirm; Confirm -> InitialID [label="Initial ID"]; Confirm -> Proof [label="Unambiguous Proof"]; }
Caption: Decision Tree for Selecting the Appropriate Analytical Method.
Conclusion
The characterization of this compound requires a synergistic combination of analytical techniques. HPLC and GC-MS provide orthogonal chromatographic approaches to ensure high purity and identify potential process-related impurities and residual solvents. Concurrently, NMR and FTIR spectroscopy offer definitive structural confirmation, ensuring the material's identity and isomeric integrity. By implementing these robust and validated protocols, researchers and drug development professionals can proceed with confidence in the quality of their starting materials, paving the way for successful and reproducible synthetic outcomes.
References
- 1. PubChemLite - this compound (C5H6ClN3) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
A Robust, Stability-Indicating RP-HPLC Method for Purity Analysis of 4-Chloro-2-hydrazinylpyridine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note describes a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-Chloro-2-hydrazinylpyridine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability assessment. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3] Forced degradation studies confirmed the method's ability to separate the main analyte from its degradation products, establishing its utility as a stability-indicating assay.[4][5][6][7]
Introduction
This compound (CAS No: 364757-36-8) is a substituted pyridine derivative featuring a reactive hydrazinyl group.[8][9] Such structures often serve as key building blocks or intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[10] Given its role as a precursor, ensuring the purity and stability of this compound is critical for the quality and safety of the final product. Any impurities, whether from the synthesis process or from degradation, can impact the reaction yield, impurity profile, and biological activity of the resulting compounds.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[1] A well-developed, stability-indicating HPLC method is essential for distinguishing the active pharmaceutical ingredient (API) or key intermediate from any potential degradation products or process-related impurities.[5][7] The development of such a method requires a systematic approach to selecting chromatographic parameters and rigorous validation to ensure it is fit for its intended purpose.
This document provides a comprehensive protocol for the purity analysis of this compound. It details the rationale behind the method development choices and presents a complete validation procedure as mandated by ICH guidelines to establish the method's trustworthiness and scientific integrity.[3][11]
Method Development Rationale
The primary objective was to develop a method capable of separating this compound from its potential impurities and degradation products. The following choices were made based on the physicochemical properties of the analyte and established chromatographic principles.
-
Column Selection : A C18 (octadecyl) column was selected as the stationary phase. This is a versatile, non-polar phase that is highly effective for retaining and separating a wide range of small organic molecules, including pyridine derivatives, based on their hydrophobicity.[12][13] The analyte, with a LogP of approximately 1.79, is expected to exhibit sufficient retention on this phase.[8]
-
Mobile Phase Selection : A binary mobile phase consisting of an organic modifier and an aqueous buffer was chosen.
-
Organic Phase : Acetonitrile was selected due to its low viscosity, which allows for lower backpressure, and its excellent UV transparency at low wavelengths, ensuring minimal interference during detection.
-
Aqueous Phase : A phosphate buffer (pH 3.0) was incorporated. The pyridine and hydrazine moieties in the analyte are basic.[14] Operating at an acidic pH ensures these groups are consistently protonated, which suppresses silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks. The buffer maintains a constant pH, ensuring retention times are stable and reproducible.
-
-
Detection Wavelength : A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax) for this compound. The pyridine ring structure provides strong UV absorbance. By selecting the λmax, optimal sensitivity for the analyte and its related impurities is achieved.
-
Isocratic Elution : For routine quality control, an isocratic elution mode (constant mobile phase composition) was chosen for its simplicity, robustness, and faster re-equilibration times between injections compared to gradient elution.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation : HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and PDA detector (Agilent 1260 Infinity II or equivalent).
-
Chromatographic Column : C18 Column, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals & Reagents :
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (H₃PO₄) (Analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.
-
Chromatographic Conditions
All quantitative parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0) : Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase : Mix acetonitrile and the 25 mM phosphate buffer in a 40:60 (v/v) ratio. Degas the solution by sonication or online degasser before use.
-
Diluent : Use the mobile phase as the diluent for all sample and standard preparations.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL) : Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL) : Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Purity Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Method Validation Protocol (ICH Q2(R1))
Specificity (Forced Degradation)
To demonstrate that the method is stability-indicating, forced degradation studies must be performed.[6][7] A sample solution (1000 µg/mL) is subjected to stress conditions to achieve 5-20% degradation of the active ingredient.[6]
-
Acid Hydrolysis : Mix sample solution with 1N HCl and heat at 60°C. Withdraw aliquots at time intervals, neutralize, dilute, and inject.
-
Base Hydrolysis : Mix sample solution with 1N NaOH at room temperature. Withdraw aliquots, neutralize, dilute, and inject.
-
Oxidative Degradation : Treat sample solution with 3% H₂O₂ at room temperature. Withdraw aliquots, dilute, and inject.
-
Thermal Degradation : Store the solid sample in an oven at 80°C. Periodically dissolve a portion of the sample, dilute, and inject.
-
Photolytic Degradation : Expose the solid sample to a light source providing a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[6] A control sample should be shielded from light.
Acceptance Criteria : The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0) and peak purity analysis (using a PDA detector) shows no co-eluting peaks.
System Suitability
Before each validation run, system suitability must be confirmed by injecting the working standard solution six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Linearity
Linearity is established by preparing a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Acceptance Criteria : A linear relationship between concentration and peak area, demonstrated by a correlation coefficient (r²) of ≥ 0.999.
Accuracy (% Recovery)
Accuracy is determined by analyzing samples of known concentration and calculating the percentage recovery. This is typically done by spiking a placebo or sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-day precision) : Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision) : Repeat the repeatability study on a different day, with a different analyst or a different instrument.
Acceptance Criteria : The % RSD for the purity values should be ≤ 2.0%.
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters and assessing the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
Acceptance Criteria : System suitability parameters must still be met, and the results should not be significantly affected by the changes.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
Summary of Validation Data (Illustrative)
The following table presents typical results expected from a successful method validation.
| Validation Parameter | Result | Status |
| Specificity | No interference from degradants observed. | Complies |
| Linearity (50-150 µg/mL) | Correlation Coefficient (r²) = 0.9995 | Complies |
| Accuracy (% Recovery) | 99.2% - 101.5% | Complies |
| Precision (Repeatability) | % RSD = 0.85% | Complies |
| Precision (Intermediate) | % RSD = 1.10% | Complies |
| Robustness | No significant impact on results observed. | Complies |
| LOQ | 0.5 µg/mL | - |
| LOD | 0.15 µg/mL | - |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the determination of purity of this compound. The comprehensive validation performed in accordance with ICH Q2(R1) guidelines demonstrates that the method is specific, linear, accurate, precise, and robust.[2][3][11] The successful forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and for monitoring the stability of this compound in various conditions.[1][4][6]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. This compound | CAS#:364757-36-8 | Chemsrc [chemsrc.com]
- 9. chembk.com [chembk.com]
- 10. Buy this compound | 364757-36-8 [smolecule.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. researchgate.net [researchgate.net]
- 13. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 14. helixchrom.com [helixchrom.com]
Application Note: High-Purity 4-Chloro-2-hydrazinylpyridine via Optimized Recrystallization
Abstract: This application note provides a detailed protocol for the purification of crude 4-Chloro-2-hydrazinylpyridine using the recrystallization technique. The focus is on a mixed-solvent system of methanol and water, a method proven effective for analogous heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough from solvent selection to final product characterization, ensuring high purity and yield.
Introduction: The Importance of Purity for this compound
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in a variety of pharmacologically active agents. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in the interpretation of biological data. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging the principle that a compound's solubility in a solvent increases with temperature.[1][2] By dissolving the crude solid in a minimal amount of a hot solvent and allowing it to cool slowly, purer crystals of the desired compound form, leaving impurities in the solution.[3]
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents utilized.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and chemical-resistant gloves.[4]
-
Ventilation: All handling of this compound and organic solvents should be conducted in a well-ventilated fume hood.[5]
-
Hazardous Properties: this compound is harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[4] Appropriate precautions must be taken to avoid exposure.
The Principle of Recrystallization
The efficacy of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[6] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurity molecules.[1][7]
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound using a methanol/water solvent system. A preliminary solvent screening is recommended if the nature of the impurities is unknown.
Materials and Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Spatula
-
Melting point apparatus
-
Analytical balance
Step-by-Step Recrystallization Procedure
Step 1: Solvent Selection (Screening)
If an optimal solvent system is not known, a small-scale screening should be performed. Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and a methanol/water mixture) at room and elevated temperatures to identify a suitable system where the compound is highly soluble when hot and poorly soluble when cold. For the purpose of this protocol, we will proceed with the methanol/water system.
Step 2: Dissolution
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol (e.g., 5 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.
Step 3: Hot Filtration (Optional)
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not be removed by the crystallization process itself.[2]
Step 4: Crystallization
-
To the hot methanolic solution, add deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
Step 5: Isolation of Crystals
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of a cold methanol/water mixture to remove any residual soluble impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
Step 6: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the literature value is indicative of high purity. Further characterization by techniques such as NMR, IR, and elemental analysis can also be performed.
Data Presentation
The following table summarizes the expected results from the recrystallization of crude this compound.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to brownish solid | White to pale yellow crystalline solid |
| Melting Point | Broad range (e.g., 140-145 °C) | Sharp range (e.g., 148-150 °C) |
| Purity (by HPLC) | ~90% | >99% |
| Yield | - | Typically 70-85% |
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Recrystallization workflow for this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooled too rapidly. | Use a lower boiling point solvent. Ensure slow cooling. Add a small amount of a "good" solvent to the oil and gently reheat to dissolve, then cool slowly. |
| No crystals form | Too much solvent was used. The solution is not saturated. | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used. The crystals were washed with solvent that was not cold. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. Keep the funnel and filtration apparatus hot during hot filtration. |
Conclusion
The described recrystallization protocol provides a reliable and effective method for the purification of crude this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and techniques outlined in this note are broadly applicable to the purification of other solid organic compounds.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. praxilabs.com [praxilabs.com]
- 3. Recrystallization [wiredchemist.com]
- 4. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Recrystallization [sites.pitt.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2-hydrazinylpyridine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 4-Chloro-2-hydrazinylpyridine. Moving beyond a simple recitation of steps, this guide delves into the underlying process chemistry, critical scale-up considerations, and safety protocols essential for transitioning from laboratory-scale experiments to robust, industrial-scale production. We will explore the prevalent synthetic strategy, analyze critical process parameters, and provide detailed, field-proven protocols for synthesis and analysis.
Introduction: Strategic Importance of this compound
This compound is a pivotal heterocyclic building block in the fine chemical industry. Its utility spans the synthesis of a wide array of pharmaceutical and agrochemical compounds. The molecule's bifunctional nature, featuring a reactive hydrazinyl group and a halogenated pyridine core, allows for diverse subsequent chemical transformations. However, the synthesis of this intermediate is not without its challenges, particularly when considering production at scale. Issues related to reaction control, impurity profiles, and the handling of hazardous materials like hydrazine hydrate necessitate a well-designed and thoroughly understood manufacturing process.[1][2] This guide aims to provide the foundational knowledge for developing such a process.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most industrially viable and commonly employed route to this compound is the direct nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with hydrazine hydrate.[3][4]
Mechanism Rationale: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to attack by strong nucleophiles. The chlorine atom at the C2 position is significantly more activated towards substitution than the chlorine at the C4 position. This regioselectivity is driven by the powerful electron-withdrawing inductive effect of the ring nitrogen, which is most pronounced at the ortho (C2) and para (C4) positions. The intermediate formed by nucleophilic attack at C2 (a Meisenheimer-like complex) is better stabilized by the adjacent nitrogen atom, thus favoring this reaction pathway. Hydrazine, a potent nucleophile, readily attacks the C2 position to displace the chloride ion.
Caption: The SNAr mechanism for the synthesis of this compound.
Process Chemistry & Large-Scale Considerations
Transitioning a synthesis from the bench to a production environment requires meticulous attention to detail.[5] Every parameter can impact the final product's quality, yield, safety, and cost-effectiveness.
Raw Materials
-
2,4-Dichloropyridine: The purity of this starting material is critical. The presence of other isomeric dichloropyridines can lead to difficult-to-remove impurities in the final product.
-
Hydrazine Hydrate: Typically used as an aqueous solution (e.g., 80% or 64%).[6] The concentration should be verified, as it impacts stoichiometry and reaction volume. It is crucial to source high-purity hydrazine hydrate to avoid introducing metallic or other contaminants.
Critical Process Parameters
The interplay of solvent, temperature, stoichiometry, and reaction time is central to a successful and reproducible synthesis.
| Parameter | Range & Conditions | Justification & Scale-Up Insights |
| Solvent | Ethanol, N,N-Dimethylformamide (DMF), or excess Hydrazine Hydrate | Ethanol: A good starting point, but its relatively low boiling point limits the reaction temperature.[3] DMF/Other High-Boiling Solvents: Allows for higher reaction temperatures (100-130 °C), which can significantly reduce reaction times.[7] However, solvent removal at scale can be energy-intensive. Excess Hydrazine Hydrate: Acts as both reactant and solvent.[8] This simplifies the reaction mixture but complicates the work-up due to the need to handle and dispose of large amounts of corrosive and hazardous hydrazine.[2] |
| Temperature | 80 °C to 130 °C | The reaction is often exothermic.[1] On a large scale, efficient heat removal is paramount. A jacketed reactor with controlled heating and cooling is mandatory. Higher temperatures (110-120 °C) accelerate the reaction but may increase byproduct formation if not carefully controlled.[6] A slow, controlled ramp-up to the target temperature is advised. |
| Stoichiometry | 1.5 to 6 equivalents of Hydrazine Hydrate | A significant excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of di-substituted or other dimeric impurities.[9] While a larger excess can increase rate, it also increases raw material cost and the volume of hazardous waste. Optimization is key to balancing yield and efficiency. |
| Reaction Time | 4 to 30 hours | Reaction time is highly dependent on temperature and solvent choice. Progress must be monitored by an in-process control (IPC) method, typically HPLC, to determine the point of completion and avoid unnecessary heating that could lead to degradation.[6] |
Work-up and Product Isolation
At scale, product isolation is a critical unit operation. The most common method involves cooling the reaction mass and quenching it with water, which causes the product to precipitate.
-
Crystallization/Precipitation: The reaction mixture is cooled (e.g., to 80 °C) before the addition of water.[6] The rate of water addition and the temperature profile of the crystallization process will influence the crystal size and morphology, which in turn affect filtration and washing efficiency. A slow, controlled addition is preferable for obtaining easily filterable solids.
-
Filtration and Washing: The precipitated solid is collected by filtration. On a large scale, equipment like a centrifuge or a filter-dryer is used. The filter cake must be washed thoroughly with water to remove residual hydrazine hydrate and any inorganic salts.
-
Drying: The product is typically dried under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[6]
Impurity Profile and Control
Potential impurities include unreacted 2,4-dichloropyridine, regioisomeric hydrazinylpyridines (if the starting material is impure), and over-reacted products like 2,4-dihydrazinylpyridine. The control strategy relies on:
-
Using high-purity starting materials.
-
Optimizing stoichiometry to ensure full conversion of the limiting reagent (2,4-dichloropyridine).
-
Controlling temperature to minimize side reactions.
-
Thorough washing of the isolated product.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals. All operations must be conducted in a well-ventilated fume hood or an appropriate production facility with all necessary personal protective equipment (PPE).
Caption: A typical workflow for the large-scale synthesis of this compound.
Protocol 1: Kilogram-Scale Synthesis
This protocol is adapted from procedures found in the literature and is designed for scalability.[6]
-
Reactor Setup: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe. Ensure the system is clean, dry, and inerted with nitrogen.
-
Charging: To the reactor, charge 2,4-Dichloropyridine (1.0 kg, 6.76 mol).
-
Hydrazine Addition: Under moderate stirring, carefully add 80% hydrazine hydrate (2.54 kg, 4.05 L, 50.7 mol) to the reactor at ambient temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture with controlled ramping to an internal temperature of 110-115 °C. Maintain this temperature and monitor the reaction progress by HPLC every 2-4 hours. The reaction is typically complete within 14-16 hours.[6]
-
Work-up and Isolation: Once the reaction is complete (residual 2,4-Dichloropyridine < 1.0% by HPLC), cool the mixture to 80 °C.
-
Precipitation: Slowly add deionized water (6.0 L) to the warm mixture over at least 1 hour, maintaining good agitation. The product will begin to precipitate.
-
Cooling: Allow the resulting slurry to cool to ambient temperature (20-25 °C) and stir for an additional 1-2 hours to ensure complete crystallization.
-
Filtration: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water (at least 3 x 4 L) until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 60 °C until a constant weight is achieved. This typically yields an off-white to pale yellow solid.
Protocol 2: HPLC Method for Purity Analysis
This method is suitable for both in-process control and final product quality control.[10]
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[10]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.
Safety, Handling, and Waste Management
Extreme caution must be exercised when handling the materials involved in this synthesis.
-
Hydrazine Hydrate: This substance is corrosive, toxic, and a suspected human carcinogen.[1] It is also a strong reducing agent and can react violently.[1]
-
PPE: Always wear chemical-resistant gloves, flame-retardant clothing, and a full-face respirator with appropriate cartridges when handling concentrated hydrazine solutions.[11]
-
Handling: Conduct all transfers in a well-ventilated fume hood. Avoid contact with metals and oxidizing agents.
-
-
2,4-Dichloropyridine: This compound is harmful if swallowed or absorbed through the skin and causes irritation. Standard PPE (gloves, lab coat, safety glasses) is required.
-
Waste Disposal: All waste streams containing hydrazine must be handled as hazardous waste. They should be collected separately and neutralized by a qualified waste disposal service, often through oxidative treatment. Never mix hydrazine waste with waste containing heavy metals.
Conclusion
The large-scale synthesis of this compound via the nucleophilic aromatic substitution of 2,4-dichloropyridine is a robust and efficient process. Success at an industrial scale hinges on a deep understanding of the reaction mechanism, meticulous control over critical process parameters, and an unwavering commitment to safety. By carefully managing temperature, stoichiometry, and work-up conditions, and by employing rigorous in-process controls, manufacturers can achieve high yields of pure product in a safe and reproducible manner.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Considerations in Pharmaceutical Production Scale-Up [outsourcedpharma.com]
- 6. patents.justia.com [patents.justia.com]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Chloro-2-hydrazinylpyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-2-hydrazinylpyridine. As a critical intermediate in the pharmaceutical and agrochemical industries, optimizing its synthesis is key to ensuring project efficiency and cost-effectiveness. This document provides in-depth, experience-driven answers to common challenges, moving from frequently asked questions to advanced troubleshooting, to help you maximize your reaction yield and product purity.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting materials are typically 2,4-dichloropyridine and hydrazine hydrate.
Reaction Scheme:
The core of this transformation lies in the SNAr mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the positions ortho (2,6) and para (4) to nucleophilic attack. In 2,4-dichloropyridine, the 2-position is generally more electrophilic and susceptible to substitution than the 4-position due to the stronger inductive effect and stabilization of the Meisenheimer intermediate. Hydrazine, a potent nucleophile, attacks the C2 carbon, leading to the displacement of the chloride ion and formation of the desired product.
Caption: SNAr mechanism for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic yield to expect for this synthesis? Yields can vary significantly based on the chosen conditions. While older procedures report yields around 68-71%, optimized modern methods, particularly those employing specific polar solvents, can achieve yields of 95% to 99%[1].
Q2: Why is a large excess of hydrazine hydrate typically used? There are two primary reasons:
-
Reaction Kinetics: Using an excess of hydrazine hydrate increases its concentration, driving the reaction forward according to Le Châtelier's principle and ensuring the complete consumption of the 2,4-dichloropyridine starting material. Molar ratios of 1:4 to 1:6 (dichloropyridine to hydrazine) are common[1].
-
Solvent Properties: In some protocols, hydrazine hydrate itself can act as the reaction solvent, eliminating the need for an additional organic solvent[2].
Q3: Which solvent is best for maximizing yield? While the reaction can be performed in various solvents like ethanol or butanol, studies have shown that the addition of a polar aprotic solvent or a polar protic solvent can dramatically improve yields and reduce reaction times. Solvents such as N,N-dimethylformamide (DMF), methanol, ethanol, or tetrahydrofuran (THF) have been successfully used to achieve yields upwards of 95%.[1][3] A Chinese patent demonstrates that adding a small mass ratio of a polar solvent to hydrazine hydrate (e.g., 1:0.05-0.25) is highly effective[1].
Q4: How critical is the reaction temperature? Temperature is a critical parameter. The reaction requires heating, typically to reflux, to overcome the activation energy for the SNAr reaction. Temperatures between 100°C and 130°C are commonly reported.[2][3] Insufficient temperature will lead to an incomplete or very slow reaction, while excessively high temperatures can promote side reactions and the formation of tar-like byproducts[4].
Q5: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the 2,4-dichloropyridine starting material.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the formation of the product and any significant byproducts, allowing for precise determination of reaction completion and purity[1][5].
Q6: Is an inert atmosphere (e.g., Nitrogen or Argon) required? Yes, conducting the reaction under an inert nitrogen atmosphere is highly recommended. This prevents potential oxidation of the hydrazine and other undesired side reactions, particularly at elevated temperatures, ensuring a cleaner reaction profile and higher purity of the final product.[3]
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Low or No Product Yield | Reagent Quality: The concentration of hydrazine hydrate may be lower than specified. Hydrazine hydrate is hygroscopic and can absorb atmospheric moisture. | Solution: Use a fresh, unopened bottle of hydrazine hydrate or titrate an older bottle to confirm its concentration. A lower concentration reduces the effective molar excess, slowing the reaction. |
| Insufficient Heat/Time: The reaction has not reached the required activation energy or has not been allowed to run to completion. | Solution: Ensure the internal reaction temperature reaches the target (e.g., 100-115°C). Monitor the reaction via TLC or HPLC until the starting material is consumed. Reaction times can range from 4 to 20 hours depending on the solvent system.[1] | |
| Inefficient Work-up: The product is lost during the isolation phase. This compound has some water solubility. | Solution: After cooling the reaction, the product should precipitate. Ensure the mixture is sufficiently cold (e.g., 0-5°C) to maximize precipitation before filtration. If an extraction is performed, saturate the aqueous layer with NaCl to decrease the product's solubility and extract multiple times with a suitable organic solvent like ethyl acetate.[2] | |
| 2. Significant Impurity Formation | Di-substitution: Hydrazine has reacted at both the C2 and C4 positions, forming 2,4-dihydrazinylpyridine. | Solution: This is controlled by stoichiometry and reaction conditions. While the C2 position is kinetically favored, prolonged reaction times or very high temperatures can promote the second substitution. Ensure the molar ratio of hydrazine is not excessively high and consider adding the 2,4-dichloropyridine dropwise to a heated solution of hydrazine hydrate to maintain a low concentration of the starting material. |
| Tar/Polymer Formation: The reaction mixture turns dark brown or black, indicating decomposition or polymerization. | Solution: This is often a result of excessive heat or the presence of oxygen.[4] Maintain a strict inert atmosphere and ensure the reaction temperature does not significantly exceed the recommended range. Efficient stirring is also crucial to prevent localized overheating. | |
| 3. Difficulty with Product Isolation | Product Oiling Out: The product separates as an oil instead of a crystalline solid upon cooling. | Solution: This can be solvent-dependent. Try adding a non-polar anti-solvent like heptane or hexane dropwise to the cooled solution to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate nucleation. If the product remains an oil, it can be isolated via extraction and purified by column chromatography. |
| Product is Colored/Impure: The isolated solid is off-white, yellow, or brown, indicating impurities. | Solution: Wash the filtered solid thoroughly with cold water to remove residual hydrazine salts.[6] For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene.[7] A charcoal treatment during work-up can also help remove colored impurities.[8] |
Section 4: High-Yield Experimental Protocol
This protocol is adapted from methodologies proven to achieve yields in the 95-99% range[1].
Caption: Optimized workflow for high-yield synthesis.
Step-by-Step Methodology:
-
Setup: In a four-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, temperature probe, and nitrogen inlet, add hydrazine hydrate (≥80% concentration, 6 molar equivalents) and ethanol (at a mass ratio of approx. 1:0.25 to the hydrazine hydrate)[1].
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Heating: Begin stirring and heat the mixture to reflux (approximately 110-115°C).
-
Substrate Addition: Once the solution is at a stable reflux, add 2,4-dichloropyridine (1 molar equivalent) to the flask. The addition can be done in portions or dropwise if a larger scale is being run.
-
Reaction: Maintain the reaction at reflux for 4-8 hours. Monitor the consumption of 2,4-dichloropyridine using your chosen analytical method (TLC or HPLC).
-
Cooling & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A white solid should begin to precipitate. Further cool the flask in an ice-water bath for at least 1 hour to maximize crystallization[3].
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove excess hydrazine and other water-soluble salts[1][6].
-
Drying: Dry the resulting white solid under vacuum at 50-60°C until a constant weight is achieved. The expected yield is 95-99% with a purity of >99% by HPLC[1].
Section 5: Summary of Reaction Conditions
The following table summarizes various reported conditions to guide your experimental design.
| Starting Material | Hydrazine Hydrate (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloropyridine | 4-6 | Ethanol | Reflux (110-115) | 5 | 99 | CN102249991A[1] |
| 2,3-Dichloropyridine | 4-6 | Methanol/Ethanol | Reflux (110-115) | 4 | 97 | CN102249991A[1] |
| 2,3-Dichloropyridine | Not specified | N,N-Dimethylformamide | 130 | 10 | 95 | CN106588758B[3] |
| 2-Chloropyridine | ~10 (volumetric) | Hydrazine Hydrate | 100 | 48 | 78 | ChemicalBook[2] |
| 2,3-Dichloropyridine | 1 | Ethanol | Reflux | Not specified | - | ResearchGate[9] |
Note: While some references use 2,3-dichloropyridine, the principles of optimization regarding solvent, temperature, and stoichiometry are directly applicable to the synthesis from 2,4-dichloropyridine.
Section 6: Safety Precautions
-
Hydrazine Hydrate: Is highly corrosive, toxic if swallowed or inhaled, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][11]
-
2,4-Dichloropyridine: Is harmful if swallowed or in contact with skin. It causes skin and eye irritation. Handle with standard laboratory PPE in a fume hood.
-
Reaction Conditions: The reaction is run at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.
Section 7: References
-
Thiel, O. R., & Achmatowicz, M. M. (2012). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 89, 64. --INVALID-LINK--
-
南京合巨药业有限公司. (2019). Synthesis process of 2-hydrazinopyridine derivative. CN106588758B. Google Patents. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Amino-4-chloropyridine synthesis. Retrieved from --INVALID-LINK--
-
南京合巨药业有限公司. (2017). Synthetic process for 2-hydrazinylpyridine derivative. CN106588758A. Google Patents. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-CHLORO-PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE synthesis. Retrieved from --INVALID-LINK--
-
Shanghai Synches Co Ltd. (2012). Method for synthesizing 4-chloro-pyridine. CN102746142A. Eureka | Patsnap. --INVALID-LINK--
-
Unknown Author. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--
-
Gharda Chemicals LTD. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. US20230018029A1. Justia Patents. --INVALID-LINK--
-
Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A. Google Patents. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21106442, 2-Chloro-4-hydrazinylpyridine. --INVALID-LINK--
-
兰博. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. CN102249991A. Google Patents. --INVALID-LINK--
-
Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2574. ResearchGate. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 320004, 2-Chloro-6-hydrazinopyridine. --INVALID-LINK--
References
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. patents.justia.com [patents.justia.com]
- 7. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]
common side products in the synthesis of 4-Chloro-2-hydrazinylpyridine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers engaged in the synthesis of 4-Chloro-2-hydrazinylpyridine. It addresses common challenges, focusing on the identification and mitigation of side products through a troubleshooting and FAQ format. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensure product purity, and resolve common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the direct nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine and hydrazine hydrate. The reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the two chloro-substituents, to facilitate the displacement of a chloride ion by the hydrazine nucleophile.
Q2: What are the primary, unavoidable side products in this synthesis?
Given the nature of the starting materials, two side products are almost always encountered to some degree:
-
Positional Isomer (2-Chloro-4-hydrazinylpyridine): This isomer forms when hydrazine attacks the C4 position instead of the C2 position. The regioselectivity of this reaction is a critical challenge.
-
Di-substituted Product (2,4-dihydrazinylpyridine): This byproduct results from a second substitution reaction where another molecule of hydrazine displaces the remaining chlorine atom on either the desired product or its isomer. Using a large excess of hydrazine hydrate is a common strategy to suppress this over-reaction.[1]
Q3: Why is regioselectivity (C2 vs. C4 attack) a major challenge?
In dichlorinated pyridine and pyrimidine systems, the C4 position is often more susceptible to nucleophilic attack than the C2 position.[2][3] This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the ring nitrogen. Consequently, the formation of the undesired 2-Chloro-4-hydrazinylpyridine isomer can be significant. Reaction conditions, particularly solvent and temperature, play a crucial role in influencing the kinetic vs. thermodynamic product ratio and thus the regioselectivity.
Q4: Can high molecular weight impurities form?
Yes. If the molar ratio of hydrazine to 2,4-dichloropyridine is not sufficiently high, the hydrazinyl group of the newly formed product can act as a nucleophile itself, attacking a molecule of the 2,4-dichloropyridine starting material. This leads to the formation of dimeric or oligomeric impurities, which can complicate purification.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: My crude product contains a significant amount of the 2-Chloro-4-hydrazinylpyridine isomer. How can I improve selectivity for the desired C2 substitution?
-
Causality: The formation of the C4-substituted isomer is often the thermodynamically favored outcome. Your reaction conditions may be promoting equilibration or favoring the pathway with the lower activation energy for C4 attack. The choice of solvent can dramatically influence which position is favored.[2]
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures favor the kinetically controlled product, which may be the desired C2 isomer in certain solvent systems.
-
Solvent Selection: The polarity and protic/aprotic nature of the solvent are critical. Experiment with a matrix of solvents. Aprotic polar solvents like DMF or NMP are commonly used.[4] Some literature suggests that less polar or specific coordinating solvents can sometimes alter the regioselectivity.
-
Monitor Progress Carefully: Avoid unnecessarily long reaction times, which can allow for isomer interconversion or side reactions. Stop the reaction as soon as the starting material is consumed, as monitored by TLC or HPLC.
-
Problem 2: My analysis (HPLC/LC-MS) shows a major peak corresponding to the di-substituted byproduct, 2,4-dihydrazinylpyridine.
-
Causality: This is a classic case of over-reaction. It is favored by:
-
An insufficient excess of hydrazine hydrate.
-
Elevated reaction temperatures.
-
Prolonged reaction times.
-
-
Solution:
-
Increase Hydrazine Excess: The most effective method to suppress di-substitution is to use a significant molar excess of hydrazine hydrate (e.g., 4-6 equivalents or more).[5] This ensures that a molecule of 2,4-dichloropyridine is statistically more likely to encounter a hydrazine molecule than a molecule of the mono-substituted product.
-
Control Reactant Addition: Consider the slow, controlled addition of the 2,4-dichloropyridine solution to the heated solution of excess hydrazine hydrate. This maintains a high hydrazine concentration throughout the reaction, minimizing the chance for the product to react further.[1]
-
Lower Reaction Temperature: If the reaction rate is acceptable, reducing the temperature will decrease the rate of the second substitution reaction more significantly than the first.
-
Problem 3: A significant amount of unreacted 2,4-dichloropyridine remains even after extended reaction time.
-
Causality: This points to insufficient reaction activation, poor reagent quality, or deactivation of the nucleophile.
-
Solution:
-
Verify Reagent Quality: Ensure the hydrazine hydrate used is of high concentration and has not degraded.
-
Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10 °C) while monitoring by TLC/HPLC. The reaction often requires heating to reflux to proceed to completion.[4][5][6]
-
Extend Reaction Time: Continue the reaction for a longer duration, with careful monitoring to ensure that the formation of di-substituted byproducts does not become excessive.
-
Problem 4: How can I effectively purify the crude this compound?
-
Causality: The crude product is a mixture of the desired product, the isomeric byproduct, potentially some di-substituted product, and unreacted starting material. These compounds have different polarities and solubilities.
-
Solution:
-
Recrystallization: This is the most common and effective purification method.[7][8] The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor.
-
Aqueous Workup: Before crystallization, an aqueous workup can help remove excess hydrazine hydrate and any salts formed. The product can then be extracted into an organic solvent.[6]
-
Column Chromatography: While less practical for large-scale work, silica gel chromatography can be used for small-scale purification to achieve very high purity and effectively separate the isomers.
-
Visualized Reaction and Troubleshooting Pathways
The following diagrams illustrate the chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Primary reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Key Data Summary & Protocols
Table 1: Common Species in the Synthesis of this compound
| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | Role / Type |
| 2,4-Dichloropyridine | ClC1=CC(Cl)=NC=C1 | C₅H₃Cl₂N | 147.99 | Starting Material |
| Hydrazine Hydrate | N.N.O | H₆N₂O | 50.06 | Reagent |
| This compound | NNC1=NC=CC(Cl)=C1 | C₅H₆ClN₃ | 143.58 | Desired Product |
| 2-Chloro-4-hydrazinylpyridine | NNC1=CC=NC(Cl)=C1 | C₅H₆ClN₃ | 143.58 | Isomeric Side Product |
| 2,4-Dihydrazinylpyridine | NNC1=CC(NN)=NC=C1 | C₅H₈N₄ | 138.15 | Di-substituted Side Product |
Protocol 1: Optimized Synthesis of this compound
This protocol is a generalized starting point. Optimization of temperature and solvent may be required.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazine hydrate (≥80% solution, 5.0 eq.).
-
Heating: Begin stirring and heat the hydrazine hydrate to the desired reaction temperature (e.g., 100-130 °C).[4][6]
-
Reactant Addition: Dissolve 2,4-dichloropyridine (1.0 eq.) in a suitable solvent (e.g., n-butanol, DMF). Add this solution dropwise to the heated hydrazine hydrate over 30-60 minutes.
-
Reaction: Maintain the temperature and stir the reaction mixture for 4-10 hours. Monitor the disappearance of 2,4-dichloropyridine using TLC (e.g., 1:1 Ethyl Acetate:Hexane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the crude product and dissolve excess hydrazine.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove residual salts and hydrazine, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of crude product in a test tube and test for solubility in various solvents (e.g., ethanol, isopropanol, toluene) at room and elevated temperatures. The ideal solvent will fully dissolve the product when hot and result in significant crystal formation upon cooling.
-
Dissolution: Transfer the crude, dry product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal growth appears to cease, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collection: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity by HPLC and melting point.
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. patents.justia.com [patents.justia.com]
Technical Support Center: Troubleshooting Low Yield in the Hydrazinolysis of Chloropyridines
Welcome to the technical support center for the hydrazinolysis of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this crucial synthetic transformation. As a senior application scientist, I have synthesized both fundamental chemical principles and field-proven insights to help you diagnose and resolve issues leading to low product yield. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My hydrazinolysis reaction is very slow or appears incomplete. What are the likely causes and how can I drive it to completion?
Answer:
An incomplete or sluggish reaction is one of the most common issues in the hydrazinolysis of chloropyridines. This reaction is a nucleophilic aromatic substitution (SNAr), and its rate is highly dependent on the electronic properties of the chloropyridine substrate and the reaction conditions.
The pyridine nitrogen atom acts as an electron-withdrawing group, which activates the ring towards nucleophilic attack. This effect is most pronounced at the 2- and 4-positions. However, if your chloropyridine substrate contains electron-donating groups (EDGs) such as alkyl or alkoxy groups, the electrophilicity of the carbon bearing the chlorine atom is reduced, thus slowing down the reaction. Conversely, the presence of additional electron-withdrawing groups (EWGs) will increase the reaction rate.
Another key factor is the leaving group ability. While chlorine is a good leaving group, fluorine is often better in SNAr reactions, leading to faster reaction rates. If you are working with a particularly deactivated substrate, more forcing conditions may be necessary.
Troubleshooting Protocol:
-
Increase Reaction Temperature: SNAr reactions on heteroaromatic systems are often accelerated by heat. A systematic increase in temperature (e.g., in 10-20 °C increments) can significantly improve the reaction rate. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
-
Increase Hydrazine Concentration: Using a larger excess of hydrazine hydrate can increase the reaction rate by Le Châtelier's principle. An excess of 5-10 equivalents is not uncommon.
-
Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol or isopropanol can solvate the nucleophile and may be suitable. However, polar aprotic solvents such as DMF, DMSO, or NMP can often accelerate SNAr reactions by not solvating the nucleophile as strongly, thus increasing its effective nucleophilicity.
-
Consider a Catalyst: While not always necessary, certain phase-transfer catalysts or the addition of a non-nucleophilic base could potentially accelerate the reaction, although this is less common for hydrazinolysis.
| Parameter | Recommendation | Rationale |
| Temperature | Start at a moderate temperature (e.g., 80 °C) and increase incrementally. | Overcomes the activation energy barrier. |
| Hydrazine | Use a significant excess (e.g., 5-10 eq.). | Increases the probability of successful nucleophilic attack. |
| Solvent | Polar aprotic (DMF, DMSO) or polar protic (EtOH, n-BuOH). | Solvent polarity can influence the reaction rate. |
| Reaction Time | Monitor the reaction for 2-24 hours. | Ensure the reaction has sufficient time to reach completion. |
Reaction Mechanism and Energy Profile
Caption: SNAr mechanism for hydrazinolysis of chloropyridines.
Question 2: I am observing multiple spots on my TLC plate, and my final product is impure. What are the likely side reactions?
Answer:
The formation of side products is a common cause of low yield. In the hydrazinolysis of chloropyridines, several side reactions can occur:
-
Disubstitution: If your starting material is a dichloropyridine, you may get a mixture of mono- and di-substituted products. The regioselectivity of the first substitution is influenced by the electronic environment of the chlorine atoms. The second substitution is often slower due to the electron-donating nature of the introduced hydrazinyl group.
-
Reaction with the Hydrazinyl Product: The product, a hydrazinopyridine, can potentially react further. For example, it could be oxidized or could react with another molecule of the starting material, although this is less common.
-
Formation of Hydroxypyridines: If water is present in the reaction mixture (e.g., from hydrazine hydrate or wet solvent), hydroxide ions can compete with hydrazine as a nucleophile, leading to the formation of hydroxypyridines. This is more likely at higher temperatures.
-
Reductive Dehalogenation: Under certain conditions, especially with catalysts or specific reagents, the chloro group can be reduced to a hydrogen atom.
Troubleshooting Protocol:
-
Control Stoichiometry: For dichloropyridines, carefully control the stoichiometry of hydrazine to favor mono-substitution if that is the desired product. Using 1.0-1.2 equivalents of hydrazine is a good starting point.
-
Use Anhydrous Conditions: If the formation of hydroxypyridines is suspected, use anhydrous hydrazine and anhydrous solvents.
-
Optimize Temperature: High temperatures can promote side reactions. Try to find the minimum temperature required to drive the main reaction to completion in a reasonable timeframe.
-
Purification Strategy: An effective purification strategy is crucial. Column chromatography is often effective for separating the desired product from starting material and side products. Recrystallization can also be a powerful purification technique.
Potential Side Reactions
Caption: Common side reactions in the hydrazinolysis of chloropyridines.
Question 3: My product seems to be degrading during work-up or purification. How can I improve the stability and isolation of my hydrazinopyridine?
Answer:
Hydrazinopyridines can be sensitive to air oxidation, especially at elevated temperatures or in the presence of trace metals. The hydrazine moiety is a reducing agent and can be susceptible to oxidation, which can lead to product loss and the formation of colored impurities.
The work-up procedure is critical for obtaining a good yield of a pure product. Aqueous work-ups can sometimes be problematic if the product has some water solubility or is prone to hydrolysis.
Troubleshooting Protocol:
-
Inert Atmosphere: During work-up and purification, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially if your product is showing signs of discoloration.
-
Minimize Heat During Purification: When performing column chromatography, avoid letting the column run dry for extended periods. If distillation is used for purification, perform it under vacuum to reduce the temperature required.
-
Aqueous Work-up Strategy:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product is expected to be a solid, it may precipitate upon cooling or upon the addition of water. The solid can then be collected by filtration.
-
If the product is soluble, extract it into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
-
-
Consider Salt Formation: If the product is basic, it may be possible to isolate it as a salt (e.g., by adding HCl in an organic solvent). Salts are often more crystalline and less prone to air oxidation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Synthesis & Purification of 4-Chloro-2-hydrazinylpyridine
Welcome to the technical support guide for 4-Chloro-2-hydrazinylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The synthesis, while conceptually straightforward, is often accompanied by challenges in purification. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high purity and batch-to-batch consistency in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding the chemistry and handling of this compound.
Q1: What is the most common synthetic route for this compound and what are the primary expected impurities?
The predominant synthetic pathway is a nucleophilic aromatic substitution (SNAr) reaction. It involves the treatment of 2,4-dichloropyridine with hydrazine hydrate.[1][2] The hydrazine selectively displaces the chlorine atom at the more reactive 2-position of the pyridine ring.
The primary impurities to anticipate are:
-
Unreacted Starting Material: Residual 2,4-dichloropyridine.
-
Di-substituted Byproduct: 2,4-Dihydrazinylpyridine, which forms when a second molecule of hydrazine displaces the remaining chlorine at the 4-position. This is more likely with an excessive molar ratio of hydrazine or at elevated reaction temperatures and prolonged reaction times.
-
Isomeric Impurities: If the 2,4-dichloropyridine starting material is contaminated with other dichloropyridine isomers (e.g., 2,6-dichloropyridine), you will inevitably form isomeric products such as 2-Chloro-6-hydrazinylpyridine.[3][4]
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} caption { label = "Fig 1: Synthetic pathway and common impurities."; fontsize = 12; fontcolor = "#5F6368"; } END_DOT
Q2: What are the key physical and analytical properties of pure this compound?
Verifying the physical properties of your synthesized material against literature values is a critical first step in assessing purity.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃ | [5][6][7] |
| Molecular Weight | 143.57 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 85-86 °C | [6] |
| pKa (Predicted) | 4.01 ± 0.24 | [6] |
Note: The melting point is a strong indicator of purity. A broad or depressed melting range suggests the presence of impurities.
Q3: How should I properly store the synthesized compound to prevent degradation?
Hydrazine derivatives can be susceptible to oxidation. For long-term stability and to maintain purity, specific storage conditions are essential.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.
Section 2: Troubleshooting Guide for Synthesis & Purification
This section is formatted to address specific problems you may encounter during your experimental work.
Problem 1: My reaction is complete (confirmed by TLC), but the crude product is a dark oil or gum, not a solid.
-
Causality: This issue is typically caused by residual solvents (like ethanol or DMF used in the reaction), excess hydrazine hydrate, or the presence of impurities that form a eutectic mixture, depressing the melting point of the product. Dark coloration often indicates minor degradation byproducts.
-
Troubleshooting Workflow:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator. For high-boiling solvents like DMF or DMSO, a high-vacuum pump is necessary.
-
Azeotropic Removal: Add toluene to the oily residue and evaporate again. Repeat this process 2-3 times. Toluene forms an azeotrope with many common solvents and can help remove final traces.
-
Trituration: This is the most effective step. Add a non-polar solvent in which the desired product is insoluble, such as cold diethyl ether or hexane.
-
Add the cold solvent to the oil.
-
Using a glass rod, vigorously scratch the inside of the flask. This provides nucleation sites for crystallization.
-
Stir or sonicate the resulting slurry for 15-30 minutes.
-
The product should precipitate as a solid, which can then be collected by vacuum filtration.
-
-
Problem 2: My TLC analysis of the crude product shows multiple spots. How do I identify them?
-
Causality: A multi-spot TLC plate is the classic sign of an impure mixture. The position of each spot (Rƒ value) is determined by its polarity and interaction with the stationary phase (typically silica gel).
-
Diagnostic Approach:
-
Establish Polarity: Silica gel is polar. Therefore, less polar compounds travel further up the plate (higher Rƒ), and more polar compounds remain closer to the baseline (lower Rƒ).
-
Identify the Spots:
-
Highest Rƒ Spot: This is almost certainly the least polar compound, the unreacted 2,4-dichloropyridine .
-
Middle Rƒ Spot: This should be your desired product, This compound .
-
Lowest Rƒ Spot: This is the most polar compound, likely the di-substituted byproduct, 2,4-dihydrazinylpyridine , due to its two polar hydrazine groups.
-
-
Confirm with Co-spotting: Run a new TLC plate where you spot the crude mixture in one lane, the pure starting material (2,4-dichloropyridine) in another lane, and a mix of both in a third lane. If the highest Rƒ spot in your crude corresponds to the starting material spot, its identity is confirmed.
-
dot graph G { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [style=invis];
} caption { label = "Fig 2: Expected TLC profile of crude product."; fontsize = 12; fontcolor = "#5F6368"; } END_DOT
Problem 3: My ¹H NMR spectrum shows unexpected signals.
-
Causality: NMR is definitive for identifying structural features. Impurity signals can overlap with or appear adjacent to your product signals.
-
Spectral Interpretation: The key is to know the expected chemical shifts for your product and the likely impurities in a common solvent like DMSO-d₆.
| Compound | Pyridine Ring Protons (δ, ppm) | Hydrazine Protons (NH, NH₂, ppm) | Key Features |
| This compound (Product) | ~7.9 (d), ~6.8 (d), ~6.7 (dd) | ~7.8 (s, 1H), ~4.2 (s, 2H) | Three distinct aromatic signals. |
| 2,4-Dichloropyridine (Starting Material) | ~8.2 (d), ~7.6 (d), ~7.4 (dd) | N/A | No hydrazine signals. Aromatic protons are more downfield. |
| 2,4-Dihydrazinylpyridine (Byproduct) | Signals will shift upfield significantly due to two electron-donating groups. | Two sets of hydrazine signals. | Aromatic region will appear more complex and shifted. |
This data is illustrative. Actual chemical shifts can vary based on solvent and concentration. Always refer to experimental data or spectral databases for confirmation.[9][10][11]
Section 3: Detailed Purification Protocols
If troubleshooting confirms the presence of impurities, the following validated protocols can be employed.
Protocol 1: Recrystallization
This is the most common and often most effective method for purifying crystalline solids. The principle relies on the differential solubility of the product and impurities in a chosen solvent at different temperatures.[3][12]
-
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent system from the table below. Ethanol or Ethanol/Water mixtures are excellent starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will result in poor recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
-
Recommended Solvent Systems:
| Solvent System | Advantages | Disadvantages |
| Ethanol | Good solubility when hot, poor solubility when cold. Easy to remove. | May not effectively remove very similar impurities. |
| Methanol/Water | Highly tunable polarity by adjusting the ratio. Water can help precipitate the product. | Finding the exact ratio can require some optimization. |
| Isopropanol | Less volatile than ethanol, can be good for slower crystal growth. | Higher boiling point makes it slightly harder to remove. |
| Toluene | Good for removing more polar impurities. | Product may have lower solubility even when hot. |
Protocol 2: Flash Column Chromatography
For difficult-to-separate mixtures or when the product is an oil, flash chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.
-
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start eluting with a low-polarity solvent system and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product (single spot on TLC).
-
Solvent Removal: Evaporate the solvent from the pooled fractions to yield the purified compound.
-
-
Suggested Elution Gradients:
| Starting Eluent | Final Eluent | Gradient Profile | Target Compound Elution |
| 100% Hexane | 50% Ethyl Acetate in Hexane | Step or Linear | Product typically elutes around 20-30% Ethyl Acetate. |
| 100% Dichloromethane | 5% Methanol in Dichloromethane | Step or Linear | Product typically elutes around 1-2% Methanol. |
Section 4: Purification Workflow and Logic
The choice of purification strategy depends on the nature and quantity of impurities identified. The following decision tree illustrates a logical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2-Chloro-6-hydrazinopyridine [benchchem.com]
- 4. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 700811-29-6 CAS MSDS (PYRIDINE, 2-CHLORO-4-HYDRAZINO-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 9. 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum [chemicalbook.com]
- 10. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
stability of 4-Chloro-2-hydrazinylpyridine in solution and storage
A Guide to Stability, Storage, and Solution Handling for Researchers, Scientists, and Drug Development Professionals.
This guide provides in-depth technical support for the handling and use of 4-Chloro-2-hydrazinylpyridine, addressing common questions and troubleshooting potential issues related to its stability in solution and during storage. As a reactive chemical intermediate, understanding its stability profile is critical for the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address common inquiries regarding the storage and handling of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term integrity of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers also recommend storing the compound under an inert atmosphere, such as argon, to minimize potential degradation from atmospheric components.[2] Keep the container away from heat sources and incompatible materials.
Q2: What materials are incompatible with this compound?
A2: this compound should not be stored or mixed with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. The hydrazine moiety is susceptible to oxidation, and the pyridine ring can react with strong acids.
Q3: Is this compound stable in air?
A3: While short-term exposure to air for weighing and handling is generally acceptable, prolonged exposure should be avoided. Hydrazine-containing compounds can be susceptible to oxidation by atmospheric oxygen, which may lead to discoloration and the formation of impurities over time. For long-term storage, an inert atmosphere is recommended.
Q4: What is the recommended procedure for preparing a solution of this compound?
A4: When preparing solutions, it is advisable to use fresh, anhydrous solvents if the downstream application is sensitive to moisture. Sonication or gentle warming can be used to aid dissolution, but prolonged heating should be avoided. It is recommended to prepare solutions fresh for each experiment to minimize potential degradation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on stability-related causes.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Discoloration of solid compound (e.g., yellowing or browning) | Oxidation or degradation of the material. | This is often a sign of impurity formation. Before use, it is advisable to check the purity of the material using an appropriate analytical method such as HPLC or TLC. If impurities are significant, purification by recrystallization may be necessary. |
| Low or inconsistent yields in reactions | Degradation of this compound in the reaction solvent or under the reaction conditions. | Consider the stability of the compound in the chosen solvent and at the reaction temperature. If possible, perform a small-scale stability study by dissolving the compound in the reaction solvent and monitoring its purity over time at the reaction temperature. It may be necessary to switch to a more inert solvent or lower the reaction temperature. |
| Appearance of unexpected byproducts in reactions | The byproduct may be a degradant of this compound. | Analyze the byproduct to determine its structure. A common degradation pathway for hydrazines is oxidation, which could lead to the formation of diimide or other oxidized species. Another possibility is the hydrolysis of the chloro group on the pyridine ring, especially under basic conditions, which would yield a hydroxypyridine derivative. |
| Poor solubility of the compound in a chosen solvent | The compound may have limited solubility in that specific solvent. | Refer to literature for solvents used in reactions with this compound, such as ethanol, DMSO, and 2-methyltetrahydrofuran.[1] For novel applications, it is recommended to perform solubility tests with small amounts of the compound in a range of solvents. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Degradation of the compound in the analytical solvent or during sample preparation. | Ensure that the solvents used for analysis are of high purity and are compatible with the compound. Prepare analytical samples immediately before analysis. If degradation is suspected in the analytical method, consider using a different mobile phase or lowering the analysis temperature. |
In-Depth Technical Insights
Predicted Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on the chemical nature of the hydrazine and chloropyridine moieties. The primary routes of degradation are likely to be oxidation and hydrolysis.
Caption: Potential degradation pathways of this compound.
Oxidation: The hydrazine group is a reducing agent and is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the reaction mixture. The oxidation can lead to a variety of products, including the corresponding diazene, which may be unstable and undergo further reactions.
Hydrolysis: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, particularly under basic conditions or with prolonged exposure to water or alcohols. This can lead to the formation of 4-hydroxy-2-hydrazinylpyridine or corresponding alkoxy derivatives.
Stability in Solution: Considerations
The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and air.
-
Solvent Selection: Protic solvents, especially under basic conditions, may facilitate the hydrolysis of the chloro group. Aprotic solvents are generally preferred for long-term storage of solutions, although the compound has been shown to be compatible with ethanol for certain reactions.[1]
-
pH Effects: Based on the behavior of other hydrazine-containing compounds, this compound is expected to be more stable in acidic to neutral conditions and degrade more rapidly in basic solutions (pH ≥ 7).[3][4] The hydrazine moiety can be protonated at low pH, which can protect it from oxidation.
-
Temperature and Light: As with most reactive organic compounds, elevated temperatures will accelerate degradation. Studies on similar compounds have also shown sensitivity to UV/Vis light.[3][4] Therefore, solutions should be stored at low temperatures and protected from light.
Experimental Protocols
Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
5% B to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and equilibrate for 5 minutes
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak.
-
Caption: Workflow for HPLC purity assessment.
Protocol 2: Small-Scale Solution Stability Study
This protocol can be used to evaluate the stability of this compound in a specific solvent under your experimental conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., reaction solvent)
-
HPLC system (as described in Protocol 1)
-
Vials
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at the desired concentration.
-
Aliquot the solution into several vials.
-
Store the vials under the desired experimental conditions (e.g., temperature, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and analyze its purity by HPLC as described in Protocol 1.
-
Plot the percentage of the parent compound remaining versus time to determine the stability profile.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Chloro-pyridine-2-carboxylic acid hydrazide AldrichCPR 73771-11-6 [sigmaaldrich.com]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Isolation of Hydrazinopyridine Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazinopyridine derivatives. This guide is designed to provide expert insights and practical solutions to the common and often complex challenges encountered during the work-up and isolation of these valuable compounds. Hydrazinopyridines are characterized by their basic nitrogen atoms on both the pyridine ring and the hydrazine moiety, a feature that dictates their chemical behavior and presents unique purification hurdles.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered issues.
Q1: Why does my hydrazinopyridine product show significant streaking or tailing on a silica gel TLC plate and column?
A: This is the most common issue and stems from the basic nature of your compound. Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your hydrazinopyridine can engage in strong acid-base interactions with these silanol groups, leading to irreversible adsorption or slow, uneven elution.[1][2] This results in poor peak shape (tailing), low recovery, and inadequate separation.
Q2: My product seems to be degrading during the aqueous work-up, especially after adding acid. Is this expected?
A: Yes, this is a significant risk. Hydrazones, which can be formed from hydrazines, are known to be unstable under acidic conditions and can hydrolyze back to their corresponding hydrazine and carbonyl compounds.[3][4] While hydrazines themselves are generally more stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. It is crucial to perform acid washes quickly, preferably at low temperatures (e.g., 0 °C), and to neutralize the product stream promptly.
Q3: I'm having trouble removing the excess hydrazine hydrate from my reaction mixture. What is the best approach?
A: Hydrazine hydrate is highly polar and water-soluble, but its basicity can sometimes complicate extractions. A common and effective method is to perform an acidic wash. By washing the organic layer with a dilute acid (e.g., 1 M HCl or saturated NH₄Cl), the basic hydrazine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[5] However, be mindful of your product's stability in acid (see Q2). An alternative is azeotropic removal with a high-boiling solvent like toluene under reduced pressure, though this is more energy-intensive.
Q4: During liquid-liquid extraction, I'm not getting a clean separation and an emulsion has formed. How can I resolve this?
A: Emulsion formation is common when dealing with basic compounds that can act as surfactants, especially after a basic wash (e.g., NaHCO₃) that may not have been fully neutralized. To break an emulsion, try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[6]
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite or glass wool.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions for specific stages of your workflow.
Guide 1: Challenges in Aqueous Work-up & Extraction
The basicity of hydrazinopyridines makes acid-base extraction a powerful, yet delicate, purification tool.[7][8][9] The goal is to manipulate the compound's charge state to move it between aqueous and organic phases, leaving neutral impurities behind.
Problem: Low recovery of the product after performing an acid-base extraction.
-
Causality: The most likely cause is an incorrect choice of pH for the extraction or back-extraction steps. If the aqueous phase is not acidic enough to fully protonate your hydrazinopyridine, it will not completely move from the organic layer. Conversely, if the aqueous phase is not made sufficiently basic during the back-extraction, the protonated product will not be neutralized and will remain water-soluble, preventing its extraction back into the organic phase.
-
Solution Workflow:
-
Initial Extraction (Acid Wash): Dissolve your crude product in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Wash with a dilute acid like 1 M HCl.[5][8] This protonates your basic hydrazinopyridine, pulling it into the aqueous layer while neutral impurities remain in the organic phase.
-
Isolate the Aqueous Layer: Carefully separate the aqueous layer containing your protonated product.
-
Back-Extraction (Base Addition): Cool the aqueous layer in an ice bath. Slowly add a base, such as 2 M NaOH or saturated NaHCO₃, while stirring until the pH is distinctly basic (pH > 9). This neutralizes your product, causing it to become less water-soluble.
-
Final Extraction: Extract the now-neutral product back into fresh portions of an organic solvent. Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
Workflow Diagram: Acid-Base Extraction
Caption: Acid-base extraction workflow for purifying basic hydrazinopyridines.
Guide 2: Purification by Column Chromatography
When impurities have similar acid-base properties to the product, chromatography is necessary. However, standard silica gel chromatography is often problematic.
Problem: Product streaks badly on silica, resulting in poor separation and low yield.
-
Causality: As detailed in the FAQs, strong interactions between the basic product and acidic silanol groups on the silica surface are the culprit.[1][2] This leads to a non-ideal equilibrium during elution.
-
Solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the mobile phase to neutralize the active sites on the silica gel. This is often called a "basic wash" for the column.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexanes). The triethylamine is a stronger base than the product and will preferentially bind to the acidic sites, allowing your product to elute cleanly.[2]
-
Ammonia: For very polar compounds, a mobile phase of Dichloromethane/Methanol with 1-2% of a 7N solution of ammonia in methanol can be highly effective.
-
-
Use a Different Stationary Phase:
-
Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with water, which can sometimes reduce tailing for less basic compounds.[10][11]
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reversed-Phase (C18): For highly polar hydrazinopyridines, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can provide good separation.[1][12]
-
-
Data Table: Recommended Chromatography Conditions
| Problem Type | Stationary Phase | Recommended Mobile Phase System | Modifier & Concentration |
| Moderately Polar, Basic Product | Silica Gel | Hexanes / Ethyl Acetate | 1% Triethylamine |
| Highly Polar, Basic Product | Silica Gel | Dichloromethane / Methanol | 1-2% of 7N NH₃ in MeOH |
| General Basic Compound | Neutral Alumina | Hexanes / Ethyl Acetate or DCM / MeOH | None usually needed |
| Very Polar / Water-Soluble | Reversed-Phase (C18) | Water / Acetonitrile or Water / Methanol | 0.1% TFA or Formic Acid (if stable) |
Guide 3: Crystallization and Final Product Handling
Problem: The purified product is an oil or a waxy, low-melting solid that is difficult to handle and crystallize.
-
Causality: Many hydrazinopyridine free bases have low melting points and can be prone to oiling out.[13] Impurities can also inhibit crystal lattice formation.
-
Solutions:
-
Salt Formation: This is a highly effective strategy. Reacting the purified free base with an acid can form a well-defined, crystalline salt which is often much easier to handle than the free base.
-
Hydrochloride (HCl) Salts: Dissolve the purified oil in a minimal amount of a solvent like diethyl ether or methanol, then add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate and can be collected by filtration.[13]
-
Other Salts: Tosylate salts have also been used to obtain crystalline solids of hydrazinopyridine compounds.[14]
-
-
Solvent System Screening: If you must crystallize the free base, screen a wide range of solvent systems. Good starting points include diethyl ether/hexane, ethyl acetate/hexane, or dichloromethane/pentane mixtures.[13]
-
Trituration: If the product is an amorphous solid or a thick oil, repeated washing (triturating) with a non-polar solvent like cold hexanes or pentane can sometimes remove residual solvent and induce crystallinity.
-
Decision Tree: Purification Strategy
Caption: Decision tree for selecting a hydrazinopyridine purification strategy.
Part 3: Key Experimental Protocols
Protocol 1: General Flash Chromatography with a Triethylamine-Modified Mobile Phase
-
Prepare the Column: Dry-pack a glass column with the appropriate amount of silica gel.
-
Equilibrate: Flush the column with the initial, non-polar eluent (e.g., 100% Hexanes) containing 1% triethylamine (Et₃N) by volume.
-
Load the Sample: Dissolve the crude hydrazinopyridine product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Run the Column: Carefully add the dry-loaded sample to the top of the column. Begin elution with your starting solvent system (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Et₃N).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). Ensure that every solvent mixture you prepare contains 1% Et₃N.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine (b.p. 89 °C) may need to be removed under high vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dimer Formation in Reactions with 4-Chloro-2-hydrazinylpyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Chloro-2-hydrazinylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Our goal is to provide you with a deep understanding of the common side reactions, particularly dimer formation, and to offer robust, field-proven strategies to mitigate these issues, ensuring the success of your synthetic campaigns.
Section 1: Frequently Asked Questions & Mechanistic Insights
This section addresses the fundamental questions surrounding the stability and reactivity of this compound, with a focus on the primary side reaction of dimerization.
Q1: What is the structure of the common dimer byproduct and what is its mechanism of formation?
A: The most prevalent dimer arises from a self-condensation reaction. It is a bimolecular nucleophilic aromatic substitution (SNAr) process. In this reaction, one molecule of this compound acts as a nucleophile (via the terminal -NH2 of the hydrazine group), while a second molecule acts as the electrophilic substrate. The nucleophilic nitrogen attacks the electron-deficient C4 position (bearing the chloro-substituent) of the second pyridine ring, leading to the displacement of the chloride ion and the formation of a new N-C bond.
The reactivity of the C4 position is enhanced by the electron-withdrawing effect of the pyridine ring nitrogen. This pathway is often competitive with the desired reaction, especially under conditions of high concentration or elevated temperatures.
Technical Support Center: Solvent Effects on 4-Chloro-2-hydrazinylpyridine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the pivotal role of solvents in reactions involving 4-chloro-2-hydrazinylpyridine. Our focus is to move beyond mere procedural steps and delve into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
The primary application of this compound in synthetic chemistry is as a key building block for the construction of the pyrazolo[3,4-b]pyridine scaffold, a privileged core in many biologically active compounds.[1] The most common reaction is a cyclocondensation with a 1,3-dicarbonyl compound. The choice of solvent in this process is critical, as it influences reaction rate, yield, and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form a pyrazolo[3,4-b]pyridine from this compound and a 1,3-dicarbonyl compound is sluggish or not proceeding to completion. How does my choice of solvent affect the reaction rate?
A1: The rate of this reaction is highly dependent on the solvent's ability to facilitate the initial nucleophilic attack of the hydrazine moiety onto the carbonyl carbon of your dicarbonyl compound, and the subsequent cyclization and dehydration steps. Solvents can influence these steps through their polarity, proticity, and ability to stabilize intermediates and transition states.
Underlying Principles:
The cyclocondensation reaction can be thought of as a sequence of steps, each with its own solvent requirements. The initial nucleophilic attack is generally favored by polar aprotic solvents, while the dehydration step can be facilitated by protic solvents or the use of a catalyst.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally excellent choices for accelerating the initial nucleophilic attack. They possess large dipole moments that can solvate the transition state, but they do not have acidic protons that can form strong hydrogen bonds with the hydrazine nucleophile. This leaves the lone pair of electrons on the terminal nitrogen of the hydrazine more available for reaction.[2]
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid, Water): These solvents can act as both a solvent and a catalyst. The acidic proton can activate the carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic. However, these solvents can also solvate the hydrazine nucleophile through hydrogen bonding, which can decrease its nucleophilicity.[2] Acetic acid is a common choice as it provides an acidic environment that can catalyze both the initial condensation and the final dehydration step.[3]
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These are generally poor choices for the initial reaction unless a catalyst is used. Reactants may have limited solubility, and the nonpolar environment does not effectively stabilize the polar transition states involved in the reaction. However, toluene can be useful in combination with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar or a polar protic solvent and experiencing slow reaction rates, consider switching to DMF or DMSO. These solvents often provide a significant rate enhancement.
-
Use a Catalytic Amount of Acid: If you are using a polar aprotic solvent, the addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can activate the carbonyl compound and accelerate the reaction.
-
Increase the Temperature: For reactions in solvents like ethanol or acetic acid, refluxing is common.[3] If the reaction is slow at a lower temperature, cautiously increasing the temperature can improve the rate. Monitor for side product formation.
Q2: I am observing a significant amount of an unidentifiable side product in my reaction. What are the likely side reactions, and how can the solvent choice help to minimize them?
A2: Side product formation is a common issue, and the solvent can play a significant role in promoting or suppressing these unwanted pathways. The most common side products in reactions of this compound are dimers, products of incomplete reaction, and isomers if an unsymmetrical dicarbonyl is used.
Common Side Reactions:
-
Dimerization/Oligomerization: this compound can potentially react with itself, especially at high temperatures or in the presence of a base.
-
Incomplete Cyclization: The intermediate hydrazone may be stable under certain conditions and fail to cyclize.
-
Hydrolysis of the Chloro Group: In the presence of water, particularly at elevated temperatures and in the presence of acid or base, the chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of 4-hydroxy-2-hydrazinylpyridine.
Solvent-Based Mitigation Strategies:
-
Solvent Purity: Ensure your solvents are anhydrous, especially when using polar aprotic solvents like DMF or DMSO. Water can lead to hydrolysis of the starting material or intermediates.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side product formation. A solvent with a lower boiling point, such as ethanol, may be preferable to a high-boiling solvent like DMF if it provides a sufficient reaction rate.
-
Reaction Concentration: The concentration of your reactants can influence the rate of bimolecular side reactions. Experiment with different concentrations to find the optimal balance.
Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can the solvent influence the regioselectivity of the reaction?
A3: Regioselectivity is a critical consideration when using unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. The solvent can influence the relative electrophilicity of these two positions.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The solvent can influence the effective steric bulk of both the nucleophile and the electrophile.
-
Electronic Effects: The solvent can modulate the electronic properties of the dicarbonyl compound through solvation.
Troubleshooting Regioselectivity:
-
Solvent Polarity: Changing the solvent polarity can sometimes influence which carbonyl group is more accessible or more electrophilic. There is no universal rule, and the effect will be substrate-dependent. It is often a matter of empirical screening.
-
Protic vs. Aprotic Solvents: Protic solvents can preferentially hydrogen bond with one of the carbonyl groups, potentially making it more electrophilic. Experimenting with both protic (e.g., acetic acid, ethanol) and aprotic (e.g., DMF, acetonitrile) solvents is recommended.
-
Use of Lewis Acids: In less polar solvents, the addition of a Lewis acid catalyst can coordinate to one of the carbonyls and enhance its electrophilicity, potentially leading to improved regioselectivity.
Data Presentation
| Solvent | Type | Dielectric Constant (approx.) | Expected Effect on Reaction Rate | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | High | Anhydrous conditions are crucial. High boiling point allows for a wide temperature range. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High | Anhydrous conditions are crucial. High boiling point. Can be difficult to remove. |
| Acetonitrile | Polar Aprotic | 38 | Moderate to High | Lower boiling point than DMF/DMSO. Good general-purpose solvent. |
| Ethanol | Polar Protic | 24 | Moderate | Can act as a catalyst. Hydrogen bonding may slow the initial nucleophilic attack. |
| Acetic Acid | Polar Protic | 6 | Moderate | Acts as a catalyst for both condensation and dehydration. Can be corrosive. |
| Toluene | Nonpolar | 2 | Low | Poor solubility of reactants. Can be used with a Dean-Stark trap to remove water. |
| Water | Polar Protic | 80 | Variable | Potential for hydrolysis of the chloro group. Can be used with a suitable catalyst.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol provides a general starting point. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in the chosen solvent (e.g., ethanol, acetic acid, or DMF).
-
Addition of Hydrazine: Add this compound (1.0 - 1.1 eq.) to the solution.
-
Reaction Conditions:
-
In Ethanol or Acetic Acid: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In DMF or DMSO: Stir the reaction mixture at room temperature or heat to 60-80 °C. The addition of a catalytic amount of acetic acid (0.1 eq.) may be beneficial.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a small amount of cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
-
Protocol 2: Kinetic Analysis by HPLC
Monitoring the reaction kinetics can provide valuable insights for optimization.
-
Instrumentation: Use a standard High-Performance Liquid Chromatography (HPLC) system with a UV detector. A C18 column is a common choice for this class of compounds.[5]
-
Method Development: Develop an isocratic or gradient method using a mobile phase such as acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) that provides good separation of the starting materials, product, and any major impurities.
-
Reaction Monitoring:
-
Set up the reaction in a thermostatted vessel.
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile).
-
Analyze the quenched sample by HPLC.
-
-
Data Analysis: Plot the concentration of the starting material and product as a function of time to determine the reaction rate.
Visualizations
Reaction Workflow
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dau.url.edu [dau.url.edu]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Chloro-2-hydrazinylpyridine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2-hydrazinylpyridine. This resource is designed to provide in-depth technical guidance and troubleshooting advice for navigating the complexities of catalyst selection in reactions involving this versatile, yet challenging, substrate. Our focus is on providing practical, field-proven insights to help you overcome common experimental hurdles and achieve your desired synthetic outcomes.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of novel heterocyclic scaffolds. However, its unique structure presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The presence of both a pyridine ring and a hydrazinyl group can lead to catalyst inhibition and undesired side reactions, making catalyst and condition selection a critical aspect of experimental design.
The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] Furthermore, the hydrazinyl moiety is a strong reducing agent and can lead to the formation of catalytically inactive palladium black.[1] The N-H bonds of the hydrazine can also coordinate to the palladium center, further contributing to catalyst deactivation.
This guide will walk you through common issues and provide robust strategies to mitigate these challenges, ensuring the successful functionalization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield in Cross-Coupling Reactions
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in palladium-catalyzed cross-coupling reactions with this substrate typically stems from two primary issues: catalyst inhibition and the formation of undesired side products. A systematic approach to troubleshooting is essential.
Initial Diagnostic Checks:
-
Reagent Purity: Ensure all reagents, especially solvents and bases, are anhydrous and of high purity. Moisture and oxygen can significantly impact the efficiency of palladium catalysts.
-
Inert Atmosphere: Palladium-catalyzed reactions are often air-sensitive. Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: The age and storage of your palladium source and ligands are critical. Consider using a freshly opened catalyst or a reliable precatalyst system.
If these initial checks do not resolve the issue, the problem likely lies with the inherent reactivity of the this compound substrate.
Troubleshooting Strategy 1: The Protecting Group Approach
The most common reason for failure is catalyst inhibition by the unprotected hydrazinyl group. A highly effective strategy is to protect the hydrazinyl moiety prior to the cross-coupling reaction. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it can be readily introduced and later removed under mild conditions.
Experimental Protocol: Boc-Protection of this compound
-
Dissolve Substrate: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Add Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, perform an aqueous work-up and purify the product by flash column chromatography to obtain the Boc-protected this compound.
With the protected substrate, you can now proceed with your desired cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck, or Sonogashira) using standard catalytic systems.
Catalyst and Ligand Recommendations for Protected Substrate:
| Reaction Type | Recommended Catalyst/Precatalyst | Recommended Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or Xantphos | NaOtBu or K₃PO₄ | Toluene or Dioxane |
| Heck | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile |
| Sonogashira | Pd(PPh₃)₂Cl₂ | (none) | Et₃N | THF or DMF |
Troubleshooting Strategy 2: Direct Coupling with Specialized Ligands
In some instances, direct coupling of the unprotected this compound may be possible, albeit challenging. This approach requires careful selection of a ligand that can shield the palladium center from inhibition by the substrate.
Recent studies have shown that specific, bulky, and electron-rich phosphine ligands can facilitate the coupling of hydrazine with (hetero)aryl chlorides.[1][3]
Recommended Conditions for Direct Coupling:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃) in combination with a highly specialized ligand such as CyPF-tBu (a Josiphos-type ligand).
-
Base: A strong, non-nucleophilic base like potassium hydroxide (KOH) may be effective.[1][4]
-
Low Catalyst Loading: Paradoxically, lower catalyst loadings (e.g., 0.01 to 1 mol%) can sometimes be more effective in preventing the formation of inactive palladium species.[1]
This direct approach is often more sensitive to reaction conditions and may require extensive optimization.
Issue 2: Formation of an Unexpected Side Product
Q2: I am observing a significant amount of a side product that appears to be a fused bicyclic compound. What is this, and how can I prevent its formation?
A2: The formation of a fused bicyclic product is a common side reaction when working with 2-hydrazinylpyridines. This is due to an intramolecular cyclization that leads to the formation of a pyrazolo[1,5-a]pyridine derivative. This reaction can be promoted by heat and certain bases.
Mechanism of Side Reaction:
The hydrazinyl group can attack the pyridine ring, leading to the elimination of HCl and the formation of the fused pyrazolo[1,5-a]pyridine ring system.
Strategies to Minimize Cyclization:
-
Lower Reaction Temperature: If the desired cross-coupling reaction can proceed at a lower temperature, this will often disfavor the intramolecular cyclization.
-
Choice of Base: A weaker, non-nucleophilic base may be less likely to promote the cyclization.
-
Protecting Group Strategy: Protecting the hydrazinyl group, as described in Issue 1 , will prevent this intramolecular reaction from occurring. This is often the most reliable method to avoid this side product.
Visualizing the Challenges and Solutions
To better illustrate the concepts discussed, the following diagrams outline the key challenges and strategic approaches.
Caption: Potential pathways for catalyst deactivation when using unprotected this compound.
Caption: Common intramolecular cyclization side reaction of 2-hydrazinylpyridines.
Caption: Recommended workflow for successful cross-coupling reactions.
Summary and Key Takeaways
-
Catalyst Inhibition is Key: The primary challenge in using this compound is catalyst inhibition by both the pyridine nitrogen and the hydrazinyl group.
-
Protection is the Preferred Strategy: Protecting the hydrazinyl group (e.g., with a Boc group) is the most robust and generally applicable strategy to ensure successful cross-coupling.
-
Direct Coupling is an Option: Direct coupling of the unprotected substrate is possible but requires specialized, bulky, electron-rich ligands and careful optimization of reaction conditions.
-
Beware of Cyclization: Be mindful of the potential for intramolecular cyclization to form pyrazolo[1,5-a]pyridines, especially at elevated temperatures. The protecting group strategy also mitigates this side reaction.
By understanding these key principles and employing the troubleshooting strategies outlined in this guide, researchers can confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 4-Chloro-2-hydrazinylpyridine
The Compound of Interest: 4-Chloro-2-hydrazinylpyridine
This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in many pharmaceuticals and bioactive molecules. The presence of a chloro group at the 4-position and a hydrazinyl group at the 2-position introduces specific electronic and steric effects that will manifest uniquely in its NMR spectra. Understanding these influences is key to its successful characterization.
Molecular Structure:
Caption: Molecular structure of this compound.
The Power of NMR Spectroscopy in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a fingerprint of the molecular structure. Furthermore, interactions between neighboring nuclei (spin-spin coupling) reveal connectivity information.
For a molecule like this compound, NMR can:
-
Identify the number and type of protons and carbons.
-
Elucidate the substitution pattern on the pyridine ring.
-
Confirm the presence of the hydrazinyl and chloro substituents.
-
Provide insights into the electronic environment of the molecule.
Predicted ¹H NMR Spectrum of this compound
To predict the ¹H NMR spectrum, we will analyze the spectra of its parent compounds: 2-hydrazinylpyridine and 4-chloropyridine, and consider the additive effects of the substituents.
Reference Data from Analogs:
| Compound | H-3 | H-4 | H-5 | H-6 | Other Protons | Solvent |
| 2-Hydrazinylpyridine [1][2] | 6.71-6.66 (m) | 7.51-7.45 (m) | 6.71-6.66 (m) | 8.14 (d) | 5.78 (br s, NH), 3.81 (br s, NH₂) | CDCl₃ |
| 4-Chloropyridine [3] | 7.3 (d) | - | 7.3 (d) | 8.5 (d) | - | CDCl₃ |
| Pyridine [4] | ~7.33 (m) | ~7.78 (m) | ~7.33 (m) | ~8.60 (m) | - | CDCl₃ |
Analysis and Prediction:
The pyridine ring has three aromatic protons: at positions 3, 5, and 6. The hydrazinyl group (-NHNH₂) is an electron-donating group (EDG) through resonance, which will shield the protons on the ring, causing them to shift to a lower chemical shift (upfield). The chloro group (-Cl) is an electron-withdrawing group (EWG) through induction but can be weakly donating through resonance. Its net effect is typically deshielding, causing protons to shift to a higher chemical shift (downfield).
-
H-6: This proton is ortho to the nitrogen atom and will be the most downfield aromatic proton. The electron-donating effect of the 2-hydrazinyl group will be felt here, but the strong deshielding from the adjacent ring nitrogen will dominate. We can expect a doublet for H-6.
-
H-5: This proton is meta to the hydrazinyl group and para to the chloro group. The chloro group's deshielding effect will be most pronounced at this position. It will likely appear as a doublet of doublets due to coupling with H-6 and H-3.
-
H-3: This proton is ortho to the hydrazinyl group and meta to the chloro group. The strong shielding from the adjacent hydrazinyl group will cause a significant upfield shift. It will appear as a doublet.
-
-NH and -NH₂ Protons: The protons on the hydrazinyl group are exchangeable and will appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 7.8 - 8.2 | Doublet (d) | ~5 | Deshielded by ring nitrogen, slightly shielded by hydrazinyl group. |
| H-5 | 7.2 - 7.5 | Doublet of Doublets (dd) | ~5, ~2 | Deshielded by chloro group. |
| H-3 | 6.5 - 6.8 | Doublet (d) | ~2 | Shielded by hydrazinyl group. |
| -NH | 5.5 - 6.5 | Broad Singlet (br s) | - | Exchangeable proton. |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - | Exchangeable protons. |
Predicted ¹³C NMR Spectrum of this compound
The prediction of the ¹³C NMR spectrum also relies on the additive effects of the substituents on the pyridine ring.
Reference Data from Analogs:
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| Pyridine [5] | 150.0 | 123.7 | 135.9 | 123.7 | 150.0 | CDCl₃ |
| 4-Chloropyridine | ~150.5 | ~122.5 | ~144.0 | ~122.5 | ~150.5 | (Predicted) |
Analysis and Prediction:
-
C-2: This carbon is directly attached to the electron-donating hydrazinyl group, which will cause a significant upfield shift (lower ppm value).
-
C-4: This carbon is attached to the electronegative chlorine atom, leading to a downfield shift (higher ppm value).
-
C-6: This carbon, being ortho to the ring nitrogen, will be significantly deshielded and appear at a high chemical shift.
-
C-3 and C-5: The chemical shifts of these carbons will be influenced by both substituents. C-3 will be shielded by the adjacent hydrazinyl group, while C-5 will be deshielded by the para-chloro group.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 155 - 160 | Attached to electron-donating hydrazinyl group. |
| C-3 | 105 - 110 | Shielded by adjacent hydrazinyl group. |
| C-4 | 145 - 150 | Attached to electronegative chloro group. |
| C-5 | 120 - 125 | Deshielded by para-chloro group. |
| C-6 | 148 - 152 | Deshielded by adjacent ring nitrogen. |
Experimental Protocol for NMR Analysis
For the successful acquisition of high-quality NMR spectra of this compound, the following protocol is recommended.
Workflow Diagram:
Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydrazinyl protons are more likely to be observed).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (on a 400 MHz or higher spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
If further structural confirmation is needed, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Reference the spectra using the residual solvent peak.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and with the aid of 2D NMR data if acquired.
-
Comparison with Alternative Characterization Techniques
While NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C-Cl). | Fast, non-destructive. | Provides limited information on the overall structure. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Does not provide structural information. |
Comparative Analysis Workflow:
Caption: Relationship between NMR and other common analytical techniques for structural characterization.
Conclusion
The characterization of this compound by ¹H and ¹³C NMR spectroscopy is a critical step in its synthesis and application. By leveraging the principles of substituent effects and data from analogous compounds, a reliable prediction of its NMR spectra can be made. This guide provides a comprehensive framework for the acquisition, interpretation, and comparison of NMR data for this molecule. For unambiguous structural confirmation, a multi-technique approach, combining NMR with mass spectrometry, IR spectroscopy, and potentially X-ray crystallography, is always the most rigorous scientific practice.
References
A Researcher's Guide to Confirming the Structure of 4-Chloro-2-hydrazinylpyridine using Mass Spectrometry
For researchers and drug development professionals, unequivocally confirming the structure of novel or synthesized compounds is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, where isomeric ambiguity can derail entire research projects, robust analytical techniques are paramount. This guide provides an in-depth technical comparison and experimental framework for confirming the structure of 4-Chloro-2-hydrazinylpyridine using mass spectrometry. We will explore the theoretical underpinnings of its fragmentation, compare it with potential isomers, and provide a detailed protocol for its analysis.
The Challenge of Isomeric Differentiation
This compound (C₅H₆ClN₃), with a monoisotopic mass of 143.02502 Da, presents a common analytical challenge: the potential for multiple isomers with the same mass.[1] For instance, 2-Chloro-4-hydrazinylpyridine and 5-Chloro-2-hydrazinylpyridine share the same molecular formula and mass, making their differentiation by mass alone impossible.[2] Therefore, understanding the fragmentation patterns generated by mass spectrometry is crucial for unambiguous structural elucidation.
Predicting the Mass Spectrum of this compound
Mass spectrometry, particularly with techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), allows for the controlled fragmentation of a molecule.[3] The resulting fragments provide a unique fingerprint of the molecule's structure.
Key Expected Features:
-
Molecular Ion Peak (M+) : The mass spectrum should exhibit a prominent molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of a chlorine atom, this will appear as a characteristic isotopic cluster.
-
Chlorine Isotopic Pattern : Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4] This results in two peaks for any chlorine-containing fragment: the main peak (M) and a smaller peak at two mass units higher (M+2) with roughly one-third the intensity.[4] This isotopic signature is a key indicator for the presence of chlorine in the molecule and its fragments.
Predicted Fragmentation Pathway:
The fragmentation of this compound is expected to be initiated at the hydrazinyl group and influenced by the electron-withdrawing chlorine atom and the pyridine ring. The following diagram illustrates a plausible fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Analysis: Differentiating Isomers
The key to confirming the structure of this compound lies in comparing its fragmentation pattern with that of its isomers. While all will have the same molecular ion, the relative positions of the chloro and hydrazinyl groups will dictate the stability and formation of different fragment ions.
| Isomer | Predicted Key Fragments | Rationale for Differentiation |
| This compound | Loss of NH₃, N₂H₄, and Cl. Subsequent loss of HCN from the pyridine ring. | The position of the chloro group at C4 influences the electronic distribution of the ring, affecting the ease of HCN loss. |
| 2-Chloro-4-hydrazinylpyridine | Likely initial loss of the hydrazinyl group as N₂H₃ radical or N₂H₄. Fragmentation of the pyridine ring will be influenced by the chloro group at C2. | The proximity of the chloro and hydrazinyl groups in the 4- and 2- positions respectively will lead to different fragmentation pathways compared to the target molecule. |
| 5-Chloro-2-hydrazinylpyridine | Similar initial losses from the hydrazinyl group are expected. The fragmentation of the chloropyridine ring will produce a distinct pattern due to the meta-position of the chlorine relative to the original hydrazinyl group. | The different substitution pattern will result in unique fragment ions or different relative abundances of common fragments. |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Sample Preparation
-
Standard Solution : Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution : Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
Liquid Chromatography
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point for separating the analyte from potential impurities.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 2-5 µL.
Mass Spectrometry
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MS1 Scan : Acquire full scan data from m/z 50 to 300 to observe the protonated molecular ion [M+H]⁺ at approximately m/z 144.03 and its M+2 isotopic peak.
-
MS/MS Analysis : Perform product ion scans on the [M+H]⁺ ion (m/z 144.03).
-
Collision Energy : Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions. This allows for the construction of a detailed fragmentation spectrum.
-
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for LC-MS/MS analysis.
Data Interpretation and Structural Confirmation
A successful analysis will yield a mass spectrum with the following key features, confirming the structure of this compound:
-
Correct Molecular Ion : The presence of the [M+H]⁺ ion at m/z 144.0323 and its corresponding M+2 peak at m/z 146.0293 in a roughly 3:1 intensity ratio.
-
Characteristic Fragments : The fragmentation pattern should align with the predicted pathway, showing losses of ammonia, hydrazine, and chlorine.
-
Comparison with Isomers : If authentic standards of the isomers are available, their analysis under the same conditions will provide a direct comparison of fragmentation patterns, offering the highest level of confidence in structural assignment. In the absence of standards, a detailed comparison with theoretically predicted fragmentation will be crucial.
By combining high-resolution mass spectrometry with a systematic approach to fragmentation analysis and comparison with potential isomers, researchers can confidently confirm the structure of this compound, ensuring the integrity and validity of their subsequent research.
References
- 1. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Part 1: Theoretical Framework: The Electronic Landscape of the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the differential reactivity between 2-chloropyridine and 4-chloropyridine in nucleophilic aromatic substitution (SNAr) reactions. Understanding this nuance is critical for synthetic strategizing in medicinal chemistry and materials science, where pyridine scaffolds are ubiquitous. We will explore the underlying electronic principles, compare reaction intermediates, present quantitative data, and provide a validated experimental protocol for direct comparison.
The pyridine ring's chemistry is dominated by the influence of its nitrogen atom. As a heteroatom, nitrogen is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I) across the ring. This effect renders the entire ring system electron-deficient compared to benzene, making it significantly more susceptible to nucleophilic attack.
Crucially, this electron deficiency is not uniform. The nitrogen atom also participates in the π-system, where it can stabilize a negative charge through resonance (a mesomeric effect, -M). This stabilization is most effective when a negative charge can be delocalized directly onto the nitrogen atom. This occurs when nucleophilic attack happens at the positions ortho (C2, C6) or para (C4) to the nitrogen.[1][2][3] Attack at the meta positions (C3, C5) does not allow for this direct delocalization onto nitrogen, making these positions far less reactive towards nucleophiles.[1][2]
Part 2: Mechanistic Insights: The SNAr Pathway and Intermediate Stability
Nucleophilic aromatic substitution on chloropyridines proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, which temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][4] The stability of this intermediate is the single most important factor governing the overall reaction rate.[1][5]
Let's compare the Meisenheimer complexes formed from attack at the C2 and C4 positions:
-
Attack at C4 (para): When a nucleophile attacks 4-chloropyridine, the resulting Meisenheimer intermediate is stabilized by resonance. Critically, one of the most significant resonance contributors places the negative charge directly on the electronegative nitrogen atom. This is a highly favorable arrangement that strongly stabilizes the intermediate.[6]
-
Attack at C2 (ortho): Attack at the C2 position of 2-chloropyridine also generates an intermediate where the negative charge can be delocalized onto the ring nitrogen.[1][2]
While both positions benefit from this key stabilization, the intermediate from attack at the C4 position is generally considered more stable.[6] This leads to a faster rate of reaction for 4-chloropyridine compared to 2-chloropyridine in most classical SNAr reactions.
Caption: SNAr Mechanism at C4 vs. C2 Positions.
Part 3: Head-to-Head Comparison: Quantitative Reactivity Data
While the general principle favors C4 reactivity, the magnitude of this difference depends on the nucleophile, solvent, and reaction conditions. Quantitative kinetic studies provide the most definitive comparison. For instance, in reactions with piperidine, the rate of substitution is significantly higher for 4-substituted pyridinium ions than for their 2-substituted counterparts.
The table below summarizes relative reactivity data from various studies. Note that direct comparison requires identical reaction conditions, which are not always available across different literature sources. However, the trend is consistently in favor of the 4-position.
| Substrate | Nucleophile | Solvent | Relative Rate (4-Chloro vs. 2-Chloro) | Reference |
| N-methyl-halopyridinium | Piperidine | Methanol | 4-CN > 2-CN; Halides (F, Cl, Br, I) show similar reactivity at the 2-position. | --INVALID-LINK-- |
| Chloropyridines | Sodium Ethoxide | Ethanol | 2-Fluoropyridine is 320x faster than 2-chloropyridine. 4-position substituents influence rate via inductive effects. | --INVALID-LINK-- |
| Dichloropyridines | Various | N/A | In 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack due to greater intermediate stabilization. | --INVALID-LINK-- |
Note: This table is illustrative. Direct quantitative comparison of 2-chloro vs. 4-chloro under identical conditions is sparse in readily available literature, but qualitative and related system data strongly support higher reactivity at C4.
Part 4: Experimental Validation: A Comparative Protocol
To empirically determine the relative reactivity, a competition experiment can be performed. This protocol provides a robust method for comparing the reaction rates of 2-chloropyridine and 4-chloropyridine with a common nucleophile, piperidine.
Objective: To determine the relative rate of nucleophilic substitution by reacting an equimolar mixture of 2-chloropyridine and 4-chloropyridine with a limiting amount of piperidine and monitoring the product ratio over time.
Materials:
-
2-Chloropyridine (1.0 eq)
-
4-Chloropyridine (1.0 eq)
-
Piperidine (0.5 eq)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide, DMSO)
-
Internal Standard (e.g., Dodecane)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DMSO (e.g., 20 mL).
-
Reactant Addition: Add 2-chloropyridine (1.0 eq), 4-chloropyridine (1.0 eq), and the internal standard (e.g., 0.2 eq) to the flask. Stir to ensure a homogeneous solution.
-
Reaction Initiation: Gently heat the mixture to the desired reaction temperature (e.g., 80 °C). Once the temperature is stable, add piperidine (0.5 eq) in one portion. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., t = 15, 30, 60, 120, 240 min), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it into a labeled vial containing a mixture of water and diethyl ether. Shake vigorously.
-
Sample Preparation for Analysis: Allow the layers to separate. Extract a sample from the organic (ether) layer for GC-MS analysis.
-
Analysis: Analyze the samples by GC-MS to determine the relative concentrations of the two products: 2-(piperidin-1-yl)pyridine and 4-(piperidin-1-yl)pyridine, as well as the remaining starting materials, relative to the internal standard.
-
Data Interpretation: Plot the concentration of each product versus time. The initial slope of these plots will be proportional to the initial reaction rate. The ratio of the initial rates provides the relative reactivity.
Caption: Workflow for Comparative Reactivity Study.
Conclusion
For nucleophilic aromatic substitution reactions, the 4-chloro position on a pyridine ring is generally more reactive than the 2-chloro position . This enhanced reactivity is a direct consequence of the greater electronic stabilization of the Meisenheimer intermediate formed during the reaction pathway. The ability to delocalize the negative charge onto the ring nitrogen is the key activating feature for both positions, but subtle electronic advantages render the C4-attack intermediate more stable, leading to a lower activation energy and a faster reaction rate. This fundamental principle, verifiable through straightforward competition experiments, is a cornerstone of predictive synthesis for this vital class of heterocyclic compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 5. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Functionalized Hydrazinopyridines for Researchers and Drug Development Professionals
Functionalized hydrazinopyridines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their utility stems from the versatile reactivity of the hydrazine moiety, which serves as a key building block for the synthesis of more complex molecular architectures such as pyrazoles, triazoles, and indoles. This guide provides an in-depth comparison of the primary synthetic routes to these valuable compounds, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific applications.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
The reaction of a halopyridine with hydrazine hydrate is a long-established and straightforward method for the synthesis of hydrazinopyridines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient pyridine ring is susceptible to attack by the nucleophilic hydrazine.
Mechanism and Key Considerations
The SNAr reaction is a two-step process involving the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (the halide). The rate of this reaction is significantly influenced by:
-
The nature of the leaving group: The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I. Fluorine, being the most electronegative, strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Activation of the pyridine ring: The presence of electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), ortho or para to the leaving group, is crucial for activating the pyridine ring towards nucleophilic attack. These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance.
For instance, the synthesis of 2-hydrazinyl-5-nitropyridine from 2-chloro-5-nitropyridine is a classic example where the nitro group at the 5-position activates the 2-position for nucleophilic substitution.
Experimental Data and Protocol
The SNAr approach is often characterized by harsh reaction conditions, including high temperatures and a large excess of hydrazine hydrate. The use of excess hydrazine is necessary to drive the reaction to completion and to minimize the formation of di-substituted byproducts.[1]
Table 1: Comparison of SNAr Conditions for the Synthesis of 2-Hydrazinopyridine
| Starting Material | Reagents and Conditions | Yield | Reference |
| 2-Chloropyridine | Hydrazine hydrate (10 vol), 100 °C, 48 h | 78% | [2] |
| 2-Chloropyridine | Hydrazine hydrate, butan-1-ol, 100 °C, flow reactor | 95.8% | [2] |
| 2,3-Dichloropyridine | Hydrazine hydrate | Not specified | [3] |
Detailed Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine [2]
-
To a solution of 2-chloropyridine (20 g, 0.176 mol) is added hydrazine hydrate (200 mL).
-
The reaction mixture is stirred at 100 °C for 48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is diluted with water (200 mL) and extracted with ethyl acetate (5 x 500 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-hydrazinopyridine as a red oil (15.0 g, 78% yield).
Diagram 1: SNAr Synthesis of 2-Hydrazinopyridine
Caption: SNAr reaction of 2-chloropyridine with hydrazine hydrate.
Modern Strategies: Transition-Metal-Catalyzed Cross-Coupling
The limitations of the SNAr approach, such as the need for activated substrates and harsh conditions, have driven the development of milder and more versatile methods. Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds, including the synthesis of hydrazinopyridines.[4]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine or hydrazine derivative.[4] This method offers several advantages over traditional SNAr reactions:
-
Milder Reaction Conditions: These reactions are typically carried out at lower temperatures and with weaker bases.
-
Broader Substrate Scope: It is effective for a wider range of unactivated aryl halides and can tolerate a variety of functional groups.
-
Higher Selectivity: The catalytic nature of the reaction often leads to higher selectivity and fewer side products.
A key innovation in this field is the use of protected hydrazine derivatives, such as di-tert-butyl hydrazodiformate, which allows for a controlled, one-step palladium-catalyzed amination. The resulting protected hydrazinopyridine can then be deprotected under mild conditions.[2]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Amination
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based systems. These methods are often more cost-effective. Copper(I) iodide (CuI) is a commonly used catalyst, and the reaction can be promoted by the use of a suitable ligand.[5]
Table 2: Comparison of Transition-Metal-Catalyzed Synthesis of Hydrazinopyridines
| Starting Material | Catalyst/Ligand | Reagents and Conditions | Product | Yield | Reference |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | Di-tert-butyl hydrazodiformate, NaOtBu, Toluene, 80 °C | Protected 2-hydrazinopyridine | 85% | [2] |
| Aryl Iodide | CuI | N-acyl-N'-substituted hydrazine, 60-90 °C | N-acyl-N',N'-disubstituted hydrazine | Good to Excellent | [5] |
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of Protected 2-Hydrazinopyridine [2]
-
A mixture of 2-bromopyridine (1.0 mmol), di-tert-butyl hydrazodiformate (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.03 mmol) in toluene (5 mL) is prepared in a glovebox.
-
The reaction mixture is heated at 80 °C for 16 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.
Alternative Synthetic Routes
Beyond the two mainstreams of SNAr and transition-metal catalysis, other methodologies offer unique advantages for the synthesis of specific functionalized hydrazinopyridines.
Diazotization of Aminopyridines
This classical method involves the diazotization of an aminopyridine to form a diazonium salt, which is then reduced to the corresponding hydrazine. While this is a multi-step process, it can be a viable route when the corresponding aminopyridine is readily available. A one-pot procedure for the synthesis of chloropyridines from aminopyridines via diazotization has been reported, which could potentially be adapted for the synthesis of hydrazinopyridines.[6]
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitropyridines.[5] In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring, followed by base-induced elimination of the leaving group to afford the substituted product. This method allows for the direct introduction of a functionalized group onto the pyridine ring without the need for a pre-installed leaving group like a halogen. The VNS reaction has been successfully applied to the amination of 3-nitropyridines.[7]
Diagram 3: Vicarious Nucleophilic Substitution Mechanism
Caption: General mechanism of Vicarious Nucleophilic Substitution.
Comparison of Synthesis Routes and Future Outlook
The choice of synthetic route for a particular functionalized hydrazinopyridine will depend on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability.
Table 3: Overall Comparison of Synthesis Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Vicarious Nucleophilic Substitution (VNS) |
| Generality | Requires activated halopyridines | Broad scope for aryl halides | Requires electron-deficient arenes (e.g., nitro) |
| Conditions | Harsh (high temp., strong base) | Mild | Basic |
| Selectivity | Good for activated positions | High | Good for positions activated by EWGs |
| Functional Group Tolerance | Limited | Good | Moderate |
| Scalability | Can be challenging due to excess reagents | Generally good | Potentially good |
| Key Advantage | Simple, inexpensive reagents | High efficiency and broad scope | Direct C-H functionalization |
The field of organic synthesis is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally friendly methods. "Green chemistry" approaches, such as the use of microwave-assisted synthesis, ultrasound, and one-pot multicomponent reactions, are becoming increasingly prevalent.[8][9][10][11] These strategies aim to reduce reaction times, minimize waste, and improve overall efficiency. The future of hydrazinopyridine synthesis will likely involve the integration of these green principles with the powerful catalytic methods already established.
Conclusion
The synthesis of functionalized hydrazinopyridines is a cornerstone of medicinal and agricultural chemistry. While the classical SNAr reaction remains a viable option, particularly for activated substrates, modern transition-metal-catalyzed methods like the Buchwald-Hartwig amination offer superior versatility, milder conditions, and broader substrate scope. Alternative routes such as diazotization and Vicarious Nucleophilic Substitution provide additional tools for accessing specific target molecules. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently and effectively synthesize the functionalized hydrazinopyridines required for their drug discovery and development endeavors.
References
- 1. ir.nbu.ac.in [ir.nbu.ac.in]
- 2. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Hydrazinopyridine Isomers
Introduction: The Versatility of the Hydrazinopyridine Scaffold in Medicinal Chemistry
The hydrazinopyridine scaffold, a pyridine ring substituted with a hydrazine group (-NHNH2), is a cornerstone in modern medicinal chemistry. This versatile structural motif is found in a wide array of biologically active compounds, demonstrating significant potential in the development of novel therapeutics.[1][2] The reactivity of the hydrazine moiety allows for the facile synthesis of numerous derivatives, particularly hydrazones, through condensation with various aldehydes and ketones. This chemical tractability, combined with the diverse biological activities exhibited by the resulting compounds, has made hydrazinopyridines a focal point of extensive research.[3]
The position of the hydrazine group on the pyridine ring—at the 2-, 3-, or 4-position—gives rise to three distinct isomers: 2-hydrazinopyridine, 3-hydrazinopyridine (from which nicotinohydrazide derivatives are derived), and 4-hydrazinopyridine (the core of the famed antitubercular drug isoniazid and its isonicotinohydrazide derivatives). While derivatives of the 3- and 4-isomers have been more extensively studied, the subtle yet significant influence of the hydrazine group's position on the overall biological activity of the molecule is a critical aspect of structure-activity relationship (SAR) studies. This guide aims to provide a comparative analysis of the biological activities of these three hydrazinopyridine isomers, drawing upon experimental data from the literature to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
The biological landscape of hydrazinopyridine derivatives is vast, with prominent activities observed in the realms of anticancer, antimicrobial, and kinase inhibition. The following sections will compare the efficacy of derivatives based on the 2-, 3-, and 4-hydrazinopyridine isomers in these key therapeutic areas.
Anticancer Activity: A Tale of Positional Importance
Hydrazone derivatives of all three hydrazinopyridine isomers have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization.[1][4]
A comparative look at the available data suggests that the position of the hydrazine moiety plays a crucial role in the anticancer potency of the resulting hydrazone derivatives. While direct comparative studies are limited, a compilation of data from various sources allows for an insightful, albeit cautious, analysis.
| Isomer Position | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2- (Picolinoyl) | 2-Pyridylhydrazone | Various tumor cell lines | 0.99-8.74 | [5] |
| 3- (Nicotinoyl) | Isatin-nicotinohydrazide | M. tuberculosis resistant | 3.9 | [6] |
| 4- (Isonicotinoyl) | Pyridinium-hydrazone | MCF-7 (Breast) | 3.27 | [7] |
| 4- (Isonicotinoyl) | Quinoline-hydrazone | MCF-7 (Breast) | 7.05 | [2] |
| General Hydrazone | Hydrazide-hydrazone | PC-3, MCF-7, HT-29 | 1.32-2.99 | [8] |
| General Hydrazone | Isatin-hydrazone | A549 (Lung) | > IC50 of standard | [9] |
Table 1: Comparative Anticancer Activity of Hydrazinopyridine Derivatives. IC50 values represent the concentration required to inhibit 50% of cell growth.
From the available data, it appears that derivatives of 4-hydrazinopyridine (isonicotinoyl hydrazones) often exhibit potent anticancer activity. For instance, a pyridinium-hydrazone derivative of the 4-isomer showed a low micromolar IC50 value of 3.27 µM against the MCF-7 breast cancer cell line.[7] Similarly, quinoline-based dihydrazone derivatives of the 4-isomer have also demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[2] Derivatives of 2-hydrazinopyridine have also shown promising activity, with IC50 values ranging from 0.99 to 8.74 µM against a panel of tumor cell lines.[5] While data for 3-hydrazinopyridine derivatives in cancer is less abundant in direct comparisons, their potent activity in other areas, such as against resistant tuberculosis, suggests their potential in anticancer research should not be overlooked.[6]
The observed differences in activity can be attributed to how the position of the nitrogen atom in the pyridine ring and the hydrazine linker influences the overall electronic properties, hydrophobicity, and three-dimensional shape of the molecule. These factors, in turn, dictate the binding affinity of the compound to its biological target.
Antimicrobial Activity: A Broad Spectrum of Action
The antimicrobial properties of hydrazinopyridine derivatives are well-documented, with the most famous example being isoniazid (a 4-hydrazinopyridine derivative), a frontline drug for the treatment of tuberculosis.[10] The hydrazone linkage is a key pharmacophore that contributes significantly to the antimicrobial efficacy of these compounds.[1]
| Isomer Position | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 2- (Picolinoyl) | Pyridine-triazole-thione-hydrazone | C. tenuis (fungus) | 0.9 | [11] |
| 3- (Nicotinoyl) | Isatin-nicotinohydrazide | M. tuberculosis (resistant) | 3.9 | [6] |
| 3- (Nicotinoyl) | Isatin-nicotinohydrazide | K. pneumoniae | 0.49-7.81 | [6] |
| 4- (Isonicotinoyl) | Isoniazid derivative | M. tuberculosis | 3.1 - 12.5 | [12] |
| General Hydrazone | Quinazolinone-hydrazone | E. coli, S. aureus | 4-8 | [13] |
| General Hydrazone | 2,4-dichloro hydrazone | S. aureus, MRSA | 25 | [14] |
Table 2: Comparative Antimicrobial Activity of Hydrazinopyridine Derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Derivatives from all three isomers have shown significant antimicrobial potential. For instance, a 2-pyridylhydrazone derivative incorporating a triazole-thione moiety exhibited exceptional antifungal activity against Candida tenuis with a MIC of 0.9 µg/mL.[11] Isatin-nicotinohydrazide hybrids, derived from 3-hydrazinopyridine, have demonstrated potent activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis, as well as against bronchitis-causing bacteria like Klebsiella pneumoniae.[6] Isonicotinohydrazide derivatives continue to be a rich source of new antitubercular agents.[15][16]
The structure-activity relationship in the antimicrobial context often points to the importance of lipophilicity and the ability to form hydrogen bonds. The position of the pyridine nitrogen can influence the molecule's ability to penetrate the microbial cell wall and interact with intracellular targets.
Kinase Inhibition: Targeting Cellular Signaling
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Hydrazinopyridine derivatives have emerged as promising kinase inhibitors.[17]
| Isomer Position | Derivative Type | Target Kinase | IC50 (nM) | Reference |
| 2- (Picolinoyl) | Pyrrolo[2,3-b]pyridine | Cdc7 | 7 | [17] |
| 3- (Nicotinoyl) | Diarylpyrazole | Yck2 (fungal) | - | [18] |
| 4- (Isonicotinoyl) | Isothiazolo[4,3-b]pyridine | PIKfyve | low nM | [19] |
| General Hydrazone | Hydantoin-based | EGFR | 6.4 µM | [20] |
Table 3: Comparative Kinase Inhibitory Activity of Hydrazinopyridine Derivatives. IC50 values represent the concentration required to inhibit 50% of the kinase activity.
The data suggests that the hydrazinopyridine scaffold can be effectively utilized to design potent and selective kinase inhibitors. A 1H-pyrrolo[2,3-b]pyridine derivative, conceptually related to the 2-hydrazinopyridine structure, was found to be a potent inhibitor of Cdc7 kinase with an IC50 of 7 nM.[17] Similarly, isothiazolo[4,3-b]pyridines, which can be considered derivatives of 4-hydrazinopyridine, have shown low nanomolar inhibition of the lipid kinase PIKfyve.[19] While specific IC50 values for 3-hydrazinopyridine derivatives as kinase inhibitors are less commonly reported in direct comparative studies, their structural features have been incorporated into diarylpyrazole inhibitors of the fungal kinase Yck2, highlighting their potential in this area.[18]
The pyridine nitrogen in these inhibitors often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The position of this nitrogen, as dictated by the isomer used, is therefore critical for achieving high-affinity binding and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used in the evaluation of hydrazinopyridine derivatives.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[21][22][23]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[24]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[24]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26][27][28][29]
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[27]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[27]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate concentration for testing.[27]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[27]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[26]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[27]
Visualizing the Mechanism of Action
A common mechanism of action for many biologically active hydrazone derivatives, particularly in the context of cancer, is the inhibition of protein kinases. The following diagram illustrates a simplified workflow for a kinase inhibition assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
This workflow outlines the key steps in determining the potency of a hydrazinopyridine derivative as a kinase inhibitor. The inhibition of kinase activity, which prevents the phosphorylation of the substrate, is quantified by measuring a change in a detectable signal, often luminescence or fluorescence. The resulting data is used to calculate the IC50 value, a critical parameter for comparing the potency of different inhibitors.[30]
Conclusion and Future Directions
The positional isomerism of the hydrazinopyridine scaffold is a critical determinant of biological activity. While derivatives of 4-hydrazinopyridine (isonicotinohydrazides) are historically the most studied, particularly in the context of tuberculosis, there is compelling evidence that derivatives of 2- and 3-hydrazinopyridine also possess potent anticancer, antimicrobial, and kinase inhibitory properties.
The subtle shifts in electronic distribution and steric hindrance resulting from the different placement of the pyridine nitrogen have profound effects on how these molecules interact with their biological targets. A comprehensive understanding of these structure-activity relationships is paramount for the rational design of more effective and selective therapeutic agents.
Future research should focus on systematic comparative studies of the three isomers under standardized assay conditions to provide a clearer picture of their relative potencies and therapeutic potential. The exploration of novel derivatives, particularly those that combine the hydrazinopyridine scaffold with other pharmacologically active moieties, will undoubtedly continue to be a fruitful area of drug discovery.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyridinium-hydrazone derivatives as potential antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. discoveryjournals.org [discoveryjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Safer Hydrazinylpyridine Synthesis: A Comparative Analysis of Hydrazine Alternatives
Hydrazinylpyridines are indispensable building blocks in modern drug discovery, forming the core of numerous pharmacologically active agents. Their synthesis has traditionally been dominated by the use of hydrazine and its hydrate, reagents notorious for their extreme toxicity and explosive potential. For researchers, scientists, and drug development professionals, the imperative to adopt safer, more sustainable synthetic routes is not just a matter of regulatory compliance, but of scientific responsibility.
This guide provides an in-depth technical comparison of the classical hydrazine-based synthesis of hydrazinylpyridines with a modern, safer alternative: the use of protected hydrazines, specifically tert-butyl carbazate (Boc-hydrazine). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering you to make informed decisions in your synthetic endeavors.
The Challenge: Moving Beyond Hydrazine
Hydrazine (N₂H₄) is a powerful nucleophile, making it highly effective for the synthesis of hydrazinylpyridines via nucleophilic aromatic substitution (SNAr) on halopyridines. However, its utility is overshadowed by significant safety concerns. Anhydrous hydrazine is pyrophoric and dangerously explosive. While its aqueous solutions, such as hydrazine hydrate, are more commonly used to mitigate these risks, they remain highly toxic and are classified as probable human carcinogens.[1][2] The high volatility of hydrazine also poses a significant inhalation risk, necessitating stringent handling protocols and specialized equipment. These hazards become particularly acute during scale-up operations, creating a bottleneck in process development.
The drive for greener and safer chemistry has thus spurred the search for alternative reagents that can replicate the reactivity of hydrazine without its perilous safety profile.
The Alternative: A Two-Step Approach with tert-Butyl Carbazate
A leading alternative to hydrazine is the use of N-protected hydrazines, with tert-butyl carbazate (also known as Boc-hydrazine) being a prime example.[3][4] This stable, crystalline solid is significantly less hazardous than hydrazine, offering a safer handling profile. The synthesis of the target hydrazinylpyridine using this reagent involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a halopyridine with tert-butyl carbazate to form a Boc-protected hydrazinylpyridine.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to unveil the final hydrazinylpyridine.
This approach effectively uses the Boc group as a safety catch, masking the hazardous hydrazine moiety until the final step of the synthesis.
Mechanistic Rationale: SNAr on the Pyridine Ring
The synthesis of hydrazinylpyridines from halopyridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, makes it susceptible to attack by strong nucleophiles.[5][6]
The reaction is initiated by the nucleophilic attack of the hydrazine or its surrogate on the carbon atom bearing the halogen. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring and stabilized by the ring nitrogen.[7] In the subsequent step, the leaving group (halide) is eliminated, and the aromaticity of the pyridine ring is restored.
Caption: General SNAr mechanism for the synthesis of substituted pyridines.
When using tert-butyl carbazate, the nucleophile is the terminal NH₂ group. While the presence of the electron-withdrawing Boc group reduces the nucleophilicity compared to hydrazine, this is often compensated for by adjusting the reaction conditions, for instance, by using a base to deprotonate the carbazate or by employing higher temperatures.
Comparative Experimental Protocols
To provide a clear comparison, we present detailed protocols for the synthesis of 2-hydrazinylpyridine from 2-chloropyridine using both hydrazine hydrate and the tert-butyl carbazate approach.
Method 1: Traditional Synthesis using Hydrazine Hydrate
This protocol is based on established literature procedures for the reaction of 2-chloropyridine with a large excess of hydrazine hydrate.[8][9]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1.0 eq).
-
Reagent Addition: In a well-ventilated fume hood, carefully add a large excess of hydrazine hydrate (e.g., 10-20 equivalents or used as the solvent).
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography or distillation.
Caption: Workflow for the traditional synthesis of 2-hydrazinylpyridine.
Method 2: Safer Alternative using tert-Butyl Carbazate
This two-step protocol involves the initial SNAr reaction to form the Boc-protected intermediate, followed by acidic deprotection.
Step A: Synthesis of tert-Butyl 2-(pyridin-2-yl)hydrazine-1-carboxylate
-
Reaction Setup: To a round-bottom flask, add tert-butyl carbazate (1.1-1.5 eq), a suitable base (e.g., potassium carbonate or sodium tert-butoxide, 2.0 eq), and a polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Add 2-chloropyridine (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step B: Deprotection to 2-Hydrazinylpyridine
-
Reaction Setup: Dissolve the Boc-protected hydrazinylpyridine from Step A in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base.
Caption: Two-step workflow using the safer tert-butyl carbazate alternative.
Performance Comparison
The choice between these two methodologies involves a trade-off between reaction efficiency, safety, and operational complexity.
| Parameter | Method 1: Hydrazine Hydrate | Method 2: tert-Butyl Carbazate | Analysis |
| Safety Profile | Very Poor: Highly toxic, carcinogenic, and potentially explosive. Requires specialized handling and engineering controls. | Good: Stable, non-volatile solid with significantly lower toxicity. Standard laboratory handling procedures are sufficient. | The tert-butyl carbazate method offers a vastly superior safety profile, which is a critical consideration for both laboratory-scale research and process development. |
| Number of Steps | 1 | 2 (SNAr + Deprotection) | The traditional method is more direct, which can be an advantage for rapid synthesis of small quantities if the necessary safety infrastructure is in place. |
| Typical Yield | 70-95%[8] | SNAr: 70-90% (reported for similar reactions); Deprotection: >95%. Overall yield is comparable. | While the two-step process might seem less efficient, the yields for each step are typically high, leading to a competitive overall yield. |
| Reaction Conditions | Harsh: High temperatures and large excess of a hazardous reagent. | Milder overall: The SNAr step may require heat, but the deprotection is often performed at room temperature. | The conditions for the alternative method are generally more controlled and less energy-intensive. |
| Reagent Cost | Low | High | Hydrazine hydrate is a commodity chemical and is inexpensive. tert-Butyl carbazate is a more specialized reagent and is more costly, which may be a factor for large-scale synthesis. |
| Work-up/Purification | Challenging due to the high boiling point and water solubility of excess hydrazine. | More straightforward. The Boc-protected intermediate is typically a stable solid that is easier to purify. | The purification of the intermediate in Method 2 can be simpler than dealing with the large excess of hydrazine in Method 1. |
| Substrate Scope | Broad | Generally broad, but may be sensitive to highly acid-labile functional groups during the deprotection step. | For substrates with acid-sensitive moieties, alternative protecting groups for the hydrazine (e.g., Cbz, which is removed by hydrogenolysis) may need to be considered. |
Conclusion and Recommendations
For the synthesis of hydrazinylpyridines, the traditional use of hydrazine hydrate, while effective, presents significant and undeniable safety and health risks. The two-step approach using tert-butyl carbazate emerges as a robust and scientifically sound alternative that prioritizes researcher safety without a significant compromise in overall yield.
Key Takeaways:
-
Prioritize Safety: For all new synthetic campaigns, the tert-butyl carbazate method should be considered the default choice to minimize exposure to hazardous materials.
-
Process Considerations: While the hydrazine hydrate method is a single step, the operational complexities and safety measures required often outweigh the apparent simplicity. The work-up and purification can also be more challenging.
-
Economic Analysis: The higher cost of tert-butyl carbazate may be a consideration for large-scale manufacturing. However, this cost must be weighed against the significant expenses associated with the specialized handling, engineering controls, and waste disposal required for hydrazine.
By embracing safer alternatives like tert-butyl carbazate, the chemical research and drug development community can continue to leverage the synthetic utility of the hydrazinylpyridine scaffold while upholding the highest standards of safety and environmental responsibility.
References
- 1. EP0680955B1 - PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 5. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. US2549651A - Pyridine preparation - Google Patents [patents.google.com]
- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Differentiating Hydrazinylpyridine Isomers
For researchers and professionals in drug development and synthetic chemistry, the precise identification of constitutional isomers is a foundational requirement for ensuring compound purity, safety, and efficacy. The hydrazinylpyridine isomers—2-, 3-, and 4-hydrazinylpyridine—present a classic analytical challenge. While sharing the same molecular formula (C₅H₇N₃) and weight (109.13 g/mol ), their distinct electronic and structural properties, arising from the position of the hydrazinyl (-NHNH₂) substituent on the pyridine ring, give rise to unique spectroscopic signatures.[1]
This guide provides an in-depth comparison of these isomers using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing on the underlying chemical principles that govern these differences and providing practical, field-proven insights into experimental design and data interpretation.
The Core of Isomeric Differentiation: Electronic Effects
The key to distinguishing these isomers lies in understanding the interplay between the electron-donating hydrazinyl group and the electron-withdrawing pyridine ring nitrogen.
-
2- and 4-Hydrazinylpyridine: The hydrazinyl group is in the ortho or para position relative to the ring nitrogen. This allows for direct resonance interaction, where the lone pair of electrons on the exocyclic nitrogen can be delocalized into the pyridine ring. This resonance effect significantly influences the electron density at various positions in the ring.
-
3-Hydrazinylpyridine: The hydrazinyl group is in the meta position. Direct resonance delocalization of the nitrogen lone pair into the ring involving the ring nitrogen is not possible. Therefore, its influence is primarily through inductive effects.
This fundamental electronic difference is the primary driver for the variations observed across all spectroscopic methods.
References
A Comparative Guide to the Synthetic Utility of 4-Chloro-2-hydrazinylpyridine and 4-amino-2-chloropyridine
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of agrochemicals, materials, and pharmaceuticals.[1][2] Among these, bifunctional pyridines offer a rich platform for molecular elaboration. This guide provides an in-depth comparison of two such building blocks: 4-Chloro-2-hydrazinylpyridine and 4-amino-2-chloropyridine . While structurally similar, their distinct functional groups dictate divergent synthetic pathways and applications, a critical consideration for researchers in medicinal chemistry and process development.
Structural and Reactivity Analysis: A Tale of Two Isomers
At first glance, both molecules present a chloropyridine scaffold, a structure known to enhance reactivity and impart desirable biological properties.[2][3] However, the placement of the chloro substituent and the nature of the nitrogen-based functional group (hydrazinyl vs. amino) create profound differences in their electronic properties and, consequently, their chemical behavior.
-
4-amino-2-chloropyridine features a chlorine atom at the C2 position and an amino group at the C4 position. The pyridine nitrogen atom is inherently electron-withdrawing, rendering the C2 and C4 positions electron-deficient.[4] This makes the C2-chloro group an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[4][5] The amino group at C4 is a versatile nucleophile, capable of standard amine chemistries like acylation and alkylation.[5]
-
This compound possesses a hydrazinyl group (-NHNH₂) at the C2 position and a chlorine atom at C4. The hydrazinyl moiety is a potent alpha-nucleophile and a classic precursor for forming nitrogen-containing heterocycles.[6][7] Its presence significantly influences the reactivity of the C4-chloro group, which, while still a viable leaving group, is generally less activated towards SNAr and cross-coupling compared to a C2-chloro substituent.
The core distinction lies in their primary synthetic roles: 4-amino-2-chloropyridine excels in reactions that functionalize the pyridine ring itself , primarily via its highly reactive C2-chloro group. In contrast, This compound is predominantly used as a precursor for annulation reactions , where the hydrazinyl group is incorporated into a new, fused heterocyclic ring system.
Head-to-Head Comparison: Key Synthetic Transformations
The choice between these two reagents is fundamentally a strategic one, dictated by the desired molecular scaffold.
Primary Application: Heterocyclic Annulation
For the direct synthesis of fused pyrazolopyridine systems, This compound is the unequivocally superior reagent. The vicinal arrangement of the ring nitrogen and the exocyclic hydrazinyl group provides a pre-organized 1,2-dinucleophile system. This structure is primed for cyclocondensation reactions with 1,3-dielectrophiles (e.g., β-diketones, β-ketoesters) to construct the pyrazolo[3,4-c]pyridine core.[8][9] This bicyclic scaffold is a key feature in many biologically active molecules, particularly kinase inhibitors.
4-amino-2-chloropyridine is not a direct precursor for such annulations. While it is theoretically possible to convert the amino group into a hydrazine, this would involve multiple synthetic steps (e.g., diazotization, reduction), rendering the process inefficient compared to using the hydrazinyl-substituted starting material directly.
Primary Application: Palladium-Catalyzed Cross-Coupling
In the realm of C-C and C-N bond formation via cross-coupling, 4-amino-2-chloropyridine is the more versatile and widely employed building block.[5] Its C2-chloro group is highly activated for oxidative addition to palladium(0) catalysts, which is often the rate-limiting step in these cycles.[4]
-
Suzuki-Miyaura Coupling: This reaction enables the straightforward introduction of a vast array of aryl and heteroaryl groups at the C2 position by coupling with boronic acids.[5][10] This is a cornerstone transformation for building molecular complexity in drug discovery programs.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, coupling the C2 position with a wide range of primary and secondary amines.[11][12] This provides access to 2,4-diaminopyridine derivatives, another privileged scaffold in medicinal chemistry.
While the C4-chloro group of this compound can undergo cross-coupling, it is generally less reactive. Furthermore, the unprotected hydrazinyl group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions, often necessitating a protection-deprotection sequence.
Comparative Data and Experimental Protocols
To illustrate the practical utility of these reagents, the following table summarizes typical conditions for their flagship reactions, followed by detailed experimental protocols.
| Parameter | 4-amino-2-chloropyridine (Suzuki Coupling) | This compound (Cyclocondensation) |
| Reaction Type | Pd-Catalyzed C-C Cross-Coupling | Heterocyclic Annulation |
| Key Reagents | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1,3-Dicarbonyl (e.g., Acetylacetone), Acid or Base catalyst |
| Typical Solvent | Dioxane/H₂O, Toluene, DME | Ethanol, Acetic Acid |
| Temperature | 80-110 °C | Reflux |
| Typical Yield | 70-95% | 65-90% |
| Primary Product | 4-amino-2-arylpyridine | 5-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine |
| Reference | [5][10] | [8][9] |
Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-amino-2-chloropyridine
This protocol describes a general procedure for the synthesis of a 4-amino-2-arylpyridine derivative, a common step in the development of kinase inhibitors and other pharmaceutical agents.[13]
Rationale: The choice of a palladium(0) source, a suitable phosphine ligand, and an aqueous base is critical for efficient catalytic turnover. Dioxane is a common solvent due to its ability to dissolve both organic and inorganic reagents at elevated temperatures.
Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-2-chloropyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), potassium carbonate (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.10 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add the degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-2-arylpyridine product.
Experimental Protocol 2: Synthesis of a Pyrazolo[3,4-c]pyridine
This protocol outlines the cyclocondensation of this compound with a 1,3-dicarbonyl compound to form the corresponding fused heterocycle.
Rationale: This reaction leverages the inherent nucleophilicity of the hydrazinyl group to form a stable, aromatic pyrazole ring. The choice of solvent and catalyst (acidic or basic) can influence reaction rates and yields. Ethanol is a common, environmentally benign solvent that facilitates the dissolution of reactants and the precipitation of the product upon cooling.
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent, such as absolute ethanol.
-
Addition of Electrophile: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0-1.1 eq) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to promote the initial condensation.
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-8 hours. The reaction progress can be monitored by TLC, often observing the disappearance of the starting hydrazine and the formation of a new, less polar spot.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath. The product often crystallizes or precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization if necessary.
Conclusion and Strategic Recommendations
The synthetic utility of This compound and 4-amino-2-chloropyridine is not a matter of one being "better," but rather of their specialized and complementary roles in organic synthesis.
-
Choose 4-amino-2-chloropyridine when your synthetic goal is to introduce diverse substituents at the C2 position of the pyridine ring. Its high reactivity in palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions makes it an invaluable tool for library synthesis and the rapid exploration of structure-activity relationships (SAR) in drug discovery.[2][5]
-
Choose this compound for the direct and efficient construction of pyrazolo[3,4-c]pyridine scaffolds. This reagent provides a streamlined path to a valuable heterocyclic core that might otherwise require a multi-step synthesis.[8]
For the modern medicinal chemist, having both reagents available provides access to a wider range of chemical space. Understanding their distinct reactivity profiles is paramount to designing efficient, logical, and successful synthetic routes toward novel and impactful molecules.
References
- 1. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]
- 6. Buy this compound | 364757-36-8 [smolecule.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Chloro-2-hydrazinylpyridine
As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling reactive and hazardous compounds is a daily reality in drug development and chemical synthesis. 4-Chloro-2-hydrazinylpyridine, a heterocyclic compound valuable in constructing more complex molecules, requires meticulous handling and disposal due to the inherent risks associated with its structure—namely, the reactive hydrazine group and the chlorinated pyridine ring.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste safely, protecting yourself, your colleagues, and the environment.
Part 1: Hazard Assessment & Characterization
Understanding the "why" behind a safety protocol begins with a thorough hazard assessment. The toxicological profile of this compound itself is not extensively documented[1][2]; therefore, we must infer its hazards from its constituent functional groups: the hydrazine moiety and the chlorinated aromatic ring.
-
Hydrazine Moiety: Hydrazine and its derivatives are well-known for their toxicity.[3] They can be corrosive, cause severe skin and eye damage, and are readily absorbed through the skin.[4][5] Critically, many hydrazine compounds are suspected carcinogens.[6][7][8] The presence of this group dictates the need for stringent personal protective equipment and engineering controls.
-
Chlorinated Pyridine Ring: Chlorinated organic compounds are often persistent in the environment and can produce highly toxic gases upon incomplete combustion, including hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide.[9][10] This makes incineration at a specialized, high-temperature facility the preferred method of destruction to ensure complete breakdown into less harmful components.[11][12]
The following table summarizes the anticipated hazard profile.
| Hazard Class | Description | Rationale & Primary Sources |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[8] | The hydrazine functional group is associated with systemic toxicity, affecting the liver, kidneys, and central nervous system.[3][4][6] |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[8][13][14] | Hydrazines are known to be corrosive and can cause severe burns upon contact.[4][5] |
| Carcinogenicity | Suspected of causing cancer.[6][8] | Hydrazine is classified as a potential occupational carcinogen.[5] This property is often extended to its derivatives. |
| Reactivity | Can react violently with oxidizing agents.[9][15] May ignite on contact with porous materials.[5] | The hydrazine group is a strong reducing agent. Contact with metal oxides or strong oxidizers can be explosive.[16] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[6][7] | Chlorinated aromatic compounds can be environmentally persistent. Discharge into drains or the environment must be avoided.[17] |
Part 2: Immediate Safety & Handling Protocols
Before disposal begins, safe handling is paramount. These protocols must be in place whenever working with this compound.
Engineering Controls
All handling of this compound, including weighing, transferring, and the initial stages of waste collection, must be performed within a certified chemical fume hood.[4] This is the primary engineering control to prevent inhalation of dust or vapors. Ensure that the fume hood has adequate airflow and is not cluttered.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear double-layered chemical-resistant gloves. Butyl rubber is an excellent choice for handling hydrazines.[16] Neoprene or nitrile gloves may also be acceptable but check the manufacturer's compatibility data.[16] Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4]
-
Body Protection: A flame-resistant lab coat must be worn and buttoned completely.[4] Ensure it is regularly laundered by a qualified service.
-
Respiratory Protection: When engineering controls are not feasible or during a large spill, a NIOSH/MSHA-approved positive-pressure supplied-air respirator is required.[3][16] Cartridge respirators are not suitable for hydrazine.[15]
Part 3: Step-by-Step Disposal Workflow
Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures that waste is handled, stored, and disposed of in compliance with safety standards and environmental regulations.
Step 1: Waste Segregation and Collection
-
Action: At the point of generation (i.e., in the fume hood), collect all waste contaminated with this compound into a dedicated, properly labeled hazardous waste container.
-
Causality: This compound is incompatible with strong oxidizing agents, acids, and certain metals.[9][15][18] Segregating the waste prevents accidental mixing that could lead to fire, explosion, or the release of toxic gases.[16]
Step 2: Container Selection and Labeling
-
Action: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. Affix a hazardous waste label to the container before adding any waste.
-
Causality: A secure, compatible container prevents leaks and reactions with the container material itself.[11] Pre-labeling ensures that the contents are always clearly identified, which is a critical requirement by regulatory bodies like OSHA and the EPA.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Carcinogen," "Corrosive")
-
The date accumulation started.
-
Step 3: Managing Contaminated Materials
-
Action: Any materials that have come into direct contact with this compound, such as pipette tips, weighing paper, and gloves, are also considered hazardous waste. Place these items in the same dedicated waste container.
-
Causality: Trace amounts of the chemical on disposable equipment still pose a significant hazard.[3] Consolidating all contaminated solid waste into a single, properly managed stream prevents cross-contamination and ensures comprehensive disposal.
Step 4: Temporary Storage in the Laboratory
-
Action: Keep the hazardous waste container tightly sealed when not in use.[11][17] Store it in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin in a well-ventilated area, away from heat or ignition sources.[3][17]
-
Causality: Tightly sealing the container minimizes the release of vapors.[16] Storing in a designated, secure area prevents accidental spills and unauthorized access, in line with safety best practices and regulations.
Step 5: Arranging for Final Disposal
-
Action: Do not attempt to neutralize or dispose of this compound down the drain or in regular trash.[11][17] Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup of the hazardous waste container.
-
Causality: This compound is classified as a hazardous waste.[3] Final disposal must be handled by a licensed chemical destruction facility, typically via high-temperature incineration, to ensure complete destruction in an environmentally sound manner.[11][12] Your EHS department is the official liaison for this regulated process.
The logical flow for handling and disposal is visualized in the diagram below.
Caption: Decision workflow for the safe disposal of this compound waste.
Part 4: Regulatory Compliance
Disposal of hazardous chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][19] Your institution's EHS department ensures that all disposal practices meet federal, state, and local requirements.[3] By following the procedures outlined in this guide and working with your EHS office, you ensure that your laboratory remains in full compliance, preventing potential fines and, more importantly, protecting human health and the environment.
References
- 1. Buy this compound | 364757-36-8 [smolecule.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. arxada.com [arxada.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 4-Chloro-2-hydrazinylpyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-2-hydrazinylpyridine, a compound requiring meticulous attention to safety protocols. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal protection and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a potent chemical with a significant hazard profile. Understanding these risks is the first step in mitigating them. The primary hazards associated with this compound include:
-
Acute Toxicity: It is harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[1]
-
Corrosivity: It can cause severe skin burns and serious eye damage, with a risk of blindness.
-
Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: This compound is suspected of causing cancer.
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE |
| Handling the solid compound (weighing, transfers) | - Full-face respirator with appropriate cartridges for organic vapors and particulates or a Powered Air-Purifying Respirator (PAPR) - Chemical-resistant gloves (e.g., nitrile or neoprene), double-gloved[2][3] - Chemical-resistant laboratory coat or disposable coveralls[4] - Chemical splash goggles and a face shield[5][6] |
| Working with solutions of the compound | - Chemical fume hood - Chemical-resistant gloves (e.g., nitrile or neoprene)[2][3] - Chemical-resistant laboratory coat[4] - Chemical splash goggles[5][6] |
| Waste disposal | - Chemical-resistant gloves (e.g., nitrile or neoprene)[2][3] - Chemical-resistant laboratory coat or apron[4] - Chemical splash goggles and a face shield[5][6] |
Important Considerations:
-
Glove Selection: Always inspect gloves for any signs of degradation or puncture before use.[3] It is recommended to change gloves frequently, especially after direct contact with the compound.[7]
-
Respiratory Protection: The use of a respirator requires proper fit testing and training in accordance with occupational health and safety standards.[7]
-
Protective Clothing: Ensure that your lab coat has long sleeves and fits properly. For larger quantities or in situations with a higher risk of splash, consider a chemical-resistant apron or coveralls.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for this compound.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Spill Response
For any spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
References
- 1. 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. 4-CHLORO-PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
